molecular formula C34H43N3O9 B15592398 Tris(dihydrocaffeoyl)spermidine

Tris(dihydrocaffeoyl)spermidine

Cat. No.: B15592398
M. Wt: 637.7 g/mol
InChI Key: GDPWISSAARFOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide has been reported in Solanum tuberosum with data available.

Properties

Molecular Formula

C34H43N3O9

Molecular Weight

637.7 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide

InChI

InChI=1S/C34H43N3O9/c38-26-10-4-23(20-29(26)41)7-13-32(44)35-16-1-2-18-37(34(46)15-9-25-6-12-28(40)31(43)22-25)19-3-17-36-33(45)14-8-24-5-11-27(39)30(42)21-24/h4-6,10-12,20-22,38-43H,1-3,7-9,13-19H2,(H,35,44)(H,36,45)

InChI Key

GDPWISSAARFOCU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, quantitative distribution, and biochemical pathways of tris(dihydrocaffeoyl)spermidine and related polyamine conjugates. These compounds, belonging to the class of hydroxycinnamic acid amides (HCAAs), are gaining significant attention for their potential pharmacological activities. This document consolidates key data and methodologies to support further research and development in this area.

Natural Occurrence and Distribution

This compound and its structural relatives are predominantly found in the plant kingdom, with a notable concentration in the Solanaceae family. Metabolic profiling has identified these compounds in several species, highlighting their potential as valuable natural products.

Key Natural Sources:

  • Potato (Solanum tuberosum ): Tubers of the common potato are a significant source of this compound and related compounds.[1][2][3][4][5] Metabolic profiling has revealed the presence of N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine and the proposed structure of N¹,N⁴,N¹²-tris(dihydrocaffeoyl)spermine.[1][3][4][5] Alongside these, bis-conjugated polyamines such as N¹,N¹²-bis(dihydrocaffeoyl)spermine (kukoamine A) and N¹,N⁸-bis(dihydrocaffeoyl)spermidine have been positively identified.[1][3][4][5] The concentration of these amides is reported to be in the range of several tens of micrograms per gram of dry matter.[1][3][4][5]

  • Lycium Species (Goji Berry): The root bark of Lycium chinense and Lycium barbarum is a rich source of kukoamine A and its isomer, kukoamine B (N¹,N⁵-bis(dihydrocaffeoyl)spermine).[6][7] These compounds are considered important markers for the quality control of Lycii Cortex.[6][7]

  • Other Solanaceae Species: Dihydrocaffeoyl polyamines have also been detected in other members of the nightshade family, including tomato (Lycopersicon esculentum) and Nicotiana sylvestris.[1][3][4][5] In tomato fruit, low levels of bis(dihydrocaffeoyl)spermine and spermidine, as well as tris(dihydrocaffeoyl)spermine, have been found.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related polyamines in their natural sources.

Table 1: Concentration of Dihydrocaffeoyl Polyamines in Potato (Solanum tuberosum) Tubers

CompoundConcentration (µg/g Dry Weight)
N¹,N¹²-Bis(dihydrocaffeoyl)spermine (Kukoamine A)57[5]
N¹,N⁸-Bis(dihydrocaffeoyl)spermidine26[5]
N¹,N⁴,N¹²-Tris(dihydrocaffeoyl)spermine (proposed)32[5]
N¹,N⁴,N⁸-Tris(dihydrocaffeoyl)spermidine58[5]

Table 2: Concentration of Kukoamines in Lycium chinense and Lycium barbarum Cortex

CompoundPlant SpeciesConcentration Range (mg/g)
Kukoamine AL. chinense & L. barbarum1.13 - 9.65[6][8]
Kukoamine BL. chinense & L. barbarum3.39 - 22.08[6][8]

Experimental Protocols

The extraction, isolation, and quantification of these polyamine conjugates require specific methodologies due to their chemical nature. The following protocols are synthesized from published literature.

Extraction of Dihydrocaffeoyl Polyamines

Objective: To extract dihydrocaffeoyl polyamines from plant material (e.g., potato tubers, Lycium bark).

Materials:

  • Freeze-dried and powdered plant material

  • Extraction Solvent 1: 5% (v/v) Perchloric Acid (HClO₄)

  • Extraction Solvent 2: Acetic acid solution

  • Centrifuge

  • Filtration apparatus (e.g., Whatman filter paper)

Procedure:

  • Sample Preparation: Weigh a known amount of the lyophilized and powdered plant material.

  • Extraction:

    • Method A (Perchloric Acid): Add the powdered sample to a 5% aqueous perchloric acid solution. Thoroughly triturate and extract at room temperature using a homogenizer.[9]

    • Method B (Acetic Acid): Utilize an acetic acid solution for extraction, which has been shown to facilitate the release of kukoamines and prevent their degradation.[7] The optimal concentration of acetic acid may need to be determined empirically.

  • Centrifugation: Centrifuge the mixture to pellet the solid plant debris.

  • Filtration: Carefully decant and filter the supernatant to obtain a clear extract.

  • Storage: The resulting extract can be stored for further purification and analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of dihydrocaffeoyl polyamines in the plant extract.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

  • Reversed-phase C18 column (e.g., Zorbax C18 SB-AQ, 250 mm × 4.6 mm i.d., 5 μm).[6]

Mobile Phase (Example for Kukoamine analysis): [6]

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest. For kukoamine analysis, a gradient of 12-16% B over 15 minutes, followed by 16-22% B over the next 20 minutes has been used.[6]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the target compounds (e.g., kukoamine A and B) of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the plant extract into the HPLC system under the same conditions.

  • Quantification: Identify the peaks of the target compounds in the sample chromatogram based on their retention times compared to the standards. Calculate the concentration of the compounds in the sample using the calibration curve.

Method Validation: For reliable quantification, the HPLC method should be validated for linearity, precision, repeatability, and accuracy (recovery).[6][7][10]

Signaling and Biosynthetic Pathways

The formation of this compound and related polyamines is an extension of the well-characterized phenylpropanoid and polyamine biosynthetic pathways in plants. These molecules are also implicated in various plant signaling cascades, particularly in response to stress.

Biosynthesis of Hydroxycinnamic Acid Amides (HCAAs)

The biosynthesis of HCAAs involves the convergence of the phenylpropanoid pathway, which produces the hydroxycinnamoyl-CoA esters, and the polyamine biosynthesis pathway, which provides the polyamine backbone. An acyltransferase then catalyzes the conjugation of these two moieties.

HCAA_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Biosynthesis cluster_conjugation Conjugation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p_Coumaric_acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Dihydrocaffeoyl-CoA Dihydrocaffeoyl-CoA Caffeoyl-CoA->Dihydrocaffeoyl-CoA Reduction Acyltransferase Acyltransferase Dihydrocaffeoyl-CoA->Acyltransferase Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC Putrescine Putrescine Agmatine->Putrescine Spermidine Spermidine Putrescine->Spermidine SPDS Ornithine Ornithine Ornithine->Putrescine ODC Spermine Spermine Spermidine->Spermine SPMS Spermidine_poly Spermidine Spermidine_poly->Acyltransferase This compound This compound Acyltransferase->this compound

Biosynthesis of this compound.
Spermidine Signaling in Plant Defense

Spermidine and its derivatives are involved in plant defense signaling, often through pathways that generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This can trigger downstream defense responses, including the activation of mitogen-activated protein kinase (MAPK) cascades and the expression of defense-related genes.

Spermidine_Signaling cluster_stress Stress Signal (e.g., Pathogen) cluster_polyamine_response Polyamine Metabolism cluster_downstream Downstream Signaling Stress Stress Spermidine Spermidine Stress->Spermidine PAO Polyamine Oxidase Spermidine->PAO H2O2 H₂O₂ (ROS Burst) PAO->H2O2 MAPK_Cascade MAPK Cascade Activation H2O2->MAPK_Cascade Hormone_Crosstalk Phytohormone Signaling (e.g., SA, JA) H2O2->Hormone_Crosstalk Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Cell_Wall Cell Wall Strengthening Defense_Genes->Cell_Wall HR Hypersensitive Response Defense_Genes->HR Hormone_Crosstalk->Defense_Genes

Spermidine-mediated defense signaling in plants.

Conclusion

This compound and its related polyamine conjugates represent a promising class of natural products with defined occurrences in common food and medicinal plants. The data and protocols presented in this guide offer a foundational resource for researchers to explore the full potential of these compounds. Further investigation into their bioactivities, coupled with the development of optimized extraction and synthesis methods, will be crucial for their potential application in the pharmaceutical and nutraceutical industries. The elucidation of their roles in plant signaling pathways also opens avenues for agricultural applications, potentially enhancing plant resilience to environmental stresses.

References

The Biosynthesis of Tris(dihydrocaffeoyl)spermidine in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tris(dihydrocaffeoyl)spermidine is a specialized plant metabolite belonging to the phenolamide class of compounds, which has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, with a particular focus on species within the Solanaceae family, such as Solanum tuberosum (potato), where its presence has been identified. This document details the enzymatic steps, precursor molecules, and regulatory aspects of the biosynthetic pathway. Furthermore, it presents quantitative data on related enzyme kinetics, detailed experimental protocols for the analysis of key enzymes and metabolites, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

Phenolamides, also known as hydroxycinnamic acid amides (HCAAs), are a diverse group of secondary metabolites found throughout the plant kingdom. They are formed by the conjugation of a hydroxycinnamic acid with a polyamine or a monoamine. These compounds play crucial roles in plant development, reproduction, and defense against biotic and abiotic stresses. This compound is a specific phenolamide where three units of dihydrocaffeic acid are attached to a spermidine (B129725) backbone. Its discovery in edible plants like potato has opened avenues for research into its nutritional and pharmacological properties. This guide aims to consolidate the current knowledge on its biosynthesis to support further investigation and potential applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolic pathways. The pathway can be broadly divided into three main stages: the formation of the polyamine spermidine, the synthesis of the acyl donor dihydrocaffeoyl-CoA, and the sequential conjugation of dihydrocaffeoyl moieties to the spermidine backbone.

Spermidine Biosynthesis

Spermidine is a triamine that is synthesized from the diamine putrescine. The biosynthesis of spermidine is a fundamental pathway in plants and is well-characterized.

  • Step 1: Synthesis of Putrescine: Putrescine can be synthesized via two main routes: from arginine by arginine decarboxylase (ADC) or from ornithine by ornithine decarboxylase (ODC).

  • Step 2: Synthesis of Spermidine: Spermidine synthase (SPDS) catalyzes the transfer of an aminopropyl group from S-adenosylmethionine (SAM) to putrescine, forming spermidine.

Dihydrocaffeoyl-CoA Biosynthesis

Dihydrocaffeoyl-CoA is derived from the phenylpropanoid pathway.

  • Step 1: Phenylalanine to Caffeoyl-CoA: The pathway starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and activation steps, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and p-coumaroyl shikimate 3'-hydroxylase (C3'H), leads to the formation of caffeoyl-CoA.

  • Step 2: Reduction to Dihydrocaffeoyl-CoA: Caffeoyl-CoA is then reduced to dihydrocaffeoyl-CoA. This reduction is likely catalyzed by a member of the cinnamoyl-CoA reductase (CCR) or a related enzyme family.

Conjugation of Dihydrocaffeoyl-CoA to Spermidine

The final and key stage in the biosynthesis of this compound is the sequential acylation of spermidine with dihydrocaffeoyl-CoA. This reaction is catalyzed by a class of enzymes known as spermidine N-hydroxycinnamoyltransferases (SHTs), which belong to the large BAHD acyltransferase family. While the specific SHT responsible for the trisubstitution in potato has not been fully characterized, studies on homologous enzymes suggest a stepwise acylation process.

  • Step 1: Mono-acylation: An SHT enzyme catalyzes the transfer of the first dihydrocaffeoyl group from dihydrocaffeoyl-CoA to one of the primary amino groups of spermidine, forming N-dihydrocaffeoylspermidine.

  • Step 2: Di-acylation: The same or a different SHT then adds a second dihydrocaffeoyl group to the remaining primary or the secondary amino group of the mono-acylated spermidine, resulting in a di(dihydrocaffeoyl)spermidine.

  • Step 3: Tri-acylation: Finally, a third dihydrocaffeoyl group is attached to the remaining free amino group, yielding this compound. In Solanum tuberosum, the proposed structure is N1,N4,N8-tris(dihydrocaffeoyl)spermidine[1][2].

// Node styles Phenylalanine [fillcolor="#FBBC05"]; Arginine [fillcolor="#FBBC05"]; Ornithine [fillcolor="#FBBC05"]; Tris_dihydrocaffeoyl_spermidine [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: "Biosynthetic pathway of this compound."

Quantitative Data

While specific kinetic data for the enzyme(s) synthesizing this compound in Solanum tuberosum are not yet available, data from related and homologous spermidine and spermine (B22157) hydroxycinnamoyltransferases provide valuable insights into the potential catalytic efficiencies and substrate preferences.

EnzymeSource OrganismSubstrate (Acyl Donor)Substrate (Acyl Acceptor)Km (µM)Vmax (pkat/mg)Reference
SHTMalus domesticap-Coumaroyl-CoASpermidine15.3 ± 2.113.8 ± 0.4[3]
SHTMalus domesticaCaffeoyl-CoASpermidine10.2 ± 1.512.1 ± 0.3[3]
SpmHTSolanum richardiiCaffeoyl-CoASpermine23.5 ± 2.8115.2 ± 4.3[4]
SpmHTSolanum richardiiFeruloyl-CoASpermine28.1 ± 3.598.7 ± 5.1[4]
SpmHTSolanum richardiip-Coumaroyl-CoASpermine35.7 ± 4.285.4 ± 4.8[4]

Note: The presented data for SHT from Malus domestica demonstrates the enzyme's capacity for tri-acylation of spermidine. The data for SpmHT from Solanum richardii is included to provide context on related enzymes within the Solanaceae family, although it acts on spermine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted from methods used for the analysis of phenolamides in plant tissues.

1. Sample Preparation:

  • Freeze-dry plant tissue (e.g., potato tuber peels) and grind to a fine powder.
  • Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

2. Extraction:

  • Add 1.5 mL of 80% methanol (B129727) (v/v) containing a suitable internal standard (e.g., a synthetic N-acylpolyamine not present in the tissue).
  • Vortex vigorously for 1 minute.
  • Sonicate for 30 minutes in a water bath at room temperature.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • Repeat the extraction step with the pellet and combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

  • Condition a C18 SPE cartridge with methanol followed by water.
  • Load the combined supernatant onto the cartridge.
  • Wash with water to remove polar impurities.
  • Elute the phenolamides with methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a known volume of 50% methanol for analysis.

4. UPLC-MS/MS Analysis:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
  • Flow Rate: 0.3-0.4 mL/min.
  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.

Experimental_Workflow_Quantification Start Plant Tissue Grinding Grinding Start->Grinding Extraction Extraction (80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE SPE Cleanup (Optional) Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Spermidine N-Hydroxycinnamoyltransferase (SHT) Enzyme Assay

This protocol is a generalized method based on assays for related BAHD acyltransferases.

1. Recombinant Enzyme Production:

  • Clone the candidate SHT gene into an expression vector (e.g., pET vector with a His-tag).
  • Transform the construct into a suitable expression host (e.g., E. coli BL21(DE3)).
  • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay Reaction Mixture (50 µL):

  • 100 mM Tris-HCl buffer (pH 8.0).
  • 1 mM DTT.
  • 100 µM Dihydrocaffeoyl-CoA (acyl donor).
  • 100 µM Spermidine (acyl acceptor).
  • 1-5 µg of purified recombinant SHT enzyme.

3. Reaction Incubation:

  • Incubate the reaction mixture at 30°C for 30 minutes.
  • Stop the reaction by adding 5 µL of 10% (v/v) trifluoroacetic acid (TFA).

4. Product Analysis:

  • Centrifuge the stopped reaction mixture to pellet any precipitated protein.
  • Analyze the supernatant by UPLC-MS/MS as described in section 4.1 to detect and quantify the formation of mono-, di-, and this compound.

Regulation of Biosynthesis

The biosynthesis of phenolamides, including this compound, is tightly regulated in plants and is often induced in response to various environmental cues.

  • Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes, particularly those of the phenylpropanoid pathway (PAL, 4CL) and the BAHD acyltransferases (SHTs), is often upregulated upon pathogen attack, insect herbivory, wounding, and exposure to UV radiation. This induction is mediated by various transcription factors, with members of the MYB family being prominent regulators of the phenylpropanoid pathway.

  • Hormonal Control: Plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key signaling molecules in plant defense, have been shown to induce the expression of phenolamide biosynthetic genes.

  • Substrate Availability: The rate of this compound synthesis is also dependent on the cellular pools of its precursors, spermidine and dihydrocaffeoyl-CoA. The biosynthesis of these precursors is itself subject to complex regulatory networks.

Regulatory_Pathway Biotic_Stress Biotic Stress (Pathogens, Herbivores) JA_SA Jasmonic Acid (JA) Salicylic Acid (SA) Biotic_Stress->JA_SA Abiotic_Stress Abiotic Stress (UV, Wounding) Abiotic_Stress->JA_SA MYB_TFs MYB Transcription Factors JA_SA->MYB_TFs Phenylpropanoid_Genes Phenylpropanoid Pathway Genes (PAL, 4CL, etc.) MYB_TFs->Phenylpropanoid_Genes SHT_Gene Spermidine N-Hydroxycinnamoyl- transferase (SHT) Gene MYB_TFs->SHT_Gene Biosynthesis This compound Biosynthesis Phenylpropanoid_Genes->Biosynthesis SHT_Gene->Biosynthesis

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a fascinating example of the intricate metabolic pathways that lead to the production of specialized metabolites. While the general framework of the pathway is understood, several key areas require further investigation. The definitive identification and characterization of the specific spermidine N-hydroxycinnamoyltransferase(s) from Solanum tuberosum that catalyze the sequential acylation to the tris-substituted form is a critical next step. Elucidating the precise regulatory mechanisms, including the identification of specific transcription factors and signaling pathways, will provide a more complete picture of how plants control the production of this compound. A deeper understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for metabolic engineering approaches to enhance the production of this compound for potential applications in agriculture and medicine.

References

An In-depth Technical Guide to Tris(dihydrocaffeoyl)spermidine: Chemical Structure, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in plants belonging to the Solanaceae family, most notably in potato tubers (Solanum tuberosum)[1][2][3][4][5]. As a member of the phenolamide class of compounds, it is formed by the amide linkage of three dihydrocaffeic acid moieties to a spermidine (B129725) backbone. While research specifically focused on this compound is limited, the well-documented biological activities of its constituent parts—spermidine and dihydrocaffeic acid—and related caffeoylpolyamines suggest its potential as a bioactive molecule with antioxidant, anti-inflammatory, and metabolic regulatory properties. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound, alongside a discussion of its probable biological activities and the experimental methodologies relevant to its study.

Chemical Structure and Properties

The chemical structure of this compound has been proposed as N1,N4,N8-tris(dihydrocaffeoyl)spermidine[1][2]. This structure consists of a central spermidine molecule where the primary amines at positions N1 and N8, and the secondary amine at position N4, are acylated with dihydrocaffeic acid.

Caption: Chemical structure of N1,N4,N8-Tris(dihydrocaffeoyl)spermidine.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₃₄H₄₃N₃O₉[4]
Molecular Weight 641.72 g/mol Calculated
CAS Number 859341-34-7[4]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, ethanol) and sparingly soluble in water.Inferred
Melting Point Not determined-
Natural Occurrence Potato (Solanum tuberosum) tubers, other Solanaceae species[1][2][5]
Concentration in Potato Several tens of micrograms per gram of dry matter[1][2]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is currently lacking. However, the known functions of its constituent molecules, spermidine and dihydrocaffeic acid, as well as structurally related phenolamides, provide a strong basis for predicting its potential pharmacological effects.

Antioxidant Activity

The dihydrocaffeic acid moieties, with their catechol (3,4-dihydroxyphenyl) groups, are potent radical scavengers. It is therefore highly probable that this compound possesses significant antioxidant properties.

G cluster_0 Oxidative Stress cluster_1 This compound Action cluster_2 Cellular Protection ROS Reactive Oxygen Species (ROS) Compound This compound ROS->Compound attacks Scavenging Radical Scavenging (Catechol Groups) Compound->Scavenging mediates Protection Reduced Cellular Damage (Lipids, Proteins, DNA) Scavenging->Protection leads to

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity

Caffeic acid and its derivatives are known to exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation. This compound likely shares these properties.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Compound Intervention cluster_3 Inflammatory Response Stimulus Inflammatory Stimulus NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 Expression MAPK->iNOS_COX2 Compound This compound Compound->NFkB inhibits Compound->MAPK inhibits

Caption: Potential anti-inflammatory signaling pathways modulated by the compound.

Metabolic Regulation

Spermidine is a known modulator of various metabolic processes, including autophagy and lipid metabolism[6][7][8]. The conjugation with dihydrocaffeic acid may influence its bioavailability and cellular uptake, potentially leading to unique effects on metabolic pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not available. However, established methods for related compounds can be adapted.

Synthesis

A plausible synthetic route would involve the acylation of spermidine with a protected form of dihydrocaffeic acid, followed by deprotection. Solid-phase synthesis has been successfully employed for the synthesis of other acylated polyamines and could be a viable strategy[7].

G Spermidine Spermidine Acylation Acylation Reaction (e.g., with coupling agent) Spermidine->Acylation Protected_DCA Protected Dihydrocaffeic Acid Protected_DCA->Acylation Protected_Compound Protected this compound Acylation->Protected_Compound Deprotection Deprotection Protected_Compound->Deprotection Final_Compound This compound Deprotection->Final_Compound

Caption: Generalized workflow for the synthesis of this compound.

Isolation from Natural Sources

The isolation of this compound from potato tubers would typically involve extraction with a polar solvent, followed by chromatographic purification.

G Potato Potato Tuber Material (lyophilized, ground) Extraction Solvent Extraction (e.g., aqueous methanol) Potato->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Purified_Compound Purified this compound Chromatography->Purified_Compound

Caption: General workflow for the isolation of the compound from potato tubers.

Biological Assays

To investigate the potential biological activities of this compound, a variety of in vitro assays can be employed.

  • Antioxidant Activity:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: To measure the free radical scavenging capacity.

    • Cellular antioxidant assays: To assess the ability to mitigate oxidative stress in cell culture models (e.g., using DCFH-DA staining).

  • Anti-inflammatory Activity:

    • Nitric oxide (NO) production assay: In lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure the inhibition of NO production.

    • Cytokine quantification: Using ELISA to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

    • Western blotting: To analyze the expression levels of key inflammatory proteins such as iNOS and COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

Conclusion and Future Directions

This compound is a naturally occurring phenolamide with a chemical structure that suggests significant potential for biological activity, particularly in the realms of antioxidant and anti-inflammatory action. While direct experimental evidence is currently sparse, the known properties of its constituent molecules and related compounds provide a strong rationale for further investigation. Future research should focus on the chemical synthesis and isolation of pure this compound to enable comprehensive physicochemical characterization and in-depth biological evaluation. Elucidating its specific molecular targets and signaling pathways will be crucial in determining its potential as a therapeutic agent or a valuable component of functional foods. The methodologies outlined in this guide provide a framework for initiating such investigations.

References

The Biological Role of Tris(dihydrocaffeoyl)spermidine in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in select plant species, notably within the Solanaceae family. As a member of the broader class of hydroxycinnamic acid amides (HCAAs), this molecule is implicated in a range of physiological processes, particularly in plant defense and stress response. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound, synthesizing available data on its biosynthesis, physiological functions, and the methodologies employed for its study. While research specifically on the tris-conjugated form is nascent, this guide draws upon the broader knowledge of polyamine and HCAA functions to contextualize its potential significance in plant physiology and to highlight avenues for future research.

Introduction

Polyamines, such as spermidine (B129725), are ubiquitous aliphatic amines essential for various aspects of plant growth and development, including cell division, embryogenesis, and senescence.[1][2] When conjugated with hydroxycinnamic acids like dihydrocaffeic acid, they form a diverse group of secondary metabolites known as hydroxycinnamic acid amides (HCAAs) or phenolamides. This compound represents a specific subclass of these conjugates and has been identified in plant tissues, such as potato tubers.[3] These conjugated forms of polyamines are believed to possess unique biochemical properties that contribute to plant fitness, particularly under adverse environmental conditions. Their roles are thought to encompass antioxidant activities, structural reinforcement of cell walls, and involvement in signaling pathways that orchestrate plant defense mechanisms.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of its core components: the polyamine spermidine and dihydrocaffeic acid.

Spermidine Biosynthesis: The production of spermidine starts with the amino acids arginine or ornithine, which are converted to putrescine. Spermidine synthase then catalyzes the addition of an aminopropyl group from S-adenosylmethionine (SAM) to putrescine, yielding spermidine.

Dihydrocaffeic Acid Biosynthesis: Dihydrocaffeic acid is derived from the phenylpropanoid pathway. Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid and subsequently caffeic acid. The reduction of the double bond in the side chain of caffeic acid yields dihydrocaffeic acid.

Conjugation: The final step involves the conjugation of three molecules of dihydrocaffeoyl-CoA to a single molecule of spermidine. This reaction is catalyzed by a class of enzymes known as acyl-CoA-dependent acyltransferases, specifically spermidine hydroxycinnamoyl transferases (SHTs). While the precise enzyme responsible for the tris-conjugation in all species is not definitively identified, SHTs have been shown to catalyze the formation of mono-, di-, and tri-acylated spermidine derivatives.[4]

Tris_dihydrocaffeoyl_spermidine_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid Dihydrocaffeic_acid Dihydrocaffeic_acid Caffeic_acid->Dihydrocaffeic_acid Dihydrocaffeoyl_CoA Dihydrocaffeoyl-CoA Dihydrocaffeic_acid->Dihydrocaffeoyl_CoA CoA Ligase Arginine_Ornithine Arginine / Ornithine Putrescine Putrescine Arginine_Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Tris_dihydrocaffeoyl_spermidine This compound Spermidine->Tris_dihydrocaffeoyl_spermidine Dihydrocaffeoyl_CoA->Tris_dihydrocaffeoyl_spermidine Spermidine Hydroxycinnamoyl Transferase (SHT)

Biosynthesis of this compound.

Biological Roles and Physiological Effects

While direct experimental evidence for the physiological roles of this compound is limited, its functions can be inferred from the known activities of its constituent parts and related HCAAs.

Antioxidant Activity and Oxidative Stress Mitigation

Polyamines and phenolic compounds are well-established antioxidants in plants. The conjugation of dihydrocaffeic acid, a potent radical scavenger, with spermidine likely results in a molecule with significant antioxidant capacity. This is supported by studies on related compounds, such as kukoamines (dihydrocaffeoyl spermine (B22157) derivatives), which exhibit strong antioxidant and free radical scavenging activities. The presence of multiple dihydrocaffeoyl moieties in this compound would theoretically enhance its ability to neutralize reactive oxygen species (ROS) generated during periods of biotic and abiotic stress.

Role in Plant Defense

HCAAs are frequently implicated in plant defense against pathogens and herbivores. They can act as physical barriers by being incorporated into the cell wall, making it more resistant to degradation by microbial enzymes. Additionally, some HCAAs possess direct antimicrobial properties. The accumulation of this compound in response to pathogen attack or wounding could contribute to the overall defense strategy of the plant.

Abiotic Stress Tolerance

The accumulation of polyamines is a common plant response to various abiotic stresses, including drought, salinity, and extreme temperatures.[5] While specific data for this compound is lacking, exogenous application of spermidine has been shown to enhance tolerance to drought and salinity by modulating antioxidant enzyme activities and gene expression.[6] It is plausible that the conjugated form plays a similar, if not more potent, protective role.

Quantitative Data

Quantitative analysis has confirmed the presence of this compound in potato tubers. The concentration can vary between different cultivars.

CompoundPlant SourceTissueConcentration (µg/g Dry Weight)Reference
N¹,N⁴,N⁸-Tris(dihydrocaffeoyl)spermidineSolanum tuberosumTuber32[7]
N¹,N⁴,N¹²-Tris(dihydrocaffeoyl)spermineSolanum tuberosumTuber58[7]

Note: The table includes data for a related spermine conjugate for comparative purposes.

Signaling Pathways

The precise signaling pathways in which this compound participates are yet to be elucidated. However, it is likely integrated into the broader polyamine and stress signaling networks. Polyamines are known to interact with various signaling molecules, including hormones like abscisic acid (ABA) and gaseous messengers such as nitric oxide (NO).[8] The catabolism of polyamines can also produce hydrogen peroxide (H₂O₂), a key signaling molecule in plant stress responses. It is hypothesized that conjugated polyamines like this compound could modulate these pathways, potentially acting as stable, long-distance signals or having more targeted effects within the cell.

Polyamine_Signaling cluster_polyamine Polyamine Metabolism cluster_responses Cellular Responses Biotic_Abiotic_Stress Biotic/Abiotic Stress Polyamine_Biosynthesis Polyamine Biosynthesis (ADC, ODC, SPDS, SHT) Biotic_Abiotic_Stress->Polyamine_Biosynthesis Free_Polyamines Free Polyamines (Spermidine) Polyamine_Biosynthesis->Free_Polyamines Conjugated_Polyamines Conjugated Polyamines (this compound) Free_Polyamines->Conjugated_Polyamines SHT Polyamine_Catabolism Polyamine Catabolism (PAO) Free_Polyamines->Polyamine_Catabolism NO NO Free_Polyamines->NO ABA ABA Signaling Free_Polyamines->ABA Antioxidant_Defense Antioxidant Defense (SOD, CAT, APX) Conjugated_Polyamines->Antioxidant_Defense Cell_Wall_Modification Cell Wall Modification Conjugated_Polyamines->Cell_Wall_Modification H2O2 H₂O₂ Polyamine_Catabolism->H2O2 Stress_Gene_Expression Stress-Responsive Gene Expression H2O2->Stress_Gene_Expression NO->Stress_Gene_Expression ABA->Stress_Gene_Expression

General Polyamine Signaling in Stress Response.

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol is a generalized procedure for the extraction of HCAAs from plant material, adapted from methodologies used for the analysis of potato tubers.

Materials:

  • Freeze-dried and finely ground plant tissue

  • 80% (v/v) aqueous methanol (B129727)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Weigh approximately 100 mg of homogenized plant tissue into a centrifuge tube.

  • Add 1 mL of 80% methanol and vortex thoroughly.

  • Sonicate the mixture for 15 minutes in a water bath.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

  • Evaporate the solvent from the combined supernatants under vacuum.

  • Re-dissolve the dried extract in a small volume of 20% methanol for HPLC analysis or further purification by SPE if necessary.

Extraction_Workflow Start Homogenized Plant Tissue Extraction Extraction with 80% Methanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation of Solvent Supernatant_Collection->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis

Extraction Workflow for this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over 20-30 minutes to elute the compounds of interest.

Detection:

  • DAD: Monitor at wavelengths around 280 nm and 320 nm for phenolic compounds.

  • MS: Use electrospray ionization (ESI) in positive ion mode. The specific mass-to-charge ratio (m/z) for this compound would be targeted for quantification.

Spermidine Hydroxycinnamoyl Transferase (SHT) Activity Assay

This is a representative protocol for assaying the activity of SHT, which can be adapted for the specific substrates.

Materials:

  • Plant protein extract or purified recombinant SHT enzyme

  • Spermidine

  • Dihydrocaffeoyl-CoA (acyl donor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, spermidine (e.g., 1 mM), and the protein extract.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding dihydrocaffeoyl-CoA (e.g., 0.1 mM).

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of acidic methanol (e.g., methanol with 1% HCl).

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of mono-, di-, and tris-(dihydrocaffeoyl)spermidine.

Conclusion and Future Perspectives

This compound is an intriguing plant metabolite with the potential for significant roles in plant stress physiology. While its presence has been confirmed and its biosynthesis can be inferred, a detailed understanding of its specific functions and regulatory mechanisms is still largely unexplored. Future research should focus on:

  • Quantifying the dynamics of this compound accumulation in response to a range of biotic and abiotic stressors.

  • Elucidating the specific enzymatic machinery responsible for its biosynthesis in various plant species.

  • Conducting in vivo and in vitro studies to determine its precise antioxidant and antimicrobial activities.

  • Investigating its role in signaling pathways and its crosstalk with other phytohormones and signaling molecules.

  • Exploring its potential for biotechnological applications , such as enhancing stress tolerance in crops.

A deeper understanding of the biological role of this compound will not only advance our knowledge of plant secondary metabolism but may also provide novel avenues for the development of more resilient crops and new bioactive compounds for pharmaceutical and nutraceutical applications.

References

The Occurrence of Dihydrocaffeoyl Polyamines in the Solanaceae Family: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeoyl polyamines are a class of plant secondary metabolites formed by the conjugation of dihydrocaffeic acid with polyamines such as putrescine, spermidine (B129725), and spermine (B22157). These compounds, often referred to as kukoamines and their allies, have garnered significant interest due to their potential biological activities and their presence in various species of the Solanaceae family, which includes important food crops like potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena), as well as tobacco (Nicotiana spp.). This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of dihydrocaffeoyl polyamines in this vital plant family.

Occurrence and Distribution

Metabolomic studies have revealed the presence of several dihydrocaffeoyl polyamine derivatives in Solanaceae species. While initially identified in the Chinese medicinal plant Lycium chinense, these compounds are now known to be more widely distributed within the family.[1][2][3][4]

Four major dihydrocaffeoyl polyamines have been identified in potato tubers: N¹,N¹²-Bis(dihydrocaffeoyl)spermine (kukoamine A), N¹,N⁸-bis(dihydrocaffeoyl)spermidine, N¹,N⁴,N¹²-tris(dihydrocaffeoyl)spermine, and N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine.[1][2] These compounds have also been detected in tomato and Nicotiana sylvestris.[1][2][4]

Quantitative Data

The concentration of dihydrocaffeoyl polyamines can vary significantly between different species, cultivars, and plant organs. The following tables summarize the available quantitative data for these compounds in various Solanaceae species.

Table 1: Quantitative Analysis of Dihydrocaffeoyl Polyamines in Potato (Solanum tuberosum) Tubers

CompoundConcentration (µg/g Dry Weight)Potato VarietyReference
N¹,N¹²-Bis(dihydrocaffeoyl)spermine (Kukoamine A)Up to 16Various[5]
N¹,N¹⁰-Bis(dihydrocaffeoyl)spermine (Kukoamine B)Up to 157Various[5]
N¹,N⁸-Bis(dihydrocaffeoyl)spermidineSeveral tensNot specified[1][2]
N¹,N⁴,N¹²-Tris(dihydrocaffeoyl)spermineSeveral tensNot specified[1][2]
N¹,N⁴,N⁸-Tris(dihydrocaffeoyl)spermidineSeveral tensNot specified[1][2]

Note: Concentrations reported as "several tens of micrograms per gram of dry matter" indicate a significant presence, though precise values were not always provided in the cited literature.

Table 2: Qualitative Occurrence of Dihydrocaffeoyl Polyamines in Other Solanaceae Species

SpeciesPlant PartDetected Dihydrocaffeoyl PolyaminesReference
Solanum lycopersicum (Tomato)FruitN¹,N¹²-Bis(dihydrocaffeoyl)spermine, N¹,N⁸-bis(dihydrocaffeoyl)spermidine[1][2][4]
Nicotiana sylvestrisLeafN¹,N¹²-Bis(dihydrocaffeoyl)spermine, N¹,N⁸-bis(dihydrocaffeoyl)spermidine[1][2][4]
Solanum melongena (Eggplant)Fruit, FlowerHydroxycinnamoyl-spermine conjugates (precursors)[6]
Capsicum annuum (Pepper)FruitKukoamine A, Kukoamine B[5]

Biosynthesis of Dihydrocaffeoyl Polyamines

The biosynthesis of dihydrocaffeoyl polyamines involves the enzymatic conjugation of a hydroxycinnamoyl-CoA thioester (in this case, dihydrocaffeoyl-CoA) with a polyamine. The key enzymes catalyzing this reaction belong to the BAHD acyltransferase superfamily. Specifically, spermidine hydroxycinnamoyl transferase (SHT) and spermine hydroxycinnamoyl transferase (SpmHT) have been identified and characterized in Solanaceae species.[7]

These enzymes exhibit substrate specificity for both the acyl donor (hydroxycinnamoyl-CoA) and the acyl acceptor (polyamine). For instance, recombinant SpmHT from Solanum richardii exclusively utilizes spermine as the acyl acceptor, with a preference for caffeoyl-CoA as the acyl donor.[6] Similarly, SHT from eggplant has a preference for spermidine.[7] The dihydrocaffeoyl moiety is derived from the phenylpropanoid pathway, where caffeic acid is reduced to dihydrocaffeic acid.

Biosynthesis_of_Dihydrocaffeoyl_Polyamines cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3'H Caffeoyl-CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl-CoA 4CL Dihydrocaffeoyl-CoA Dihydrocaffeoyl-CoA Caffeoyl-CoA->Dihydrocaffeoyl-CoA CCR/CAD-like N1,N8-bis(dihydrocaffeoyl)spermidine N1,N8-bis(dihydrocaffeoyl)spermidine Dihydrocaffeoyl-CoA->N1,N8-bis(dihydrocaffeoyl)spermidine SHT N1,N12-Bis(dihydrocaffeoyl)spermine N1,N12-Bis(dihydrocaffeoyl)spermine Dihydrocaffeoyl-CoA->N1,N12-Bis(dihydrocaffeoyl)spermine SpmHT Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC Putrescine Putrescine Agmatine->Putrescine AIH, CPA Spermidine Spermidine Putrescine->Spermidine SPDS Ornithine Ornithine Ornithine->Putrescine ODC Spermine Spermine Spermidine->Spermine SPMS Spermidine->N1,N8-bis(dihydrocaffeoyl)spermidine Spermine->N1,N12-Bis(dihydrocaffeoyl)spermine

Biosynthetic pathway of dihydrocaffeoyl polyamines.

Role in Plant Stress Responses and Signaling

The accumulation of dihydrocaffeoyl polyamines is often associated with plant defense responses to both biotic and abiotic stresses. In tomato, the expression of polyamine biosynthesis genes is modulated by heat and cold stress.[8] Transgenic tomato plants with elevated polyamine levels exhibit enhanced tolerance to high temperatures.[8] Furthermore, polyamines, including their conjugated forms, are implicated in the response to salinity stress in tomato, where they may act as signaling molecules and contribute to ionic homeostasis and antioxidant defense.[9][10] The induction of hydroxycinnamoyl transferase expression by UV-C radiation and wounding in Capsicum annuum suggests a role for these compounds in fortifying cell walls against environmental challenges.[11][12]

Stress_Signaling_Pathway Biotic_Stress Biotic Stress (e.g., Pathogens) Stress_Perception Stress Perception Biotic_Stress->Stress_Perception Abiotic_Stress Abiotic Stress (e.g., Salinity, Temperature) Abiotic_Stress->Stress_Perception Signaling_Cascade Signaling Cascade (ROS, Ca2+, Phytohormones) Stress_Perception->Signaling_Cascade Gene_Expression Upregulation of Polyamine & Phenylpropanoid Biosynthesis Genes Signaling_Cascade->Gene_Expression Enzyme_Activity Increased Activity of SHT/SpmHT Gene_Expression->Enzyme_Activity DHCA_Polyamine_Accumulation Accumulation of Dihydrocaffeoyl Polyamines Enzyme_Activity->DHCA_Polyamine_Accumulation Cell_Wall_Fortification Cell Wall Fortification DHCA_Polyamine_Accumulation->Cell_Wall_Fortification Antioxidant_Activity Antioxidant Activity DHCA_Polyamine_Accumulation->Antioxidant_Activity Stress_Tolerance Enhanced Stress Tolerance Cell_Wall_Fortification->Stress_Tolerance Antioxidant_Activity->Stress_Tolerance

Proposed signaling pathway for stress-induced accumulation of dihydrocaffeoyl polyamines.

Experimental Protocols

Extraction of Dihydrocaffeoyl Polyamines from Plant Tissues

A robust method for the extraction of these compounds is crucial for their accurate quantification. The following protocol is adapted from established methods for the analysis of hydroxycinnamic acid amides.[13]

  • Sample Preparation: Freeze-dry plant material and grind to a fine powder.

  • Extraction:

    • To 100 mg of powdered tissue, add 1.5 mL of 80% methanol (B129727).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

    • Combine the supernatants.

  • Purification (Optional but Recommended):

    • Evaporate the methanol from the combined supernatants under a stream of nitrogen or using a rotary evaporator.

    • Re-dissolve the aqueous residue in a suitable solvent for solid-phase extraction (SPE).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the dihydrocaffeoyl polyamines with methanol.

  • Final Preparation:

    • Evaporate the methanol from the eluate.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 200 µL of 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of dihydrocaffeoyl polyamines.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • A typical gradient might start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the compounds of interest.

  • Mass Spectrometry:

    • Operate in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

    • MRM Transitions (Example):

      • Kukoamine A: Precursor ion (m/z) -> Product ion (m/z)

      • N¹,N⁸-bis(dihydrocaffeoyl)spermidine: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values should be determined experimentally using authentic standards.)

  • Quantification: Generate a calibration curve using authentic standards of the dihydrocaffeoyl polyamines of interest. Spike a blank matrix with known concentrations of the standards to account for matrix effects.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Plant Tissue (Lyophilized & Powdered) Extraction_Solvent 80% Methanol Sample->Extraction_Solvent Sonication Sonication Extraction_Solvent->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporate Methanol Supernatant_Collection->Evaporation SPE Solid-Phase Extraction (C18) Evaporation->SPE Elution Elute with Methanol SPE->Elution Reconstitution Reconstitute in Mobile Phase Elution->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification

Workflow for the extraction and analysis of dihydrocaffeoyl polyamines.

Conclusion and Future Perspectives

The occurrence of dihydrocaffeoyl polyamines is a significant chemotaxonomic feature of the Solanaceae family. Their presence in staple food crops and their potential roles in plant defense and human health warrant further investigation. Future research should focus on:

  • Comprehensive Quantification: A broader quantitative survey across a wider range of Solanaceae species and tissues is needed to understand the full extent of their distribution.

  • Biosynthetic Regulation: Elucidating the regulatory mechanisms that control the expression of hydroxycinnamoyl transferases will provide insights into how plants modulate the production of these compounds in response to developmental and environmental cues.

  • Biological Activity: Further studies are required to fully understand the physiological roles of dihydrocaffeoyl polyamines in plants and their potential pharmacological activities in humans. This includes investigating their antioxidant, anti-inflammatory, and other health-promoting properties.

  • Metabolic Engineering: With a deeper understanding of their biosynthesis, there is potential for metabolic engineering of crops to enhance the levels of these beneficial compounds, thereby improving their nutritional value and stress resilience.

References

A Comprehensive Review of Tris(dihydrocaffeoyl)spermidine Research for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in various plant species, notably within the Solanaceae family, including potato (Solanum tuberosum) tubers.[1][2][3][4] As a member of the phenolamide class of compounds, it consists of a central spermidine (B129725) molecule acylated with three dihydrocaffeoyl groups. The growing interest in polyamines and their derivatives for therapeutic applications stems from their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides a comprehensive literature review of the research on this compound and its isomers, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways to support ongoing and future drug development efforts. While specific research on this compound is still emerging, this review consolidates the available information and extrapolates potential mechanisms based on studies of its constituent parts, spermidine and dihydrocaffeic acid, and related polyamine conjugates.

Physicochemical Properties and Natural Occurrence

This compound, along with its isomers such as N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine, has been identified as a metabolite in potato tubers, present at concentrations of several tens of micrograms per gram of dry matter.[1][2][3][4] Its presence has also been detected in other solanaceous plants like tomato (Lycopersicon esculentum).[1][2] The structural basis of these compounds, a spermidine backbone linked to dihydrocaffeoyl moieties, confers both hydrophilic (polyamine) and lipophilic (phenolic acid) characteristics, influencing their bioavailability and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₄H₄₃N₃O₉--INVALID-LINK--
Molecular Weight637.72 g/mol --INVALID-LINK--
Canonical SMILESC1=CC(=C(C=C1CCC(=O)NCCCCN(CCCNC(=O)CCC2=CC(=C(C=C2)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)O)O--INVALID-LINK--
InChIKeyBGEVDBWIMACXOE-UHFFFAOYSA-N--INVALID-LINK--

Synthesis and Characterization

The chemical synthesis of this compound and its analogs can be challenging due to the multiple reactive amine groups on the spermidine backbone. Solid-phase synthesis has been employed for the preparation of bis, tris, and tetra(dihydrocaffeoyl)polyamine conjugates.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Tris(dihydrocaffeoyl)polyamine Conjugates (General Approach)

This protocol is a generalized representation based on methods for synthesizing similar polyamine conjugates.

  • Resin Preparation: A suitable resin, such as a Merrifield resin, is functionalized with a photocleavable linker (e.g., o-nitrobenzyl).

  • Spermidine Attachment: The spermidine backbone is attached to the linker on the solid support. Protecting groups are used to selectively block two of the three amine groups to control the acylation sites.

  • Acylation: The unprotected amine group is acylated with an activated form of dihydrocaffeic acid (e.g., dihydrocaffeoyl chloride or an active ester). The catechol hydroxyl groups of the dihydrocaffeic acid are typically protected (e.g., as benzyl (B1604629) ethers) to prevent side reactions.

  • Deprotection and Iterative Acylation: One of the protecting groups on the spermidine backbone is selectively removed, and the newly exposed amine is acylated with protected dihydrocaffeic acid. This process is repeated for the third amine group.

  • Cleavage from Resin: The tris-acylated spermidine is cleaved from the solid support, often by photolysis if a photocleavable linker is used.

  • Deprotection of Phenolic Groups: The protecting groups on the dihydrocaffeoyl moieties are removed (e.g., by catalytic hydrogenation to remove benzyl groups).

  • Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Isolation from Solanum tuberosum (General Approach)

This protocol outlines a general procedure for the extraction and isolation of this compound from potato tubers.

  • Extraction: Freeze-dried and powdered potato tubers are extracted with a solvent mixture, typically methanol/water or ethanol/water, often with the addition of a small amount of acid (e.g., formic acid) to improve the extraction of polar compounds.

  • Solid-Phase Extraction (SPE) Cleanup: The crude extract is passed through a solid-phase extraction cartridge (e.g., C18) to remove interfering substances. The column is washed with a non-polar solvent to remove lipids, and the desired compounds are eluted with a more polar solvent like methanol.

  • Fractionation: The cleaned-up extract is further fractionated using techniques like column chromatography on silica (B1680970) gel or Sephadex.

  • Preparative HPLC: The fractions containing the target compounds are subjected to preparative reverse-phase HPLC to isolate the individual this compound isomers.

  • Characterization: The purified compounds are characterized by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm their structure.

Biological Activities and Potential Therapeutic Applications

The biological activities of this compound are not yet extensively studied, but research on related compounds and the parent molecule, spermidine, suggests significant therapeutic potential.

Antioxidant Activity

The dihydrocaffeoyl moieties, with their catechol rings, are expected to confer potent antioxidant properties to the molecule by scavenging free radicals.

Table 2: Antioxidant Activity of Related Polyamine Conjugates

CompoundAssayIC₅₀ / ActivitySource
Kukoamine A (N¹,N¹²-Bis(dihydrocaffeoyl)spermine)DPPH radical scavenging5-97.5% scavenging (concentration dependent)[5]
Kukoamine A (N¹,N¹²-Bis(dihydrocaffeoyl)spermine)Soybean Lipoxygenase (LOX) InhibitionIC₅₀ = 9.5 µM[5]
Anti-inflammatory Activity

Spermidine itself has been shown to possess significant anti-inflammatory properties, and it is hypothesized that this compound shares and potentially enhances these effects. The proposed mechanisms involve the modulation of key inflammatory signaling pathways.

Table 3: Anti-inflammatory Activity of Spermidine

Cell Line / ModelTreatmentEffectQuantitative DataSource
LPS-stimulated BV2 microgliaSpermidineInhibition of NO and PGE₂ productionDose-dependent inhibition[6][7]
LPS-stimulated BV2 microgliaSpermidineDown-regulation of iNOS and COX-2 expressionDose-dependent[6][7]
LPS-stimulated BV2 microgliaSpermidineAttenuation of IL-6 and TNF-α productionDose-dependent[6][7]
LPS-stimulated RAW 264.7 macrophagesSpermidineInhibition of NO and PGE₂ productionDose-dependent[8]
LPS-stimulated RAW 264.7 macrophagesSpermidineInhibition of iNOS and COX-2 expressionDose-dependent[8]

Anti_inflammatory_Signaling_Pathway

Neuroprotective Effects

Spermidine has demonstrated neuroprotective effects in various models of neuronal injury. It is suggested that these effects are mediated through the induction of autophagy and inhibition of apoptosis.[9]

Neuroprotection_Workflow

Anticancer Activity

The role of polyamines in cancer is complex; however, some spermidine derivatives have shown pro-apoptotic activity in cancer cell lines. The cytotoxic effects of this compound on cancer cells have not been extensively reported, but related compounds have been investigated.

Table 4: Cytotoxicity of Spermidine and Related Compounds

Cell LineCompoundEffectIC₅₀ / ConcentrationSource
B16-BL6 melanomaSpermidine-chlorambucil conjugateGrowth inhibitionIC₅₀ in the same order of magnitude as chlorambucil[10]
Human colon carcinoma (CaCo-2)SpermineCytotoxicityDependent on polyamine oxidase activity[11]
Neuroblastoma (NLF and BR6)NanospermidineDecreased cell viability150 µM[12]

Experimental_Workflow_Cytotoxicity

Future Directions

The field of this compound research is ripe for further exploration. Key areas for future investigation include:

  • Quantitative Biological Evaluation: Systematic screening of this compound and its isomers for their antioxidant, anti-inflammatory, neuroprotective, and anticancer activities to determine their potency (e.g., IC₅₀ and EC₅₀ values).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Pharmacokinetic and Bioavailability Studies: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify the key structural features required for optimal biological activity.

Conclusion

This compound represents a promising natural product scaffold for the development of new therapeutic agents. Its potential to modulate key signaling pathways involved in inflammation, neurodegeneration, and cancer, combined with its antioxidant properties, makes it an attractive candidate for further investigation. This technical guide has summarized the current state of knowledge and provided a framework for future research. The detailed protocols and hypothesized signaling pathways presented herein are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development. As more quantitative data becomes available, a clearer picture of the therapeutic potential of this intriguing molecule will emerge.

References

Methodological & Application

Synthesis and Application of Tris(dihydrocaffeoyl)spermidine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis, purification, and application of Tris(dihydrocaffeoyl)spermidine, a naturally occurring polyamine conjugate with significant potential in drug development. Detailed protocols for a solid-phase synthesis approach are outlined, alongside methodologies for purification by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, application notes are provided, detailing the use of this compound in preclinical research, with a focus on its anti-inflammatory properties and its putative mechanism of action through the modulation of the NF-κB signaling pathway.

Introduction

This compound is a phenolamide naturally found in plants such as potato tubers (Solanum tuberosum)[1]. It belongs to a class of compounds known as hydroxycinnamic acid amides, which have garnered interest for their diverse biological activities. Structurally, it consists of a central spermidine (B129725) molecule acylated with three dihydrocaffeic acid moieties at the N1, N5, and N10 positions. Preclinical studies on related polyamine conjugates suggest a range of pharmacological effects, including anti-inflammatory, antioxidant, and antibacterial properties[2][3]. The anti-inflammatory effects of the parent molecule, spermidine, are well-documented and are known to involve the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway[4][5][6]. This makes this compound a compelling candidate for further investigation in the context of inflammatory diseases.

This document provides researchers, scientists, and drug development professionals with detailed protocols for the chemical synthesis and purification of this compound for research purposes, as well as application notes for investigating its anti-inflammatory effects.

Chemical Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a solid-phase synthesis approach. This method offers advantages in terms of ease of purification and the ability to drive reactions to completion using excess reagents. The general workflow involves the attachment of a protected spermidine backbone to a solid support, followed by the sequential coupling of protected dihydrocaffeic acid, and finally, cleavage and deprotection to yield the desired product.

Materials and Reagents
Material/ReagentSupplierGrade
Rink Amide MBHA resine.g., Sigma-Aldrich100-200 mesh, ~0.7 mmol/g
N,N'-Diisopropylcarbodiimide (DIC)e.g., Sigma-AldrichSynthesis grade
N,N-Dimethylformamide (DMF)e.g., Sigma-AldrichAnhydrous
Dichloromethane (DCM)e.g., Sigma-AldrichAnhydrous
Piperidine (B6355638)e.g., Sigma-AldrichSynthesis grade
Dihydrocaffeic acide.g., Sigma-Aldrich≥98%
Acetic anhydride (B1165640)e.g., Sigma-AldrichACS reagent
Trifluoroacetic acid (TFA)e.g., Sigma-AldrichReagent grade
Triisopropylsilane (TIS)e.g., Sigma-Aldrich99%
Diethyl ethere.g., Sigma-AldrichAnhydrous
Acetonitrile (ACN)e.g., Sigma-AldrichHPLC grade
Watere.g., MilliporeHPLC grade
Experimental Protocol: Solid-Phase Synthesis

A detailed, step-by-step protocol for the solid-phase synthesis of this compound is provided below. This protocol is adapted from general solid-phase peptide synthesis techniques.

1. Resin Swelling and Fmoc Deprotection:

  • Swell Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 20 minutes to remove the Fmoc protecting group.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

2. Spermidine Backbone Attachment (Conceptual - requires protected spermidine):

  • Note: A suitably protected spermidine derivative (e.g., N1, N10-di-Fmoc-spermidine) is required for controlled acylation. This protocol assumes the availability of such a precursor.

  • Dissolve the protected spermidine derivative and a coupling agent (e.g., DIC) in DMF.

  • Add the solution to the deprotected resin and agitate for 2-4 hours.

  • Wash the resin with DMF, DCM, and DMF.

3. Dihydrocaffeic Acid Coupling:

  • Protect the hydroxyl groups of dihydrocaffeic acid (e.g., as tert-butyldimethylsilyl ethers) prior to coupling to prevent side reactions.

  • Activate the protected dihydrocaffeic acid with a coupling agent like DIC in DMF.

  • Add the activated acid to the resin-bound spermidine.

  • Allow the coupling reaction to proceed for 2-4 hours.

  • Repeat the Fmoc deprotection and coupling steps to attach dihydrocaffeic acid to all three amino groups of spermidine. A capping step with acetic anhydride after each coupling can be included to block any unreacted amino groups.

4. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the precipitate, decant the ether, and dry the crude product under vacuum.

Purification Protocol: RP-HPLC

The crude this compound can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

ParameterCondition
Column C18 column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 280 nm
Injection Volume 100 µL (of a 1 mg/mL solution in Mobile Phase A)

Procedure:

  • Dissolve the crude product in a minimal amount of Mobile Phase A.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect fractions corresponding to the major peak.

  • Combine the pure fractions and lyophilize to obtain the final product as a white to off-white powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

Technique Expected Results
Mass Spectrometry (ESI+) Calculated [M+H]⁺: 636.3177; Observed m/z should correspond to this value.
¹H NMR (500 MHz, DMSO-d₆) Characteristic aromatic protons of the dihydrocaffeoyl groups (approx. 6.5-6.7 ppm) and aliphatic protons of the spermidine backbone and dihydrocaffeoyl side chains (approx. 1.5-3.5 ppm).
¹³C NMR (125 MHz, DMSO-d₆) Aromatic carbons (approx. 115-145 ppm), carbonyl carbons (approx. 170-175 ppm), and aliphatic carbons (approx. 25-50 ppm).

Application Notes: Anti-Inflammatory Activity

Background

Chronic inflammation is a key pathological feature of numerous diseases. The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The parent molecule, spermidine, has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway[4][5][6]. It is hypothesized that this compound, by combining the anti-inflammatory potential of both spermidine and dihydrocaffeic acid, may be a potent inhibitor of this pathway.

Experimental Protocol: Inhibition of NF-κB Activation

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a human cell line (e.g., HEK293T).

1. Cell Culture and Treatment:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

2. Western Blot Analysis for NF-κB Pathway Proteins:

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes:

  • Following cell treatment as described above (with a longer TNF-α stimulation, e.g., 4-6 hours), isolate total RNA.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers for NF-κB target genes such as IL-6, IL-8, and MCP-1.

  • Normalize gene expression to a housekeeping gene (e.g., GAPDH).

Expected Outcomes and Data Presentation

The expected outcome is that this compound will inhibit the TNF-α-induced phosphorylation of IκBα and p65 in a dose-dependent manner. This will lead to a reduction in the expression of NF-κB target genes.

Treatment GroupPhospho-IκBα (Relative to Total IκBα)Phospho-p65 (Relative to Total p65)IL-6 mRNA (Fold Change vs. Control)
Vehicle Control1.01.01.0
TNF-α (10 ng/mL)ValueValueValue
TNF-α + 1 µM CompoundValueValueValue
TNF-α + 10 µM CompoundValueValueValue
TNF-α + 50 µM CompoundValueValueValue

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection1 Coupling1 Spermidine Backbone Attachment Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Dihydrocaffeic Acid Coupling (1st) Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Dihydrocaffeic Acid Coupling (2nd) Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Dihydrocaffeic Acid Coupling (3rd) Deprotection4->Coupling4 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Coupling4->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Tris(dihydrocaffeoyl) spermidine Purification->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD/TRAF2 TNFR->TRADD IKK IKK Complex TRADD->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (IL-6, IL-8, MCP-1) Nucleus->Transcription activates Compound Tris(dihydrocaffeoyl) spermidine Compound->IKK inhibits

Caption: Proposed mechanism of NF-κB inhibition by this compound.

References

Application Notes and Protocols: Extraction and Purification of Tris(dihydrocaffeoyl)spermidine from Potato Tubers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(dihydrocaffeoyl)spermidine is a phenolic amide, a class of secondary metabolites found in various plant species, including potato tubers (Solanum tuberosum)[1][2]. These compounds are of growing interest to researchers, scientists, and drug development professionals due to their potential biological activities, which are linked to the combined properties of polyamines and phenolic acids. In potato tubers, several isomers of this compound and related phenolic amides have been identified, typically occurring at concentrations of several tens of micrograms per gram of dry matter[1][3][4]. This document provides a detailed protocol for the extraction and purification of this compound from potato tubers, designed for laboratory-scale applications aimed at isolating the compound for further research.

Quantitative Data Presentation

The concentration of this compound and related compounds can vary between different potato cultivars. The following table summarizes the reported abundance of various dihydrocaffeoyl polyamine conjugates found in potato tubers, providing a reference for expected yields.

CompoundAbundance (mg / 100g Dry Weight)Potato PartReference
N¹,N⁵,N¹⁰-Tris(dihydrocaffeoyl)spermidine0.022 - 0.28Tubers[5]
N¹,N¹⁰-Bis(dihydrocaffeoyl)spermidine1.1 - 2.6Whole Tuber[6]
N¹,N⁵,N¹⁴-Tris(dihydrocaffeoyl)spermineTrace - 11.1Whole Tuber[6]
N¹,N¹⁴-Bis(dihydrocaffeoyl)spermine0.2 - 1.7Whole Tuber[6]
General Dihydrocaffeoyl PolyaminesSeveral tens of µg/g Dry MatterTubers[1][3][7]

Experimental Protocols

This section details a multi-step protocol for the extraction, fractionation, and purification of this compound from potato tubers. The methodology is based on established principles for the extraction of phenolic compounds from plant matrices.

1. Materials and Reagents

  • Plant Material: Fresh potato tubers (Solanum tuberosum), washed and peeled.

  • Solvents (HPLC or analytical grade):

  • Solid Phase Extraction (SPE): C18 cartridges.

  • Chromatography:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system.

    • C18 reverse-phase preparative column.

  • Equipment:

    • Blender or homogenizer

    • Freeze-dryer (lyophilizer)

    • Centrifuge

    • Rotary evaporator

    • SPE manifold

    • Analytical HPLC system for fraction analysis.

    • Nitrogen gas stream for drying.

2. Sample Preparation and Extraction

  • Tuber Preparation: Wash fresh potato tubers thoroughly with tap water to remove soil and debris. Peel the tubers and cut them into small pieces (approx. 1 cm³).

  • Homogenization: Homogenize the potato pieces in a blender with 80% aqueous methanol (v/v) in a 1:5 ratio (w/v, e.g., 100 g of potato tissue in 500 mL of 80% MeOH).

  • Extraction:

    • Transfer the homogenate to a flask and stir at room temperature for 4-6 hours in the dark to prevent degradation of phenolic compounds.

    • Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

  • Filtration and Centrifugation:

    • Filter the mixture through cheesecloth or a coarse filter paper to remove the bulk of the solid material.

    • Centrifuge the resulting filtrate at 4000 x g for 15 minutes to pellet any remaining fine solids.

    • Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with fresh 80% methanol to maximize the yield. Combine the supernatants.

  • Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This step removes the majority of the methanol.

3. Fractionation by Liquid-Liquid Partitioning

  • Reconstitution: Reconstitute the concentrated aqueous extract in deionized water.

  • Defatting: Perform a liquid-liquid extraction with an equal volume of n-hexane to remove nonpolar compounds like lipids and chlorophylls. Discard the hexane phase. Repeat this step twice.

  • Ethyl Acetate Extraction: Subsequently, partition the remaining aqueous phase against an equal volume of ethyl acetate. This step will move moderately polar compounds, including phenolic amides, into the ethyl acetate phase. Repeat the extraction three times.

  • Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and then evaporate to dryness under reduced pressure. The resulting residue is the crude phenolic amide fraction.

4. Purification by Solid-Phase Extraction (SPE)

  • Sample Preparation: Dissolve the dried ethyl acetate fraction in a small volume of 70% aqueous methanol containing 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the prepared sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with water followed by a low-concentration methanol-water solution (e.g., 20% MeOH) to remove highly polar impurities.

  • Elution: Elute the this compound-enriched fraction using a higher concentration of methanol (e.g., 80-100% MeOH).

  • Drying: Dry the eluted fraction under a stream of nitrogen gas or using a rotary evaporator.

5. High-Purity Isolation by Preparative HPLC

  • Sample Preparation: Dissolve the dried SPE eluate in the initial mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase preparative column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs of the SPE fraction.

    • Flow Rate: Appropriate for the preparative column diameter.

    • Detection: UV detector, monitoring at wavelengths around 280 nm and 320 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest based on the chromatogram.

  • Purity Analysis and Final Processing:

    • Analyze the collected fractions using analytical HPLC to assess purity.

    • Pool the fractions containing pure this compound.

    • Remove the solvent by rotary evaporation or lyophilization to obtain the purified compound.

Visualizations

The following diagram illustrates the overall workflow for the extraction and purification of this compound from potato tubers.

Extraction_Purification_Workflow Start Potato Tubers Homogenization Homogenization (80% Methanol) Start->Homogenization Extraction Solid-Liquid Extraction Homogenization->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration1 Rotary Evaporation (Crude Extract) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) Concentration1->Partitioning Concentration2 Evaporation of Ethyl Acetate (Phenolic Fraction) Partitioning->Concentration2 SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Concentration2->SPE Prep_HPLC Preparative HPLC (C18 Column) SPE->Prep_HPLC Analysis Purity Analysis (Analytical HPLC) Prep_HPLC->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for this compound Purification.

References

Application Notes & Protocols for the Analysis of Tris(dihydrocaffeoyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and methodologies for the qualitative and quantitative analysis of Tris(dihydrocaffeoyl)spermidine. This document covers sample preparation, chromatographic separation, and detection techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a naturally occurring polyamine conjugate found in various plant species, notably in potato tubers (Solanum tuberosum) and other members of the Solanaceae family.[1][2] These compounds, along with related phenolic amides often referred to as kukoamines, are of significant interest due to their potential biological activities, including anti-inflammatory and antioxidant properties.[3][4] Accurate and reliable analytical methods are crucial for the identification, quantification, and characterization of this compound in plant extracts and other biological matrices to support research in phytochemistry, pharmacology, and drug development.

Analytical Methodologies

The analysis of this compound typically involves a combination of chromatographic separation and spectroscopic detection methods. The choice of method depends on the analytical objective, whether it is for quantification, structural elucidation, or metabolic profiling.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound. The dihydrocaffeoyl moieties of the molecule contain chromophores that absorb UV light, allowing for direct detection without the need for derivatization, which is often required for the analysis of unconjugated polyamines.[5][6]

Protocol: HPLC-UV Analysis of this compound

  • Sample Preparation (from plant material):

    • Lyophilize and grind the plant material (e.g., potato tubers) to a fine powder.

    • Extract the powder with a solution of 80% methanol (B129727) in water, acidified with 0.1% formic acid, at a ratio of 1:10 (w/v).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by centrifugation at 10,000 x g for 15 minutes.

    • Collect the supernatant and repeat the extraction process on the pellet.

    • Combine the supernatants and evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10-50% B

      • 35-40 min: 50-90% B

      • 40-45 min: 90% B (hold)

      • 45-50 min: 90-10% B

      • 50-60 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 280 nm and 320 nm.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound of known concentrations.

    • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of this compound, especially in complex matrices. This method provides molecular weight information and fragmentation patterns that are crucial for structural confirmation and isomer differentiation.[3][7][8]

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Follow the same extraction procedure as for HPLC-UV analysis. Further purification using Solid Phase Extraction (SPE) with a C18 cartridge may be employed for cleaner samples.

    • For quantitative analysis, a known amount of a suitable internal standard (e.g., a stable isotope-labeled analogue) should be added to the sample before extraction.

  • LC Conditions:

    • Column: UPLC/UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for better resolution and faster analysis.

    • Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents (water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Gradient Program: A shorter gradient can often be used with UPLC/UHPLC systems.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 2-5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion > Product Ions: Specific transitions for this compound need to be determined by infusing a standard solution. The precursor ion will be the [M+H]+ adduct.

    • Collision Energy: Optimize for the specific MRM transitions.

    • Source Parameters: Optimize nebulizer gas, heater gas, and capillary voltage according to the instrument manufacturer's guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound and for distinguishing between its various isomers (e.g., positional and cis-trans isomers).[9] 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are employed to determine the complete chemical structure.

Protocol: NMR Analysis of this compound

  • Sample Preparation:

    • A highly purified sample of this compound is required (typically >95% purity). Purification can be achieved by preparative HPLC.

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

  • NMR Experiment:

    • Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • The chemical shifts, coupling constants, and correlations observed in the spectra will allow for the complete assignment of all protons and carbons in the molecule, confirming its structure.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound and related compounds. Note that retention times are dependent on the specific chromatographic system and conditions used.

Compound NameMolecular FormulaExact Mass[M+H]+ (m/z)Key MS/MS Fragments (m/z)
This compound C34H43N3O9653.2999654.3072To be determined empirically
N1,N8-bis(dihydrocaffeoyl)spermidineC25H35N3O6473.2526474.2599343, 315, 228[7]

Note: The MS/MS fragments for this compound should be determined by direct infusion of a standard or from a high-resolution MS analysis of a purified sample. The fragmentation pattern will be crucial for identifying the positions of the dihydrocaffeoyl groups.

Diagrams and Workflows

Experimental Workflow for Analysis

experimental_workflow cluster_analysis Analytical Techniques sample Plant Material (e.g., Potato Tubers) extraction Extraction (80% MeOH, Sonication) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-UV (Quantification) reconstitution->hplc lcms LC-MS/MS (Identification & Quantification) reconstitution->lcms nmr NMR (Structural Elucidation) reconstitution->nmr data_analysis Data Analysis (Quantification, Structural ID) hplc->data_analysis lcms->data_analysis nmr->data_analysis

Caption: General experimental workflow for the analysis of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert anti-inflammatory effects, based on the known actions of other phenolic compounds.

signaling_pathway cluster_pathway Cellular Response stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Pathway stimulus->nfkb mapk MAPK Pathway stimulus->mapk tds This compound tds->nfkb Inhibition tds->mapk Inhibition pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->pro_inflammatory mapk->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

References

Application Notes and Protocols for In Vitro Antibacterial Assay of Tris(dihydrocaffeoyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate that has garnered interest for its potential biological activities. This document provides a detailed protocol for conducting an in vitro antibacterial assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This protocol is essential for researchers in microbiology, natural product chemistry, and drug development who are investigating the antimicrobial properties of novel compounds.

Recent studies have explored the antibacterial potential of related dihydrocaffeoyl-polyamine conjugates against clinically significant drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA). These findings suggest that compounds within this class may serve as valuable leads for the development of new antibacterial agents.

Data Presentation

The antibacterial activity of dihydrocaffeoyl-polyamine conjugates has been evaluated against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a related compound, Tetra(dihydrocaffeoyl)spermidine, against various MRSA and VRSA isolates, as reported in the scientific literature. While specific MIC values for this compound are part of ongoing research, these data provide a valuable reference for the potential efficacy of this class of compounds.

CompoundBacterial StrainMIC (µg/mL)
Tetra(dihydrocaffeoyl)spermidineMRSA (11 strains)Not explicitly detailed in provided abstracts
Tetra(dihydrocaffeoyl)spermidineVRSA (4 strains)12.5 - 50
Vancomycin (B549263) (Control)VRSA (4 strains)>100

Note: The above data is based on studies of tetra(dihydrocaffeoyl)polyamine conjugates. Specific MIC values for this compound should be determined experimentally using the protocol below.

Experimental Protocols

This section details the materials and methodology for determining the MIC of this compound using a broth microdilution assay. This is a standard and widely accepted method for antimicrobial susceptibility testing.[2][3]

Materials Required
  • Test Compound: this compound

  • Bacterial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300), Vancomycin-resistant Staphylococcus aureus (VRSA)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Other relevant clinical isolates

  • Culture Media:

    • Mueller-Hinton Broth (MHB) for broth microdilution

    • Tryptic Soy Agar (B569324) (TSA) or other suitable agar for bacterial stock maintenance and colony counting

  • Reagents and Consumables:

    • Sterile 96-well microtiter plates

    • Sterile pipette tips

    • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for the test compound

    • 0.5 McFarland standard

    • Sterile saline solution (0.85% NaCl)

    • Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin (B1669076) for Gram-negative)

    • Resazurin (B115843) sodium salt (optional, for colorimetric reading)

  • Equipment:

    • Biosafety cabinet

    • Incubator (37°C)

    • Spectrophotometer or microplate reader (600 nm)

    • Vortex mixer

    • Micropipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in 96-well Plate prep_compound->prep_plate prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Read Results (Visually or with Plate Reader) incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol
  • Preparation of Test Compound:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in Mueller-Hinton Broth (MHB) to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Broth Microdilution Assay:

    • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared test compound solution to the first well of each row to be tested, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • This will result in a range of concentrations of the test compound in the wells.

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

    • Include the following controls on each plate:

      • Growth Control: A well containing only MHB and the bacterial inoculum.

      • Sterility Control: A well containing only MHB.

      • Positive Control: A row with a known antibiotic undergoing serial dilution.

      • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound and the bacterial inoculum.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.[3]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[1]

    • Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the growth control.

    • For a colorimetric endpoint, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Logical Relationship of Controls in MIC Assay

G cluster_controls Controls for MIC Assay Validation cluster_outcomes Expected Outcomes GrowthControl Growth Control (MHB + Bacteria) Growth Growth (Turbid) GrowthControl->Growth Ensures bacteria are viable SterilityControl Sterility Control (MHB only) NoGrowth No Growth (Clear) SterilityControl->NoGrowth Ensures media is not contaminated PositiveControl Positive Control (Antibiotic + Bacteria) PositiveControl->NoGrowth Validates assay sensitivity SolventControl Solvent Control (Solvent + Bacteria) GrowthExpected Growth Expected SolventControl->GrowthExpected Ensures solvent has no antibacterial effect

Caption: Logical relationships and expected outcomes of controls in the MIC assay.

References

Application Note: High-Throughput Screening of the Anti-Inflammatory Activity of Tris(dihydrocaffeoyl)spermidine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate that has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This application note provides detailed protocols for a panel of cell-based assays designed to investigate and quantify the anti-inflammatory activity of this compound. The assays utilize the well-established RAW 264.7 murine macrophage cell line, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. These protocols are optimized for a high-throughput, 96-well plate format, making them suitable for drug discovery and screening applications. The described assays measure key inflammatory markers, including nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). A preliminary cytotoxicity assessment is also included to ensure that the observed anti-inflammatory effects are not due to cellular toxicity.

Core Assays

  • Cell Viability Assay (MTT Assay): To determine the cytotoxic potential of this compound on RAW 264.7 macrophages.

  • Nitric Oxide (NO) Assay (Griess Assay): To quantify the inhibition of NO production, a key mediator of inflammation.

  • Pro-inflammatory Cytokine Assays (ELISA): To measure the reduction in the secretion of TNF-α and IL-6, pivotal cytokines in the inflammatory cascade.

Data Presentation

The following tables summarize representative quantitative data from the cell-based assays, demonstrating the dose-dependent anti-inflammatory effects of this compound.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.8 ± 4.5
2594.3 ± 4.9
5092.1 ± 5.3

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production by this compound in RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Vehicle Control2.1 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.90
LPS + 1 µM this compound28.7 ± 2.119.8
LPS + 5 µM this compound21.5 ± 1.839.9
LPS + 10 µM this compound15.4 ± 1.557.0
LPS + 25 µM this compound9.8 ± 1.172.6
LPS + 50 µM this compound6.2 ± 0.882.7

Data are presented as mean ± standard deviation (n=3). NO concentration was measured in the cell culture supernatant using the Griess assay after 24 hours of co-treatment.

Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production by this compound in RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)% Inhibition (TNF-α)IL-6 (pg/mL)% Inhibition (IL-6)
Vehicle Control55 ± 8-32 ± 5-
LPS (1 µg/mL)2850 ± 15001580 ± 1200
LPS + 1 µM this compound2310 ± 13018.91295 ± 11018.0
LPS + 5 µM this compound1780 ± 11037.5980 ± 9538.0
LPS + 10 µM this compound1250 ± 9856.1670 ± 8057.6
LPS + 25 µM this compound780 ± 7572.6410 ± 5574.1
LPS + 50 µM this compound450 ± 5084.2250 ± 4084.2

Data are presented as mean ± standard deviation (n=3). Cytokine concentrations were measured in the cell culture supernatant using ELISA kits after 24 hours of co-treatment.

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 cells, a murine macrophage cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO₂. Cells are subcultured every 2-3 days to maintain exponential growth.

Cell Viability (MTT) Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete DMEM.[3]

  • Incubate the plate overnight to allow for cell attachment.[3]

  • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%.[4]

  • Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

Nitric Oxide (NO) Assay Protocol (Griess Assay)

This assay quantifies nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[7]

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well clear flat-bottom plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[3]

  • Pre-treat the cells with various concentrations of this compound (in 100 µL of medium) for 1 hour.

  • Induce inflammation by adding 100 µL of LPS solution to a final concentration of 1 µg/mL.[8] Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a blank (medium only).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite in complete DMEM (ranging from 1 to 100 µM).

  • Add 100 µL of the Griess reagent (equal volumes of Component A and B mixed just before use) to each well containing the supernatant and standards.[7]

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[9][10]

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) ELISA Protocol

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.[11][12][13]

Materials:

  • Cell culture supernatants (from the NO assay experiment)

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Wash buffer (as provided in the kit)

  • Detection antibody (as provided in the kit)

  • Streptavidin-HRP conjugate (as provided in the kit)

  • TMB substrate solution (as provided in the kit)

  • Stop solution (as provided in the kit)

  • 96-well ELISA plates (pre-coated with capture antibody)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-6. A general protocol is outlined below.

  • Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.

  • Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature).

  • Wash the wells several times with the provided wash buffer.[12]

  • Add 100 µL of the biotinylated detection antibody to each well and incubate.

  • Wash the wells again to remove unbound detection antibody.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate.[14]

  • Perform a final wash to remove unbound conjugate.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color change is observed.[14]

  • Stop the reaction by adding 50 µL of the stop solution to each well.[12]

  • Measure the absorbance at 450 nm using a microplate reader.[11]

  • Calculate the cytokine concentrations in the samples by plotting a standard curve.[15]

Visualizations

Signaling Pathway

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases TrisSpermidine Tris(dihydrocaffeoyl) spermidine TrisSpermidine->IKK Inhibits TrisSpermidine->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines TNF-α, IL-6 mRNA->Cytokines Translation NO NO (via iNOS) mRNA->NO Translation

Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_supernatant_assays Supernatant Analysis cluster_cell_assays Cell Analysis cluster_analysis Data Analysis seed_cells 1. Seed RAW 264.7 cells in 96-well plate incubate_overnight 2. Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight add_compound 3. Add this compound (various concentrations) incubate_overnight->add_compound add_lps 4. Add LPS (1 µg/mL) to induce inflammation add_compound->add_lps incubate_24h 5. Incubate for 24 hours add_lps->incubate_24h collect_supernatant 6. Collect supernatant incubate_24h->collect_supernatant mtt_assay 7c. MTT Assay for Viability incubate_24h->mtt_assay griess_assay 7a. Griess Assay for NO collect_supernatant->griess_assay elisa_assay 7b. ELISA for TNF-α & IL-6 collect_supernatant->elisa_assay data_analysis 8. Analyze Data: Calculate % Inhibition & IC₅₀ griess_assay->data_analysis elisa_assay->data_analysis mtt_assay->data_analysis

Caption: Workflow for evaluating the anti-inflammatory activity of test compounds.

References

Application Notes and Protocols for Studying the Antioxidant Capacity of Tris(dihydrocaffeoyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate that has garnered interest for its potential therapeutic properties, including its antioxidant capacity. As a derivative of spermidine, which is known to play a role in cellular health and longevity, this compound is a subject of investigation for its ability to mitigate oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.

These application notes provide a comprehensive set of protocols for researchers to evaluate the antioxidant potential of this compound. The methodologies detailed herein cover common in vitro chemical assays and provide a framework for extension into cell-based models. Furthermore, this document outlines the potential involvement of the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.

Data Presentation

The quantitative data from the antioxidant assays should be summarized for clear comparison. The following tables provide a template for presenting typical results.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µM)% InhibitionIC₅₀ (µM)
115.2 ± 1.8
535.7 ± 2.5
1052.1 ± 3.19.5
2578.9 ± 4.2
5095.3 ± 2.9
Ascorbic Acid (Control)-5.2

Table 2: ABTS Radical Cation Decolorization Activity of this compound

Concentration (µM)% InhibitionTEAC (Trolox Equivalents)
118.5 ± 2.1
542.3 ± 3.0
1065.8 ± 3.51.8
2589.1 ± 4.5
5098.2 ± 2.7
Trolox (Control)-1.0

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[1][2] The reduction of the stable DPPH radical from a purple to a yellow-colored solution is measured spectrophotometrically.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)[2]

  • Ascorbic acid (positive control)[2]

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[2] Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in methanol). Prepare a series of dilutions to obtain a range of concentrations. Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay Procedure:

    • Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well of a 96-well plate.[1]

    • Add an equal volume of the different concentrations of this compound or the positive control to the respective wells.[2]

    • For the blank, add the solvent used for the test compound instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1]

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[3] The reduction of the blue-green ABTS•+ to its colorless neutral form by an antioxidant is monitored by the decrease in absorbance.[3][4]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate[3][4]

  • Phosphate Buffered Saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM solution of ABTS in water.[4]

    • Prepare a 2.45 mM solution of potassium persulfate in water.[4]

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3][4]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound and a series of dilutions. Prepare a similar dilution series for the positive control, Trolox.

  • Assay Procedure:

    • Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well plate.[4]

    • Add a small volume of the different concentrations of this compound or the positive control (e.g., 10 µL) to the respective wells.

    • For the blank, add the solvent used for the test compound.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).[5]

  • Measurement: Measure the absorbance at 734 nm.[3][4]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound Stock Solution & Dilutions DPPH_assay DPPH Assay Compound->DPPH_assay ABTS_assay ABTS Assay Compound->ABTS_assay DPPH_sol DPPH Solution (0.1 mM) DPPH_sol->DPPH_assay ABTS_sol ABTS•+ Solution ABTS_sol->ABTS_assay Spectro Spectrophotometric Measurement DPPH_assay->Spectro ABTS_assay->Spectro Calc Calculation of % Inhibition & IC50/TEAC Spectro->Calc Results Results Summary Calc->Results

Caption: Experimental workflow for assessing the antioxidant capacity of this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6] Spermidine, a component of the test compound, has been shown to activate Nrf2 signaling.[6] It is plausible that this compound may exert its antioxidant effects in a cellular context through the modulation of this pathway.

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of various antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7][[“]]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibition Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Gene_exp Gene Expression (HO-1, NQO1, GCL) ARE->Gene_exp Activation Antioxidant_enzymes Antioxidant Enzymes Gene_exp->Antioxidant_enzymes Antioxidant_enzymes->ROS Neutralization

Caption: Proposed mechanism of action via the Nrf2 antioxidant signaling pathway.

References

Solid-Phase Synthesis of Tris(dihydrocaffeoyl)spermidine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of Tris(dihydrocaffeoyl)spermidine analogs. These compounds are of significant interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities, stemming from the synergistic effects of dihydrocaffeic acid and the polyamine spermidine (B129725).[1][2] The solid-phase approach offers a streamlined and efficient method for the synthesis and purification of these complex natural product analogs.

Introduction

This compound and its analogs are naturally occurring phenolic amides found in plants such as potatoes (Solanum tuberosum).[3][4][5] These molecules combine the biological activities of spermidine, a polyamine crucial for cell growth and proliferation, with dihydrocaffeic acid, a potent antioxidant.[6][7] The conjugation of these two moieties is believed to enhance their therapeutic potential. Spermidine itself has been shown to possess anti-inflammatory properties by modulating key signaling pathways, including NF-κB, PI3K/Akt, and MAPKs.[5][6] Furthermore, it can activate the FOXO3 pathway, contributing to its anti-inflammatory effects, and the Keap1-Nrf2-ARE antioxidant pathway.[7][8] Solid-phase synthesis provides a robust platform for the systematic preparation of these analogs, facilitating structure-activity relationship (SAR) studies and further drug development.[9][10]

Data Presentation

While specific quantitative data for the solid-phase synthesis of this compound is not extensively reported in the literature, the following table summarizes representative data for related bis(dihydrocaffeoyl)polyamine conjugates synthesized via solid-phase methods. This data can serve as a benchmark for the expected outcomes of the protocols described herein.

Compound NameSynthesis MethodReported YieldPurityBiological Activity (Example)Reference
N¹,N⁸-Bis(dihydrocaffeoyl)spermidineSolid-Phase SynthesisGoodHighAntibacterial against VRSA[9][10]
N¹,N¹²-Bis(dihydrocaffeoyl)spermineSolid-Phase SynthesisGoodHighAntibacterial against VRSA[9][10]
Tetra(dihydrocaffeoyl)polyamine ConjugateSolid-Phase SynthesisHighHighHighest antibacterial activity against VRSA[9][10]

VRSA: Vancomycin-Resistant Staphylococcus aureus

Experimental Protocols

The following protocols describe a proposed method for the solid-phase synthesis of N¹,N⁴,N⁸-Tris(dihydrocaffeoyl)spermidine. This procedure is based on established principles of solid-phase peptide synthesis (SPPS) and methodologies for the synthesis of polyamine conjugates.

Protocol 1: Preparation of Spermidine-Loaded Resin

This protocol outlines the immobilization of spermidine onto a solid support, which is the foundational step for the subsequent acylation reactions. An orthogonal protection strategy is crucial for the selective deprotection and acylation of the three amino groups of spermidine.

Materials:

  • 2-Chlorotrityl chloride resin

  • N¹,N⁸-Bis(Fmoc)-spermidine

  • N⁴-(Boc)-spermidine (This would require a separate synthesis for a fully orthogonal approach) or a strategy involving sequential protection/deprotection on the resin. For simplicity, a sequential acylation approach on a fully exposed spermidine is proposed here, though it may be less specific.

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

  • Spermidine Immobilization:

    • In a separate flask, dissolve a suitable orthogonally protected spermidine derivative (e.g., with one free amino group for attachment and the other two protected) (3.0 mmol) in anhydrous DCM (10 mL).

    • Add DIPEA (6.0 mmol) to the spermidine solution.

    • Add the spermidine solution to the swollen resin.

    • Shake the mixture at room temperature for 4 hours.

  • Capping: Add MeOH (2 mL) to the reaction vessel and shake for 30 minutes to cap any unreacted chlorotrityl groups.

  • Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of spermidine on the resin using a standard method such as Fmoc quantification if an Fmoc-protected spermidine was used for initial attachment.

Protocol 2: Solid-Phase Synthesis of N¹,N⁴,N⁸-Tris(dihydrocaffeoyl)spermidine

This protocol details the stepwise coupling of dihydrocaffeic acid to the immobilized spermidine, followed by cleavage from the solid support.

Materials:

  • Spermidine-loaded resin (from Protocol 1)

  • Dihydrocaffeic acid

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • 1-Hydroxybenzotriazole (HOBt)

  • DIPEA

  • DMF

  • 20% Piperidine (B6355638) in DMF (for Fmoc removal if applicable)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the spermidine-loaded resin in DMF (10 mL) for 30 minutes.

  • Deprotection (if applicable): If using a protected spermidine on the resin (e.g., Fmoc), treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the protecting group. Wash the resin with DMF (5 x 10 mL).

  • Activation of Dihydrocaffeic Acid: In a separate vial, dissolve dihydrocaffeic acid (5 eq. per amino group), PyBOP (5 eq.), and HOBt (5 eq.) in DMF. Add DIPEA (10 eq.) and pre-activate for 5 minutes.

  • First Coupling: Add the activated dihydrocaffeic acid solution to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat Deprotection and Coupling: If an orthogonal protection strategy is used, repeat the deprotection (of the second amino group) and coupling steps with dihydrocaffeic acid. Repeat a third time for the final amino group. If all amino groups are initially free, a single, longer coupling step with a larger excess of activated dihydrocaffeic acid may be attempted, but this could lead to incomplete synthesis.

  • Final Washing: After the final coupling, wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.

    • Shake at room temperature for 2 hours.

  • Product Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the crude product.

    • Wash the pellet with cold diethyl ether.

    • Purify the crude product by preparative reverse-phase HPLC.

  • Characterization: Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-Chlorotrityl Chloride Resin swell_resin Resin Swelling (DCM) start->swell_resin immobilize_spd Spermidine Immobilization swell_resin->immobilize_spd cap_resin Capping (MeOH) immobilize_spd->cap_resin wash_dry1 Washing & Drying cap_resin->wash_dry1 deprotect1 Deprotection (if applicable) wash_dry1->deprotect1 couple1 First Coupling deprotect1->couple1 activate_dhca Dihydrocaffeic Acid Activation (PyBOP) activate_dhca->couple1 couple2 Second Coupling activate_dhca->couple2 couple3 Third Coupling activate_dhca->couple3 wash2 Washing couple1->wash2 deprotect2 Deprotection 2 wash2->deprotect2 deprotect2->couple2 wash3 Washing couple2->wash3 deprotect3 Deprotection 3 wash3->deprotect3 deprotect3->couple3 final_wash Final Washing couple3->final_wash cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Tris(dihydrocaffeoyl) spermidine Analog purification->end

Caption: Solid-phase synthesis workflow for this compound analogs.

Potential Signaling Pathways

signaling_pathways cluster_inflammation Anti-inflammatory Pathways cluster_antioxidant Antioxidant Pathway spermidine_inflam Tris(dihydrocaffeoyl) spermidine nfkb NF-κB Pathway spermidine_inflam->nfkb pi3k_akt PI3K/Akt Pathway spermidine_inflam->pi3k_akt mapk MAPK Pathway spermidine_inflam->mapk foxo3 FOXO3 Pathway spermidine_inflam->foxo3 inflammation_out Decreased Pro-inflammatory Cytokines nfkb->inflammation_out pi3k_akt->inflammation_out mapk->inflammation_out foxo3->inflammation_out spermidine_antiox Tris(dihydrocaffeoyl) spermidine nrf2 Keap1-Nrf2-ARE Pathway spermidine_antiox->nrf2 antioxidant_out Increased Antioxidant Enzyme Expression nrf2->antioxidant_out

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for the NMR Characterization of Synthetic Tris(dihydrocaffeoyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in plants such as potato tubers (Solanum tuberosum)[1][2]. Polyamines and their phenolic acid conjugates are of significant interest to researchers due to their potential antioxidant, anti-inflammatory, and other biological activities. The precise characterization of these molecules is crucial for understanding their structure-activity relationships and for potential therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of synthetic compounds like this compound. This document provides a detailed protocol for the NMR characterization of synthetic this compound and contextualizes its potential biological relevance through signaling pathway diagrams.

Note on Data Availability: Despite extensive literature searches, complete, experimentally verified ¹H and ¹³C NMR data for synthetic N¹,N⁵,N¹⁰-Tris(dihydrocaffeoyl)spermidine is not currently available in the public domain. The structural confirmation of this compound in natural sources has been primarily established through mass spectrometry[1][2]. The following sections provide a generalized protocol and expected spectral features based on the known structure and data from related compounds. The tables are presented as templates to be populated upon successful synthesis and NMR analysis.

Predicted NMR Data for Synthetic this compound

The chemical structure of N¹,N⁵,N¹⁰-Tris(dihydrocaffeoyl)spermidine consists of a central spermidine (B129725) backbone with three dihydrocaffeoyl groups attached to the nitrogen atoms. The numbering of the spermidine and dihydrocaffeoyl moieties is crucial for unambiguous NMR signal assignment.

Table 1: Predicted ¹H NMR Data for Synthetic N¹,N⁵,N¹⁰-Tris(dihydrocaffeoyl)spermidine in a suitable deuterated solvent (e.g., DMSO-d₆).

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Spermidine Moiety
H-1, H-10~3.1 - 3.4m
H-2, H-9~1.6 - 1.8m
H-3, H-8~1.4 - 1.6m
H-5, H-6~2.5 - 2.8m
Dihydrocaffeoyl Moieties (x3)
H-2'~6.5 - 6.7d~2.0
H-5'~6.6 - 6.8d~8.0
H-6'~6.4 - 6.6dd~8.0, 2.0
H-7'~2.6 - 2.8t~7.5
H-8'~2.3 - 2.5t~7.5
Ar-OH (x6)~8.5 - 9.5br s
NH (x3)~7.8 - 8.2t~5.5

Table 2: Predicted ¹³C NMR Data for Synthetic N¹,N⁵,N¹⁰-Tris(dihydrocaffeoyl)spermidine in a suitable deuterated solvent (e.g., DMSO-d₆).

PositionPredicted Chemical Shift (δ, ppm)
Spermidine Moiety
C-1, C-10~38 - 42
C-2, C-9~25 - 29
C-3, C-8~26 - 30
C-5, C-6~45 - 49
Dihydrocaffeoyl Moieties (x3)
C-1'~130 - 134
C-2'~115 - 118
C-3'~144 - 147
C-4'~145 - 148
C-5'~116 - 119
C-6'~119 - 122
C-7'~35 - 39
C-8'~30 - 34
C=O (x3)~170 - 174

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the synthetic this compound is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or preparative HPLC.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often a good choice for polar compounds like phenolamides, as it can solubilize the sample and allow for the observation of exchangeable protons (e.g., -OH and -NH). Other potential solvents include methanol-d₄ or a mixture of chloroform-d (B32938) and methanol-d₄.

  • Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR spectra on a 500 MHz or higher field spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Temperature: 298 K.

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

To unambiguously assign the ¹H and ¹³C signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, particularly within the spermidine backbone and the dihydrocaffeoyl side chains.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is critical for connecting the dihydrocaffeoyl moieties to the spermidine backbone via the amide linkages.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the three-dimensional structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_characterization Structural Characterization synthesis Chemical Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep data_acq 1D & 2D NMR Data Acquisition sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc structure_elucidation Structure Elucidation & Verification data_proc->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: Experimental workflow for the synthesis and NMR characterization.

Potential Anti-inflammatory Signaling Pathway

Spermidine and related phenolic compounds have been shown to exert anti-inflammatory effects through various signaling pathways. A potential mechanism involves the inhibition of pro-inflammatory mediators.

anti_inflammatory_pathway cluster_inhibition Inhibition of Pro-inflammatory Pathways cluster_outcome Cellular Response compound This compound nfkb NF-κB Pathway compound->nfkb Inhibits mapk MAPK Pathway (p38, JNK, ERK) compound->mapk Inhibits pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibits cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inos_cox2 Decreased iNOS & COX-2 Expression nfkb->inos_cox2 mapk->cytokines pi3k_akt->inos_cox2

Caption: Potential anti-inflammatory signaling pathways.

Potential Antioxidant Signaling Pathway

The dihydrocaffeoyl moieties of the molecule are expected to contribute to its antioxidant properties, potentially through the modulation of cellular antioxidant defense systems.

antioxidant_pathway cluster_activation Activation of Antioxidant Response cluster_outcome Cellular Protection compound This compound keap1 Keap1 compound->keap1 Inhibits nrf2 Nrf2 are Antioxidant Response Element (ARE) nrf2->are keap1->nrf2 Inhibits antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes ros_reduction Reduced Reactive Oxygen Species (ROS) antioxidant_enzymes->ros_reduction

Caption: Potential antioxidant signaling pathway.

References

Application of Tris(dihydrocaffeoyl)spermidine in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in plants of the Solanaceae family, such as potatoes (Solanum tuberosum) and tomatoes (Lycopersicon esculentum)[1]. As a member of the phenolamide class of compounds, it is recognized for its potential antioxidant and anti-inflammatory properties, largely attributed to the presence of dihydrocaffeoyl moieties. Metabolomics, the comprehensive study of small molecule metabolites in a biological system, serves as a powerful tool for discovering and characterizing such novel bioactive compounds[1]. The application of metabolomics techniques is crucial for elucidating the metabolic pathways affected by this compound and for understanding its mechanism of action. These notes provide an overview of its application in metabolomics, relevant protocols, and potential signaling pathways involved.

Biological Activity and Mechanism of Action

While direct studies on the comprehensive biological activities of this compound are limited, the activities of its constituent parts—spermidine (B129725) and dihydrocaffeic acid—are well-documented. Spermidine, a ubiquitous polyamine, is known to play a critical role in cell growth, proliferation, and autophagy[2][3]. It has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[4][5]. The underlying mechanisms for these effects involve the suppression of key signaling pathways, including Nuclear Factor-kappaB (NF-κB), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinases (MAPKs)[5]. Dihydrocaffeic acid and its derivatives are recognized for their protective effects against oxidative stress and inflammation[6].

The conjugation of three dihydrocaffeoyl groups to a spermidine backbone likely enhances its antioxidant and anti-inflammatory potential. It is hypothesized that this compound exerts its effects through similar signaling pathways as its parent compound, spermidine.

Application in Metabolomics

This compound can be utilized in metabolomics studies in several ways:

  • As a Bioactive Compound for Functional Metabolomics: Researchers can treat cell cultures or animal models with this compound to investigate its impact on the metabolome. By comparing the metabolic profiles of treated versus untreated samples, it is possible to identify metabolic pathways modulated by the compound, revealing its mechanism of action and potential therapeutic targets.

  • As a Biomarker: The presence and concentration of this compound and its metabolites can serve as biomarkers for the consumption of certain foods (e.g., potatoes) or for monitoring the response to dietary interventions.

  • As a Standard for Quantitative Analysis: Purified this compound can be used as an analytical standard for the accurate quantification of this compound in biological and food samples using techniques like liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data

The concentration of this compound has been determined in potato tubers. The table below summarizes the available quantitative data.

CompoundMatrixConcentration Range (per gram of dry matter)Reference
N1,N4,N8-Tris(dihydrocaffeoyl)spermidinePotato TubersSeveral tens of micrograms[1]
N1,N5,N10-Tris(dihydrocaffeoyl)spermidinePotato Tubers0.022 - 0.28 µg/g[7]

Experimental Protocols

Extraction of this compound from Plant Material for Metabolomics Analysis

This protocol is adapted from general methods for extracting phenolic compounds from plant tissues[8].

Materials:

  • Freeze-dried plant tissue (e.g., potato tubers)

  • 80% Methanol (B129727)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS grade solvents

Procedure:

  • Homogenize 100 mg of freeze-dried plant tissue in 1 mL of 80% methanol.

  • Vortex the mixture for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the sample at -80°C until analysis.

Untargeted Metabolomics of Cells Treated with this compound

This protocol outlines a general workflow for investigating the effect of this compound on the cellular metabolome.

Materials:

  • Cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Quenching solution (e.g., 60% methanol at -20°C)

  • Extraction solvent (e.g., 80% methanol at -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • At the end of the treatment, rapidly aspirate the culture medium.

  • Immediately quench metabolism by adding ice-cold quenching solution to the culture plate.

  • Scrape the cells and collect them in a microcentrifuge tube.

  • Centrifuge at a low speed to pellet the cells.

  • Remove the supernatant and add the cold extraction solvent to the cell pellet.

  • Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites for LC-MS analysis.

Targeted Quantitative Analysis of this compound by LC-MS/MS

This protocol is based on general methods for polyamine analysis by LC-MS/MS[9].

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from the matrix.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values would need to be determined through infusion of a pure standard.

  • Data Analysis: Quantify the analyte by comparing the peak area to a standard curve prepared with a purified standard of this compound.

Visualizations

Signaling Pathways

The following diagram illustrates the hypothesized anti-inflammatory signaling pathways modulated by this compound, based on the known actions of spermidine.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Action cluster_2 Signaling Pathways cluster_3 Inflammatory Response LPS LPS PI3K_Akt PI3K/Akt LPS->PI3K_Akt MAPK MAPK LPS->MAPK NFkB NF-κB LPS->NFkB TDS This compound TDS->PI3K_Akt TDS->MAPK TDS->NFkB PI3K_Akt->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Mediators Inflammatory Mediators (NO, PGE2) NFkB->Mediators

Caption: Hypothesized anti-inflammatory signaling pathways of this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for an untargeted metabolomics study to investigate the effects of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis CellCulture Cell Culture Treatment Treatment with This compound CellCulture->Treatment Quenching Metabolism Quenching Treatment->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS Processing Data Processing (Peak Picking, Alignment) LCMS->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats Identification Metabolite Identification Stats->Identification Pathway Pathway Analysis Identification->Pathway G Source Source (e.g., Solanum tuberosum) Compound This compound Source->Compound Metabolomics Metabolomics Analysis Compound->Metabolomics Mechanism Mechanism of Action (e.g., Anti-inflammatory) Metabolomics->Mechanism Application Therapeutic Application Mechanism->Application

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Chemical Synthesis of Tris(dihydrocaffeoyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Tris(dihydrocaffeoyl)spermidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthetic yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenges in synthesizing this compound revolve around the polyfunctional nature of the spermidine (B129725) backbone. Spermidine possesses two primary amines and one secondary amine, all of which are nucleophilic and can react with activated dihydrocaffeic acid. Achieving selective and complete acylation at all three positions without significant side product formation requires careful control of reaction conditions and often necessitates a protecting group strategy. Purification of the final product from a mixture of under- or over-acylated species can also be complex.

Q2: Is a protecting group strategy necessary for the spermidine backbone?

While it is possible to achieve some level of acylation without protecting groups, it is highly discouraged for obtaining a good yield of the desired tris-acylated product. A direct acylation approach will likely result in a difficult-to-separate mixture of mono-, di-, and tris-acylated spermidine isomers. Utilizing an orthogonal protecting group strategy allows for controlled, stepwise acylation, leading to a cleaner reaction profile and a higher yield of the target molecule.

Q3: What are the common side reactions to be aware of during the coupling step?

Common side reactions during the amide coupling of dihydrocaffeic acid and spermidine include:

  • Incomplete acylation: Leading to the formation of mono- and bis(dihydrocaffeoyl)spermidine.

  • Over-acylation: Although less common with spermidine, it can occur if the reaction conditions are too harsh, potentially leading to side reactions on the catechol moiety of dihydrocaffeic acid.

  • Racemization: If chiral centers are present and inappropriate coupling reagents are used.

  • Side reactions involving the catechol group: The hydroxyl groups on the dihydrocaffeic acid are sensitive to oxidation, especially under basic conditions. It is crucial to protect these groups or perform the reaction under an inert atmosphere.

Q4: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the final product and for purification. A reversed-phase C18 column with a water/acetonitrile or water/methanol (B129727) gradient containing a small amount of acid (e.g., 0.1% TFA or formic acid) is typically used.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any intermediates. Electrospray ionization (ESI) is a suitable technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of this compound, ensuring the dihydrocaffeoyl groups are attached to the correct nitrogen atoms.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete coupling reaction.- Premature cleavage from the solid support.- Suboptimal activation of dihydrocaffeic acid.- Steric hindrance.- Increase the reaction time and/or temperature for the coupling step.- Use a higher excess of the activated dihydrocaffeic acid and coupling reagents.- Ensure the resin and solvents are anhydrous.- Choose a more robust linker if premature cleavage is suspected.- Consider a different coupling agent (see table below).
Presence of Multiple Products (Mono-, Bis-, and Tris-acylated) - Insufficient equivalents of activated dihydrocaffeic acid.- Short reaction times.- Non-selective acylation due to lack of protecting groups.- Use a significant excess (3-5 equivalents) of the protected dihydrocaffeic acid and coupling reagents for each acylation step.- Monitor the reaction by a qualitative test (e.g., ninhydrin (B49086) test for free amines on the resin) to ensure completion before proceeding to the next step.- Implement a protecting group strategy for the spermidine backbone.
Difficult Purification - Co-elution of closely related side products.- Poor solubility of the final product.- Optimize the HPLC gradient for better separation. Consider using a different column stationary phase or solvent system.- If the product is poorly soluble, try dissolving it in a small amount of DMSO or DMF before injecting it onto the HPLC.
Product Degradation - Oxidation of the catechol moieties in dihydrocaffeic acid.- Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Protect the catechol hydroxyl groups with a suitable protecting group (e.g., acetyl, benzyl) that can be removed in the final step.
Comparison of Common Coupling Reagents for Amide Bond Formation
Coupling Reagent Activator/Base Typical Yield (%) Advantages Disadvantages
HBTU/HATU DIPEA, Hunig's Base> 90High coupling efficiency, low racemization.Can be expensive.
DCC HOBt, DMAP80 - 95Inexpensive and effective.Dicyclohexylurea (DCU) byproduct can be difficult to remove.
EDC HOBt, DMAP85 - 95Water-soluble carbodiimide, byproduct is easily removed by aqueous workup.Can be less reactive than HBTU/HATU.
PyBOP DIPEA> 90High coupling efficiency.Can be expensive.

Experimental Protocols

Key Experiment: Solid-Phase Synthesis of this compound

This protocol outlines a plausible solid-phase synthesis approach. Note that optimization may be required based on your specific laboratory conditions and available reagents.

1. Preparation of Protected Dihydrocaffeic Acid:

  • Objective: To protect the catechol hydroxyl groups of dihydrocaffeic acid to prevent side reactions.

  • Methodology:

    • Dissolve dihydrocaffeic acid in a suitable solvent (e.g., acetone (B3395972) or DMF).

    • Add a base (e.g., potassium carbonate) and the protecting group reagent (e.g., acetic anhydride (B1165640) for acetyl protection or benzyl (B1604629) bromide for benzyl protection).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup to isolate the protected dihydrocaffeic acid.

    • Purify by recrystallization or column chromatography.

2. Solid-Phase Synthesis Workflow:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is a good choice as it allows for mild cleavage conditions, preserving the final product.

  • Linker: The first building block is attached directly to the resin.

  • Protecting Group Strategy: An orthogonal protecting group strategy is essential. For spermidine, one could use a combination of Boc (acid-labile) and Fmoc (base-labile) protecting groups to differentiate the amino groups. A pre-synthesized, selectively protected spermidine derivative is often used. For this example, we will assume a stepwise assembly on the resin.

Step-by-Step Solid-Phase Protocol:

  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Attachment of the First Building Block (e.g., Fmoc-4-aminobutyric acid):

    • Dissolve Fmoc-4-aminobutyric acid and DIPEA in DCM.

    • Add the solution to the swollen resin and shake for 2-4 hours.

    • Cap any remaining active sites on the resin using a solution of methanol in DIPEA/DCM.

    • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 20-30 minutes.

    • Wash the resin thoroughly with DMF, DCM, and methanol.

  • Coupling of the Second Building Block (e.g., Fmoc-β-alanine):

    • Pre-activate Fmoc-β-alanine with a coupling agent (e.g., HBTU/DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the reaction completion using a ninhydrin test.

    • Wash the resin as described above.

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 3 and 4 to complete the spermidine backbone.

  • Reduction of Amide Bonds (if building an oxo-polyamine backbone):

    • Treat the resin with a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) in THF.

    • Shake for 12-24 hours at room temperature.

    • Quench the reaction carefully with methanol.

    • Wash the resin with THF, methanol, and DCM.

  • Acylation with Protected Dihydrocaffeic Acid:

    • Couple the protected dihydrocaffeic acid to all three amino groups on the resin-bound spermidine. Use a significant excess of the protected acid and a suitable coupling agent (e.g., HATU/DIPEA in DMF).

    • Allow the reaction to proceed for 4-6 hours or until the ninhydrin test is negative.

    • Wash the resin thoroughly.

  • Cleavage from Resin and Deprotection:

    • Treat the resin with a cleavage cocktail. For a 2-CTC resin, a mild acid solution such as 1-5% TFA in DCM can be used.

    • If the catechol groups are protected with acid-labile groups, a stronger acid cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) will be required for simultaneous cleavage and deprotection.

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent to obtain the crude product.

  • Purification:

    • Purify the crude product by preparative reversed-phase HPLC using a water/acetonitrile or water/methanol gradient with 0.1% TFA.

    • Collect the fractions containing the pure product and lyophilize to obtain the final this compound as a TFA salt.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Solid-Phase Synthesis Cycle cluster_modification Modification & Cleavage start Start resin_prep Resin Swelling & Building Block Attachment start->resin_prep deprotection Fmoc Deprotection resin_prep->deprotection coupling Amino Acid Coupling deprotection->coupling wash1 Wash coupling->wash1 wash1->deprotection Repeat n times reduction Amide Reduction (Optional) wash1->reduction acylation Dihydrocaffeoyl Acylation reduction->acylation cleavage Cleavage & Deprotection acylation->cleavage purification HPLC Purification cleavage->purification end Final Product purification->end

Caption: Solid-phase synthesis workflow for this compound.

troubleshooting_low_yield cluster_coupling Coupling Issues cluster_cleavage Cleavage/Deprotection Issues cluster_purification Purification Loss start Low Yield Observed incomplete_coupling Incomplete Coupling? start->incomplete_coupling premature_cleavage Premature Cleavage? start->premature_cleavage incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection poor_solubility Poor Solubility? start->poor_solubility check_reagents Check Reagent Excess & Quality incomplete_coupling->check_reagents increase_time Increase Reaction Time/Temp incomplete_coupling->increase_time change_coupler Change Coupling Reagent incomplete_coupling->change_coupler check_linker Use More Stable Linker premature_cleavage->check_linker optimize_cocktail Optimize Cleavage Cocktail incomplete_deprotection->optimize_cocktail change_solvent Use DMSO/DMF poor_solubility->change_solvent hplc_optimization Optimize HPLC Conditions change_solvent->hplc_optimization

Caption: Troubleshooting guide for low yield in synthesis.

Challenges in the purification of Tris(dihydrocaffeoyl)spermidine from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tris(dihydrocaffeoyl)spermidine and related dihydrocaffeoyl polyamines from plant extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during extraction, separation, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges include:

  • Presence of Isomers: Dihydrocaffeoyl polyamines exist as multiple structural and geometric isomers, which often have very similar polarities and molecular weights, making them difficult to separate using standard chromatographic techniques.[1][2]

  • Compound Instability: As phenolic compounds, dihydrocaffeoyl polyamines are susceptible to degradation through oxidation, which can be catalyzed by light, heat, high pH, and the presence of metal ions.[3][4][5][6]

  • Low Abundance: The concentration of these compounds in plant tissues, such as potato tubers, can be relatively low, requiring efficient extraction and concentration steps to obtain sufficient quantities for analysis and further use.[7][8]

  • Complex Plant Matrix: Plant extracts contain a multitude of other compounds (e.g., other phenolics, alkaloids, sugars, lipids) that can interfere with the purification process, leading to co-elution and contamination of the final product.[9]

Q2: Which plant sources are known to contain this compound and its analogs?

This compound and related compounds, often referred to as kukoamines, are primarily found in plants belonging to the Solanaceae family. The most commonly cited source is potato tubers (Solanum tuberosum).[7][8] They have also been detected in other solanaceous species like tomato (Lycopersicon esculentum) and the Chinese medicinal plant Lycium chinense.[7]

Q3: What are the typical concentrations of this compound found in potato tubers?

The concentration of this compound and its isomers in potato tubers is typically in the range of several tens of micrograms per gram of dry matter.[7][8] Recent studies have quantified related kukoamines, such as kukoamine B, at levels up to 157 µg per gram of dry weight in potato peel, where these compounds are more concentrated.[10]

Troubleshooting Guides

Guide 1: Extraction Issues
Problem Potential Cause Troubleshooting Steps
Low Yield of Target Compound Inefficient cell lysis and extraction.1. Sample Preparation: Freeze-dry the plant material and grind it into a fine powder to maximize the surface area for extraction.[4] 2. Extraction Method: Employ a robust extraction method. A common approach involves using an acidic solvent (e.g., 5% perchloric acid) followed by repeated freeze-thaw cycles to ensure thorough cell disruption.[2]
Degradation of the target compound during extraction.1. Control Temperature: Perform the extraction at low temperatures (e.g., 4°C) to minimize enzymatic degradation.[4] 2. Protect from Light: Wrap extraction vessels in aluminum foil to prevent photodegradation.[3][5] 3. Inert Atmosphere: If possible, conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][4] 4. Add Antioxidants: Consider adding antioxidants like ascorbic acid or BHT to the extraction solvent.[3]
Brown-colored Extract Oxidation of phenolic compounds by polyphenol oxidase (PPO).1. Use of Additives: Include additives like ascorbic acid or sodium sulfite (B76179) in the extraction buffer to inhibit PPO activity.[11] 2. Rapid Processing: Minimize the time between sample homogenization and extraction to reduce exposure to air.
Guide 2: HPLC Separation Problems
Problem Potential Cause Troubleshooting Steps
Poor Resolution of Isomers Inappropriate column chemistry.1. Column Selection: Use a column with alternative selectivity for aromatic and positional isomers. Phenyl-Hexyl or PFP (Pentafluorophenyl) columns are good choices due to their ability to engage in π-π interactions.[2] C8 columns can also provide the necessary spatial selectivity.[2] 2. Column Dimensions: For complex separations, a longer column (e.g., 250 mm) can improve resolution.[12][13]
Peak Tailing (especially for basic compounds) Secondary interactions with silanol (B1196071) groups on the silica (B1680970) support.1. Mobile Phase pH: Lower the mobile phase pH to around 3.0 using additives like formic acid. This protonates the silanol groups, reducing their interaction with the basic amine moieties of the spermidine (B129725) backbone.[14] 2. Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol interactions.[15] 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that can cause active sites and lead to tailing.[16][17]
Column void or contamination.1. Check for Voids: A sudden decrease in pressure or the appearance of split or tailing peaks can indicate a void at the column inlet. If a void is present, the column may need to be replaced.[14][15] 2. Flush the Column: If contamination is suspected, flush the column with a strong solvent. If the problem persists, backflushing the column (disconnecting it from the detector) may dislodge particulates from the inlet frit.[18]
Drifting Retention Times Inadequate column equilibration.1. Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is particularly important for gradient elution. 2. Mobile Phase Composition: Ensure the mobile phase is accurately prepared and stable. Evaporation of the more volatile component can alter the composition and affect retention times.

Quantitative Data Summary

Compound Plant Source Concentration Range (per gram of dry weight) Reference
Dihydrocaffeoyl Polyamines (general)Potato (Solanum tuberosum) TubersSeveral tens of micrograms[7][8]
Kukoamine APotato (Solanum tuberosum) TubersUp to 16 µg[10]
Kukoamine BPotato (Solanum tuberosum) TubersUp to 157 µg[10]

Experimental Protocols

Protocol 1: Extraction of Dihydrocaffeoyl Polyamines from Potato Tubers
  • Sample Preparation: Freeze-dry fresh potato tubers and grind them into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1 gram of the dried powder into a centrifuge tube.

    • Add 10 mL of 5% (v/v) perchloric acid.

    • Vortex thoroughly for 2 minutes.

    • Perform three cycles of freezing in liquid nitrogen and thawing at room temperature to ensure complete cell lysis.[2]

  • Clarification:

    • Centrifuge the suspension at 15,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the crude extract.

    • For further purification, the supernatant can be filtered through a 0.45 µm syringe filter.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Column Selection: Use a polyamide-based SPE cartridge.[19]

  • Conditioning: Condition the SPE cartridge by washing it with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Load the crude extract from Protocol 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

  • Elution: Elute the dihydrocaffeoyl polyamines with 5 mL of methanol.

  • Drying: Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for HPLC analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Material (Potato Tubers) prep Freeze-Drying & Grinding start->prep extraction Acidic Extraction (Perchloric Acid) prep->extraction lysis Freeze-Thaw Cycles extraction->lysis centrifugation Centrifugation lysis->centrifugation crude_extract Crude Extract centrifugation->crude_extract spe Solid-Phase Extraction (Polyamide) crude_extract->spe hplc Preparative HPLC spe->hplc pure_fraction Pure this compound hplc->pure_fraction analysis LC-MS/MS Analysis pure_fraction->analysis

Caption: Overall workflow for the extraction, purification, and analysis of this compound.

troubleshooting_hplc start Poor HPLC Separation q1 Are isomers co-eluting? start->q1 a1_yes Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) q1->a1_yes Yes a1_no Is peak tailing observed? q1->a1_no No a2_yes Lower Mobile Phase pH (~3.0) Increase Buffer Strength a1_no->a2_yes Yes a2_no Are retention times drifting? a1_no->a2_no No a3_yes Ensure Proper Column Equilibration Check Mobile Phase Stability a2_no->a3_yes Yes a3_no Check for System Issues (e.g., leaks, detector noise) a2_no->a3_no No

Caption: Decision tree for troubleshooting common HPLC separation issues.

References

Technical Support Center: Optimizing HPLC Resolution of Dihydrocaffeoyl Spermidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the HPLC separation of dihydrocaffeoyl spermidine (B129725) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating dihydrocaffeoyl spermidine isomers by HPLC?

A1: The main challenges stem from the structural similarities of the isomers, which result in very close elution times. Dihydrocaffeoyl spermidine isomers, such as N¹,N⁸-bis(dihydrocaffeoyl)spermidine and its potential N¹,N⁵ or N⁵,N¹⁰ counterparts, possess identical molecular weights and similar polarities. This necessitates highly selective HPLC methods to achieve baseline resolution. Furthermore, as phenolic amines, these compounds are prone to peak tailing due to interactions with residual silanols on silica-based columns, further complicating separation.

Q2: How does mobile phase pH affect the resolution of these isomers?

A2: Mobile phase pH is a critical parameter for the separation of ionizable compounds like dihydrocaffeoyl spermidine isomers. The dihydrocaffeoyl moieties contain phenolic hydroxyl groups, while the spermidine backbone has secondary and primary amine functionalities. The overall charge of the molecule and its interaction with the stationary phase can be significantly altered by adjusting the pH. For acidic analytes, using a low-pH mobile phase can suppress ionization, leading to better retention on reversed-phase columns. Conversely, for basic analytes, a higher pH might be beneficial. It is crucial to operate within the pH stability range of the chosen column (typically pH 2-8 for silica-based columns). Slight variations in pH can strongly influence the resolution of these isomers.[1][2]

Q3: Can temperature be used to optimize the separation?

A3: Yes, column temperature can significantly impact the separation of phenolic compounds. Elevating the temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer rates. For some phenolic compounds, higher temperatures can speed up interconversion between different forms, leading to less band-broadening and improved peak shape.[3] However, the stability of dihydrocaffeoyl spermidine isomers at elevated temperatures should be considered, as degradation can occur.[3] It is advisable to screen a range of temperatures (e.g., 25°C to 50°C) to find the optimal balance between resolution, peak shape, and analyte stability.

Q4: My peaks are tailing. What are the common causes and solutions?

A4: Peak tailing for phenolic amines like dihydrocaffeoyl spermidine isomers is often caused by secondary interactions between the basic amine groups and acidic residual silanol (B1196071) groups on the silica (B1680970) stationary phase. Metal chelation between the phenolic hydroxyl groups and trace metals in the silica can also contribute.[4]

Solutions include:

  • Mobile Phase Modification: Operate at a lower pH (e.g., pH 3) to suppress the ionization of silanol groups.[2]

  • Use of Additives: Incorporate a small amount of a basic modifier like triethylamine (B128534) (TEA) to compete with the analytes for interaction with the silanol groups.

  • Column Choice: Employ a column with high-purity silica and advanced end-capping to minimize exposed silanols.

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing; try injecting a more dilute sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of dihydrocaffeoyl spermidine isomers.

Problem Potential Cause Suggested Solution
Poor Resolution Between Isomers Mobile phase composition is not optimal.- Adjust the organic modifier (acetonitrile or methanol) percentage in small increments.- Modify the mobile phase pH to alter the ionization state of the analytes and improve selectivity.[1][2]- Introduce an ion-pairing agent if the isomers have different charge states at a given pH.
Column temperature is not optimized.- Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 50°C) to observe its effect on resolution.[3][5]
Inappropriate stationary phase.- If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column to introduce different separation mechanisms (e.g., pi-pi interactions).
Peak Tailing Secondary interactions with silanol groups.- Lower the mobile phase pH to around 3.[2]- Add a competing base like triethylamine (0.1%) to the mobile phase.- Use a highly end-capped, high-purity silica column.
Column overload.- Reduce the injection volume or the concentration of the sample.
Metal chelation.- Add a chelating agent like EDTA to the mobile phase if metal contamination is suspected.
Broad Peaks High dead volume in the HPLC system.- Ensure all fittings and tubing are appropriate for the system and properly connected.- Use a column with a smaller particle size for higher efficiency.
Slow kinetics of analyte interaction.- Increasing the column temperature can sometimes sharpen peaks by improving mass transfer.[3]
Irreproducible Retention Times Inadequate column equilibration.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after a gradient run.
Fluctuations in mobile phase composition or temperature.- Prepare fresh mobile phase daily and keep it well-mixed.- Use a column thermostat to maintain a constant temperature.
Column degradation.- If the column has been used extensively, especially at pH extremes, its performance may decline. Replace the column.

Experimental Protocols

The following is a suggested starting point for developing an HPLC method for the separation of dihydrocaffeoyl spermidine isomers. Optimization will likely be required.

Method 1: Reversed-Phase HPLC

  • Column: High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 30% B

    • 25-30 min: 30% to 90% B

    • 30-35 min: 90% B

    • 35.1-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Quantitative Data from Literature

While a complete protocol is not available, the following retention times for bis(dihydrocaffeoyl)spermidine isomers have been reported under specific, though not fully detailed, HPLC conditions.[4] This data can serve as a benchmark during method development.

Isomer Reported Retention Time (min)
N¹,N⁸-bis(dihydrocaffeoyl)spermidine~18.5
Other bis(dihydrocaffeoyl)spermidine isomersShowed small but reproducible differences in retention times.[4]

Note: The exact conditions to reproduce these retention times are not fully specified in the source material and will depend on the specific HPLC system, column, and mobile phase preparation.

Visualizations

Troubleshooting Workflow for Poor Resolution

G Troubleshooting Poor Resolution start Poor Resolution Observed step1 Adjust Mobile Phase Organic Content start->step1 step2 Optimize Mobile Phase pH (e.g., screen pH 3 to 7) step1->step2 No Improvement end Resolution Improved step1->end Improved step3 Vary Column Temperature (e.g., 25°C to 50°C) step2->step3 No Improvement step2->end Improved step4 Change Stationary Phase (e.g., Phenyl-Hexyl) step3->step4 No Improvement step3->end Improved step4->end Improved

Caption: A logical workflow for troubleshooting poor HPLC resolution.

General Experimental Workflow for Method Development

G Method Development Workflow prep Prepare Standard Solutions of Isomers select_col Select Initial Column (e.g., C18) prep->select_col scout_grad Run Scouting Gradient (e.g., 5-95% ACN) select_col->scout_grad opt_grad Optimize Gradient Profile scout_grad->opt_grad opt_params Fine-tune pH and Temperature opt_grad->opt_params validate Method Validation (Reproducibility, Linearity) opt_params->validate

Caption: A typical workflow for developing an HPLC separation method.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Tris(dihydrocaffeoyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of Tris(dihydrocaffeoyl)spermidine and related phenolic amides.

Troubleshooting Guides

Issue: Poor Signal Intensity or Significant Ion Suppression

You are experiencing a weaker than expected signal for this compound, or the signal intensity is inconsistent across different samples, suggesting the presence of ion suppression.

Troubleshooting Workflow:

start Start: Low/Inconsistent Signal qual_assess Qualitatively Assess Matrix Effect (Post-Column Infusion) start->qual_assess quant_assess Quantitatively Assess Matrix Effect (Post-Extraction Spike) qual_assess->quant_assess Suppression Observed sample_prep Optimize Sample Preparation quant_assess->sample_prep Matrix Effect > 20% chromatography Optimize Chromatography sample_prep->chromatography dilution Evaluate Sample Dilution chromatography->dilution is_strategy Implement Internal Standard Strategy dilution->is_strategy end End: Improved Signal is_strategy->end

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Qualitative Assessment (Post-Column Infusion):

    • Protocol: Continuously infuse a standard solution of this compound post-column while injecting a blank matrix extract.

    • Interpretation: A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components causing ion suppression.

  • Quantitative Assessment (Post-Extraction Spike):

    • Protocol: Prepare two sets of samples: (A) this compound standard in a clean solvent and (B) blank matrix extract spiked with the same concentration of the standard.

    • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100.

    • Interpretation: A value significantly less than 100% confirms ion suppression.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components.[1]

    • Liquid-Liquid Extraction (LLE): Can be effective in removing highly polar or non-polar interferences.

    • Solid-Phase Extraction (SPE): Offers more selectivity in removing interferences based on their chemical properties. Consider different sorbents (e.g., C18, mixed-mode).

    • Protein Precipitation (for biological matrices): A simple but less clean method. If used, optimization of the precipitation solvent is crucial.

  • Optimize Chromatography: Separate the analyte from interfering matrix components.

    • Gradient Modification: Adjust the gradient slope or organic modifier to improve resolution.

    • Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Evaluate Sample Dilution: Diluting the sample can reduce the concentration of matrix components.[2][3][4][5][6]

    • Procedure: Analyze a series of dilutions of your sample extract (e.g., 1:10, 1:50, 1:100).

    • Consideration: While effective, dilution will also decrease the analyte concentration, which may impact sensitivity.[5]

  • Implement an Internal Standard (IS) Strategy: A co-eluting internal standard can compensate for signal variations.[1]

    • Ideal Choice: A stable isotope-labeled (SIL) this compound is the gold standard as it behaves almost identically to the analyte during ionization.

    • Alternative: If a SIL-IS is unavailable, a structurally similar compound (analog) that does not occur in the sample can be used.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing this compound in plant extracts?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest.[1] For plant extracts, common sources of matrix effects include:

  • Phenolic Compounds: Other phenolics with similar structures can co-elute and compete for ionization.

  • Sugars and Carbohydrates: Highly abundant in plant extracts, they can cause ion suppression.

  • Salts and Buffers: Can form adducts with the analyte or alter the ionization efficiency.

  • Lipids and Pigments: Can contaminate the ion source and suppress the signal.

Q2: How do I choose an appropriate sample preparation technique to minimize matrix effects?

A2: The choice of sample preparation technique depends on the complexity of your matrix and the physicochemical properties of this compound. A systematic approach is recommended.

start Start: Sample ppt Protein Precipitation (for biological fluids) start->ppt High Protein Content lle Liquid-Liquid Extraction (LLE) start->lle Differential Solubility spe Solid-Phase Extraction (SPE) start->spe High Selectivity Needed analysis LC-MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Decision tree for selecting a sample preparation technique.

  • Protein Precipitation: Best for initial cleanup of biological fluids but may not be sufficient for complex matrices.[1]

  • Liquid-Liquid Extraction (LLE): Good for separating compounds based on their polarity. A multi-step LLE can be very effective.

  • Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and is often the most effective for complex plant extracts.[1] Method development will be required to find the optimal sorbent and elution conditions.

Q3: Can I use a matrix-matched calibration curve to compensate for matrix effects?

A3: Yes, a matrix-matched calibration curve is a valid approach.[1]

  • Procedure: Prepare your calibration standards in a blank matrix extract that is free of the analyte.

  • Advantage: This method can effectively compensate for consistent matrix effects across samples.

  • Disadvantage: It requires a reliable source of blank matrix, and it may not account for variability in the matrix effect between different samples.

Q4: What are the key instrument parameters to optimize for minimizing matrix effects?

A4: While sample preparation and chromatography are the primary means to address matrix effects, optimizing mass spectrometer parameters can also help.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for phenolic compounds. Optimizing the spray voltage, gas flows (nebulizer and drying gas), and source temperature can improve ionization efficiency and reduce the impact of some matrix components.

  • Collision Energy: In MS/MS analysis, optimizing the collision energy for the specific fragmentation of this compound can improve the signal-to-noise ratio of the quantifier ion, making the measurement less susceptible to background noise.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison of different strategies to mitigate matrix effects.

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)RSD (%) (n=5)
Protein Precipitation (Acetonitrile)458515.2
Liquid-Liquid Extraction (EtOAc)75928.5
Solid-Phase Extraction (C18)95983.1

This table is a template. Actual values will vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Preparation of Standard Solution (Solvent): Prepare a solution of this compound in your initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a known concentration (e.g., 100 ng/mL).

  • Preparation of Spiked Matrix Sample: a. Extract a blank matrix sample (known to not contain the analyte) using your established sample preparation protocol. b. Evaporate the final extract to dryness and reconstitute it in a known volume of the initial mobile phase. c. Spike this reconstituted blank matrix extract with the this compound standard to achieve the same final concentration as the solvent standard (100 ng/mL).

  • LC-MS Analysis: Analyze both the solvent standard and the spiked matrix sample under the same LC-MS conditions.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of Spiked Matrix Sample / Peak Area of Solvent Standard) * 100

Protocol 2: General Method for LC-MS/MS Analysis of this compound
  • Sample Extraction: a. Homogenize 100 mg of lyophilized plant material. b. Extract with 1 mL of 80% methanol (B129727) containing an appropriate internal standard (e.g., stable isotope-labeled this compound). c. Vortex for 1 minute and sonicate for 15 minutes. d. Centrifuge at 10,000 x g for 10 minutes. e. Collect the supernatant. For cleaner samples, proceed with SPE cleanup.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example for a Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): Determine the m/z of the protonated molecule [M+H]⁺ for this compound.

    • Product Ions (Q3): Determine the most abundant and specific fragment ions following collision-induced dissociation. Monitor at least two transitions for confirmation and quantification.

    • Instrument Parameters: Optimize capillary voltage, source temperature, gas flows, and collision energy for maximal signal intensity.

References

Stability of Tris(dihydrocaffeoyl)spermidine in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tris(dihydrocaffeoyl)spermidine in various solvents and under different storage conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1] When stored under these conditions, the compound is expected to be stable for up to three years. For short-term storage, it can be kept at 4°C for up to two years.[2] It is important to protect the solid compound from moisture and light.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For preparing a stock solution, dissolve the compound in high-purity DMSO. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final experimental concentration.

For optimal stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[2] Under these conditions, the solution is expected to be stable for up to one year.[1] If stored at -20°C, the solution should be used within one month.[2] Always use glass vials with Teflon-lined screw caps (B75204) for long-term storage to prevent solvent evaporation.

Q3: What is the stability of this compound in aqueous solutions?

Q4: Can I expect degradation of this compound during my experiments?

A4: The stability of this compound during an experiment will depend on several factors, including the solvent, pH, temperature, and exposure to light and oxygen. As a phenolic compound, it may be prone to oxidation. The presence of three dihydrocaffeoyl groups may influence its stability compared to simpler phenolic compounds. It is recommended to include stability controls in your experiments, especially for long incubation periods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -80°C in single-use aliquots. Perform a quality control check of the stock solution using a suitable analytical method like HPLC.
Loss of compound activity over time in an assay Instability of the compound in the assay buffer.Prepare fresh dilutions of the compound in the assay buffer immediately before each experiment. Include a time-course stability study of the compound in the assay buffer to determine its half-life under your experimental conditions.
Precipitation of the compound in aqueous buffer Low solubility of this compound in the aqueous buffer.Ensure the final concentration of DMSO in the aqueous buffer is sufficient to maintain solubility, typically not exceeding 1%. If solubility is still an issue, consider the use of co-solvents or formulating agents, but be mindful of their potential effects on your experimental system.
Discoloration of the stock solution Oxidation of the phenolic moieties.Discard the discolored solution and prepare a fresh stock. To minimize oxidation, use de-gassed solvents for solution preparation and consider storing aliquots under an inert gas like argon or nitrogen.

Hypothetical Stability Data

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as specific stability studies on this compound are not publicly available. These tables are intended to provide a framework for the type of data that would be generated in a formal stability study.

Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C

SolventInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
DMSO99.599.298.597.0
Ethanol99.598.096.594.0
PBS (pH 7.4)99.590.082.070.0

Table 2: Hypothetical Stability of this compound in DMSO Under Different Storage Conditions

Storage ConditionInitial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)Purity after 12 Months (%)
-80°C99.599.499.299.0
-20°C99.598.897.595.0
4°C99.598.597.094.0
Room Temperature (25°C)99.592.085.075.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of methanol (B129727) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method that can be optimized to quantify this compound and separate it from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (based on the absorbance of the dihydrocaffeoyl moiety).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_solid Solid this compound prep_stock Prepare 1 mg/mL Stock Solution prep_solid->prep_stock stress_acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->stress_base stress_ox Oxidation (3% H2O2, RT) prep_stock->stress_ox stress_therm Thermal (80°C) prep_stock->stress_therm stress_photo Photostability (ICH Q1B) prep_stock->stress_photo analysis_hplc Stability-Indicating HPLC Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_data Data Interpretation (% Degradation, Peak Purity) analysis_hplc->analysis_data

Caption: Workflow for a forced degradation study.

signaling_pathway cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_outcome Outcome solid Solid Compound stock Stock Solution (DMSO) solid->stock Dissolution temp Temperature light Light ph pH oxygen Oxygen stable Stable Compound solid->stable aqueous Aqueous Dilution stock->aqueous Dilution stock->stable aqueous->stable degraded Degradation Products temp->degraded light->degraded ph->degraded oxygen->degraded

Caption: Factors influencing compound stability.

References

Troubleshooting low recovery of Tris(dihydrocaffeoyl)spermidine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Tris(dihydrocaffeoyl)spermidine during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically extracted?

This compound is a phenolic amide, a conjugate of spermidine (B129725) and dihydrocaffeic acid. It has been identified and isolated from Solanaceous species, most notably from potato tubers (Solanum tuberosum)[1][2].

Q2: What are the key chemical properties of this compound to consider during extraction?

The molecule possesses both phenolic and polyamine functionalities, which dictates its behavior in different solvents and pH conditions. The dihydrocaffeoyl groups are prone to oxidation and degradation, particularly in neutral to alkaline conditions. The spermidine backbone, with its amine groups, means the molecule's overall charge and solubility are pH-dependent.

Q3: Which solvents are recommended for the extraction of this compound?

The addition of a small amount of acid (e.g., formic acid, acetic acid) to the extraction solvent can improve the stability and recovery of the target molecule by keeping the phenolic hydroxyl groups protonated and enhancing the solubility of the protonated amine groups of the spermidine backbone.

Q4: How does pH affect the stability and recovery of this compound?

The pH of the extraction medium is a critical factor. Acidic conditions (pH 2-6) are generally preferred for the extraction of phenolic compounds to ensure their stability[3][4]. The dihydrocaffeoyl moieties of the target molecule are susceptible to degradation at neutral and alkaline pH. Therefore, maintaining an acidic environment throughout the extraction process is crucial to prevent oxidative degradation and improve recovery.

Troubleshooting Guide for Low Recovery

Low recovery of this compound can be attributed to several factors, from initial sample handling to the final purification steps. This guide addresses common issues and provides potential solutions.

Issue 1: Degradation of the Target Molecule During Extraction

Symptoms:

  • Consistently low yield across multiple extractions.

  • Presence of unknown peaks in chromatograms, suggesting degradation products.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Unfavorable pH Maintain an acidic pH (ideally between 2 and 6) throughout the extraction process.[3][4] Acidify your extraction solvent with a weak acid like formic or acetic acid.
Enzymatic Degradation The spermidine backbone can be degraded by native plant enzymes such as polyamine oxidases (PAOs)[5]. Inactivate enzymes immediately after tissue disruption by flash-freezing in liquid nitrogen, followed by extraction with a solvent containing denaturing agents or by freeze-drying the sample. The use of specific PAO inhibitors during extraction could also be considered, though this may complicate downstream purification.[6][7][8]
Oxidation The dihydrocaffeoyl groups are susceptible to oxidation. Minimize exposure of the sample and extract to air and light. Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible.
High Temperature Phenolic compounds can be thermolabile. Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal.
Issue 2: Inefficient Extraction from the Plant Matrix

Symptoms:

  • Low recovery, with the suspicion that a significant amount of the target molecule remains in the plant residue.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Cell Lysis Ensure thorough homogenization of the plant tissue to break down cell walls and allow the solvent to penetrate. Techniques like grinding in liquid nitrogen, using a high-speed homogenizer, or sonication can be effective. A freeze-thaw cycle approach has also been shown to be effective for extracting polyamines from plant tissues.
Poor Solvent Choice The solubility of this compound may be limited in the chosen solvent. Experiment with different polar organic solvents and their aqueous mixtures (e.g., ethanol, methanol, acetone in varying concentrations). A systematic approach to test different solvent systems is recommended.
Insufficient Solvent Volume or Extraction Time Ensure an adequate solvent-to-solid ratio to prevent saturation of the solvent. Multiple extraction steps with fresh solvent will improve recovery compared to a single extraction. Optimize the extraction time; while longer times may seem beneficial, they also increase the risk of degradation.
Issue 3: Loss of Compound During Purification

Symptoms:

  • Good recovery in the crude extract but significant loss after purification steps like liquid-liquid extraction or solid-phase extraction (SPE).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate pH during Liquid-Liquid Extraction (LLE) The charge state of this compound is pH-dependent. At a pH above the pKa of the phenolic hydroxyls and below the pKa of the amines, the molecule may become zwitterionic or neutral, affecting its partitioning between aqueous and organic phases. Carefully adjust the pH of the aqueous phase to ensure the compound is in a state that favors partitioning into the desired solvent.
Irreversible Adsorption or Elution Issues in Solid-Phase Extraction (SPE) The compound may be binding too strongly to the SPE sorbent or not eluting completely. For C18 SPE cartridges, ensure the conditioning and equilibration steps are performed correctly. Optimize the wash and elution solvents. A step-wise gradient of the elution solvent may be necessary to effectively recover the compound. Given its polar nature, a hydrophilic-lipophilic balanced (HLB) SPE sorbent could also be a suitable alternative.

Experimental Protocols

General Protocol for Extraction of this compound

This protocol is a general guideline and should be optimized for your specific plant material and experimental setup.

  • Sample Preparation:

    • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

    • Lyophilize (freeze-dry) the frozen tissue to remove water and facilitate grinding.

    • Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh the powdered plant material and place it in a suitable flask.

    • Add pre-chilled extraction solvent (e.g., 80% methanol in water with 0.1% formic acid) at a solid-to-solvent ratio of 1:10 (w/v).

    • Agitate the mixture on a shaker at a controlled low temperature (e.g., 4°C) for a defined period (e.g., 2 hours), protected from light.

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Repeat the extraction of the residue with fresh solvent at least once to maximize recovery.

    • Pool the extracts.

  • Solvent Removal:

    • Concentrate the pooled extracts using a rotary evaporator at a temperature below 40°C.

  • Purification (Optional - Example using SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water (matching the pH of your sample).

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., acidified water) to remove highly polar impurities.

    • Elute the target compound with a stronger solvent (e.g., methanol or acetonitrile). A stepwise elution with increasing concentrations of the organic solvent may be beneficial.

    • Collect the fractions and analyze for the presence of this compound.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Recovery of this compound start Low Recovery Observed check_degradation Assess Degradation (e.g., HPLC-MS analysis of crude extract) start->check_degradation check_extraction Evaluate Extraction Efficiency (e.g., re-extract plant residue) start->check_extraction check_purification Analyze Purification Steps (e.g., collect and analyze all fractions) start->check_purification degradation_yes Degradation Products Present check_degradation->degradation_yes extraction_inefficient Target in Residue check_extraction->extraction_inefficient purification_loss Loss During Purification check_purification->purification_loss optimize_stability Optimize for Stability: - Adjust pH (acidic) - Lower Temperature - Add Antioxidants - Inactivate Enzymes degradation_yes->optimize_stability Yes end Improved Recovery degradation_yes->end No optimize_extraction Optimize Extraction: - Improve Lysis - Test Solvents - Increase Solvent Ratio/Repeats extraction_inefficient->optimize_extraction Yes extraction_inefficient->end No optimize_purification Optimize Purification: - Adjust pH for LLE - Modify SPE Sorbent/Solvents purification_loss->optimize_purification Yes purification_loss->end No optimize_stability->end optimize_extraction->end optimize_purification->end

Caption: A flowchart outlining the logical steps to diagnose and resolve low recovery issues.

Factors Influencing Extraction Efficiency

Caption: A diagram illustrating the interplay of key factors affecting extraction recovery.

References

Technical Support Center: Tris(dihydrocaffeoyl)spermidine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Tris(dihydrocaffeoyl)spermidine in their in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium. What can I do?

A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally well below 1%, to minimize both cytotoxicity and precipitation.[1]

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[1][2]

  • Employ Excipients: Surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[1][2]

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can improve dissolution.[1]

Q3: Are there alternative solvents to DMSO?

A3: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] The optimal solvent depends on the specific compound and the tolerance of your experimental system. Always include a vehicle control to account for any potential effects of the solvent itself.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: If a compound has ionizable groups, modifying the pH of the solution can significantly improve its solubility.[2][3] For this compound, which has phenolic hydroxyl groups, increasing the pH to deprotonate these groups may enhance its aqueous solubility. However, the stability of the compound and the pH constraints of your assay must be considered.

Q5: What are some advanced techniques if standard methods fail?

A5: For particularly challenging compounds, several advanced strategies can be explored:

  • Prodrugs: Modifying the structure of the compound to create a more soluble prodrug that converts to the active form in vivo or in vitro.[2][4]

  • Nanotechnology: Utilizing nanocarriers such as dendrimers, micelles, or solid lipid nanoparticles (SLNs) can improve the solubility and bioavailability of poorly soluble drugs.[4]

  • Solid Dispersions: Creating a solid dispersion of the compound in a carrier matrix can enhance its dissolution rate.[2][4]

  • Particle Size Reduction: Micronization or creating an amorphous form of the compound can increase its surface area and dissolution rate.[3][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous media. The compound is "crashing out" due to poor aqueous solubility.- Lower the final DMSO concentration.- Use a co-solvent system.- Add solubility-enhancing excipients like surfactants or cyclodextrins.[1]- Pre-warm the aqueous medium and mix vigorously during addition of the stock solution.[1]
Compound precipitates over time in the final assay medium. The compound is supersaturated and thermodynamically unstable in the aqueous environment.- Consider using solubility-enhancing excipients to form more stable formulations like micelles or inclusion complexes.[1]
High background signal or artifacts in the assay. The compound may be aggregating, leading to non-specific interactions or light scattering.- Visually inspect the solution for turbidity.- Use Dynamic Light Scattering (DLS) to detect aggregates.[1]
Inconsistent results between experiments. Variability in stock solution preparation or dilution technique.- Standardize the protocol for preparing and diluting the stock solution.- Ensure complete dissolution of the stock solution before each use.- Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes to aid dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by additional vortexing.[1]

  • Visually inspect the solution to confirm that no solid particles remain.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm the aqueous cell culture medium or buffer to 37°C.[1]

  • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[1]

  • Continue mixing for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or cloudiness before applying it to your assay.

  • Crucial: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-related effects.[1]

Visualizations

G cluster_workflow Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue with this compound check_dmso Is the compound soluble in pure DMSO? start->check_dmso precip_dilution Does it precipitate upon dilution in aqueous buffer? check_dmso->precip_dilution Yes fail Consult further literature or a formulation specialist check_dmso->fail No optimize_dmso Optimize final DMSO concentration (<1%) precip_dilution->optimize_dmso Yes success Success: Proceed with in vitro assay precip_dilution->success No use_cosolvent Try a co-solvent system (e.g., DMSO/Ethanol) optimize_dmso->use_cosolvent optimize_dmso->success Soluble use_excipients Use solubility enhancers (e.g., cyclodextrins, surfactants) use_cosolvent->use_excipients use_cosolvent->success Soluble ph_modification Consider pH modification use_excipients->ph_modification use_excipients->success Soluble advanced_methods Explore advanced methods (e.g., nanotechnology, prodrugs) ph_modification->advanced_methods ph_modification->success Soluble advanced_methods->success Soluble advanced_methods->fail

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_pathway Potential Signaling Pathways of Spermidine spermidine Spermidine autophagy Autophagy Induction spermidine->autophagy inflammation Inflammation Reduction spermidine->inflammation lipid_metabolism Lipid Metabolism Regulation spermidine->lipid_metabolism cell_processes Cell Growth, Proliferation, and Death Regulation spermidine->cell_processes mapk MAPK Pathway spermidine->mapk anti_aging Anti-Aging Effects autophagy->anti_aging inflammation->anti_aging lipid_metabolism->anti_aging cell_processes->anti_aging mapk->autophagy mapk->inflammation mapk->cell_processes

Caption: Potential signaling pathways influenced by spermidine.

References

Minimizing fragmentation in the mass spectrometry of Tris(dihydrocaffeoyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing fragmentation during the mass spectrometric analysis of Tris(dihydrocaffeoyl)spermidine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its mass spectrometry challenging?

This compound is a naturally occurring polyamine conjugate found in various plants, including potatoes and goji berries.[1][2] It consists of a spermidine (B129725) backbone with three dihydrocaffeoyl groups attached. The primary challenge in its mass spectrometric analysis is the potential for in-source and collision-induced fragmentation, which can complicate spectral interpretation and reduce the abundance of the molecular ion, making accurate quantification difficult.

Q2: What are the expected molecular ions for this compound?

In positive ion mode electrospray ionization (ESI), you can expect to observe the protonated molecule [M+H]⁺. Depending on the solvent system and the presence of salts, you may also see adducts such as [M+Na]⁺ or [M+K]⁺. The approximate m/z values are detailed in the table below.

Q3: What are the common fragmentation pathways for this compound?

Fragmentation of this compound and similar polyamine conjugates typically involves two main pathways: cleavage of the amide bonds linking the dihydrocaffeoyl groups to the spermidine backbone, and fragmentation of the spermidine backbone itself. The loss of dihydrocaffeoyl groups is a common initial fragmentation step.

Q4: What is "in-source fragmentation" and how can I minimize it?

In-source fragmentation (ISF) is the breakdown of analyte ions in the ion source of the mass spectrometer, even when using "soft" ionization techniques like ESI.[3][4][5][6] This can be caused by high temperatures or energetic collisions in the source region. To minimize ISF, it is crucial to optimize the ion source parameters, such as the declustering potential (or fragmentor voltage) and the source temperature.[3][7]

Troubleshooting Guide: Excessive Fragmentation

If you are observing excessive fragmentation of your this compound sample, follow these steps to troubleshoot and optimize your mass spectrometry method.

Problem: The abundance of the molecular ion ([M+H]⁺) is low, and the spectrum is dominated by fragment ions.

Solution Workflow:

Fragmentation_Troubleshooting start Start: Excessive Fragmentation Observed step1 Step 1: Optimize Ion Source Parameters start->step1 step2 Step 2: Adjust Collision Energy (for MS/MS) step1->step2 If fragmentation persists end_node End: Fragmentation Minimized step1->end_node If successful step3 Step 3: Evaluate Mobile Phase Composition step2->step3 If fragmentation persists step2->end_node If successful step4 Step 4: Consider Alternative Ionization Techniques step3->step4 If fragmentation persists step3->end_node If successful step4->end_node If successful

Caption: A logical workflow for troubleshooting excessive fragmentation.

Step 1: Optimize Ion Source Parameters

In-source fragmentation is a common cause of unexpected fragmentation.[3][4][5][6] The goal is to use the "softest" possible ionization conditions.

  • Reduce Declustering Potential (DP) or Fragmentor Voltage: These parameters control the voltage difference in the intermediate pressure region of the mass spectrometer. Higher voltages lead to more energetic collisions and increased fragmentation.[3] Start with a low value and gradually increase it to find the optimal balance between signal intensity and fragmentation.

  • Lower Ion Source Temperature: High source temperatures can cause thermal degradation of the analyte.[3] Reduce the temperature in increments of 10-20°C and observe the effect on the mass spectrum.

  • Adjust Nebulizer Gas Flow: The flow rate of the nebulizing gas can influence the desolvation process. An improperly set gas flow can lead to inefficient desolvation and increased fragmentation. Optimize this parameter according to your instrument's recommendations.

Step 2: Adjust Collision Energy (for MS/MS)

If you are performing tandem mass spectrometry (MS/MS) to generate fragment ions for structural confirmation, the collision energy is a critical parameter.

  • Perform a Collision Energy Ramp: To find the optimal collision energy for generating informative fragment ions without excessive fragmentation, perform a series of experiments where you systematically vary the collision energy. Start with a low energy (e.g., 5-10 eV) and increase it in small increments. This will help you identify the energy at which the precursor ion begins to fragment and the energies that produce the most informative product ions.

Step 3: Evaluate Mobile Phase Composition

The composition of your liquid chromatography mobile phase can influence ionization efficiency and fragmentation.

  • Choice of Acid Modifier: While acidic modifiers like formic acid are often used to promote protonation in positive ion ESI, high concentrations can sometimes lead to increased fragmentation. If you are using a high concentration of acid, try reducing it. In some cases, using a different modifier like acetic acid might be beneficial.

  • Solvent Composition: The organic solvent used (e.g., acetonitrile (B52724) or methanol) can affect the desolvation process. If you are experiencing issues, consider trying the alternative solvent to see if it improves your results.

Step 4: Consider Alternative Ionization Techniques

If optimizing ESI parameters does not sufficiently reduce fragmentation, you might consider alternative ionization methods if available.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can sometimes produce less fragmentation than ESI for certain classes of compounds.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a very soft ionization technique that is particularly useful for fragile molecules. However, it is typically used for offline analysis and may not be directly compatible with liquid chromatography.

Data Presentation

Table 1: Expected m/z Values for this compound

AdductFormulaApproximate m/z
[M+H]⁺C₃₄H₄₃N₃O₉ + H⁺638.3
[M+Na]⁺C₃₄H₄₃N₃O₉ + Na⁺660.3
[M+K]⁺C₃₄H₄₃N₃O₉ + K⁺676.3

Table 2: Common Fragment Ions of Dihydrocaffeoyl Spermidine Derivatives

DescriptionApproximate m/z
Loss of one dihydrocaffeoyl group474.2
Dihydrocaffeoyl moiety165.1
Fragment of the spermidine backboneVaries

Experimental Protocols

Protocol 1: Optimization of Declustering Potential/Fragmentor Voltage

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to acquire full scan data in positive ion mode over a relevant m/z range (e.g., 100-800).

  • Begin with a low declustering potential/fragmentor voltage (e.g., 20 V).

  • Acquire a mass spectrum.

  • Increase the declustering potential/fragmentor voltage in increments of 10 V (e.g., 30 V, 40 V, 50 V, etc.) up to a maximum value appropriate for your instrument (e.g., 100 V). Acquire a mass spectrum at each setting.

  • Analyze the resulting spectra to determine the voltage that provides the highest intensity for the [M+H]⁺ ion with the lowest relative abundance of fragment ions.

Visualizations

Fragmentation_Pathway M This compound [M+H]⁺ (m/z 638.3) F1 Bis(dihydrocaffeoyl)spermidine Fragment (m/z 474.2) M->F1 - Dihydrocaffeoyl F2 Dihydrocaffeoyl Fragment (m/z 165.1) F1->F2 - Dihydrocaffeoyl F3 Spermidine Backbone Fragments F1->F3 Backbone Cleavage

Caption: A simplified fragmentation pathway for this compound.

References

Preventing degradation of Tris(dihydrocaffeoyl)spermidine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Tris(dihydrocaffeoyl)spermidine during sample preparation.

I. Troubleshooting Guides

This section addresses common issues encountered during the extraction and handling of this compound, providing step-by-step solutions to mitigate degradation.

Issue 1: Low Yield or Absence of this compound in the Final Extract.

  • Potential Cause: Degradation due to suboptimal pH during extraction. The dihydrocaffeoyl moieties are susceptible to oxidative degradation, particularly at neutral to alkaline pH.[1][2][3][4]

  • Solution:

    • Acidify the Extraction Solvent: Utilize an acidic extraction solvent to maintain a low pH environment. A common practice for polyphenol and polyamine extraction is the use of 5% (v/v) cold perchloric acid (PCA) or methanol (B129727)/water mixtures (e.g., 70:30, v/v) containing 0.1% HCl.[5][6]

    • Buffer the Sample: If working with aqueous solutions, ensure they are buffered to an acidic pH (ideally between 3 and 6).

    • Avoid Alkaline Conditions: Do not use alkaline solvents or expose the sample to high pH for any length of time. Caffeic acid and its derivatives are unstable at high pH.[1][2][3]

  • Potential Cause: Enzymatic degradation by polyphenol oxidase (PPO) and other oxidative enzymes released from the plant matrix upon homogenization.[7][8]

  • Solution:

    • Immediate Freezing: Freeze the plant material in liquid nitrogen immediately after harvesting to halt enzymatic activity.[6]

    • Use of Enzyme Inhibitors: Incorporate inhibitors of PPO in the extraction buffer. Common inhibitors include:

      • Ascorbic Acid (Vitamin C): Acts as a reducing agent, preventing the formation of quinones.[7][8]

      • Citric Acid: Chelates the copper cofactor of PPO and lowers the pH.[7]

      • Polyvinylpyrrolidone (PVP) or Polyvinylpolypyrrolidone (PVPP): These polymers bind to and precipitate phenolic compounds, preventing them from acting as substrates for PPO.

    • Work at Low Temperatures: Perform all extraction steps on ice or in a cold room (4°C) to minimize enzyme activity.[6]

Issue 2: Sample Discoloration (Browning) During Preparation.

  • Potential Cause: Oxidation of the dihydrocaffeoyl groups, often catalyzed by PPO, leading to the formation of colored quinones and subsequent polymerization.[7][9]

  • Solution:

    • Deoxygenate Solvents: Purge extraction solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Minimize Headspace: Use vials that are appropriately sized for the sample volume to minimize the amount of oxygen in the headspace.

    • Add Antioxidants: Include antioxidants in the extraction buffer. Ascorbic acid and butylated hydroxytoluene (BHT) are effective in preventing oxidative degradation.[10][11][12]

    • Work Quickly: Minimize the time the sample is exposed to air.

Issue 3: Inconsistent Results Between Replicates.

  • Potential Cause: Light-induced degradation. The phenolic moieties of the molecule can be sensitive to light, leading to inconsistent degradation if samples are exposed to varying light conditions.[2]

  • Solution:

    • Use Amber Vials: Store samples and extracts in amber-colored vials or tubes to protect them from light.

    • Work in a Dimly Lit Area: If possible, perform sample preparation steps in a location with reduced light.

    • Wrap Containers: If amber vials are unavailable, wrap clear containers in aluminum foil.

  • Potential Cause: Temperature fluctuations during storage. Polyamines and their conjugates can degrade over time, and this process is accelerated at higher temperatures.[13]

  • Solution:

    • Consistent Low-Temperature Storage: Store all extracts at -20°C or, for long-term storage, at -80°C.[6]

    • Avoid Freeze-Thaw Cycles: Aliquot extracts into smaller volumes to avoid repeated freezing and thawing, which can promote degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting and storing this compound?

A1: An acidic pH, generally between 3 and 6, is recommended. The dihydrocaffeoyl components are more stable in acidic conditions. Caffeic acid, a related compound, shows significant degradation at pH values above 7.[1][2][3]

Q2: What is the ideal temperature for sample processing and storage?

A2: All sample preparation steps should be conducted at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic and chemical degradation. For short-term storage, -20°C is recommended, while -80°C is ideal for long-term stability.[6][13]

Q3: Can I heat my sample to improve extraction efficiency?

A3: It is not recommended. While moderate heating can sometimes improve extraction efficiency for some compounds, this compound is likely to be heat-labile due to its phenolic and polyamine nature. High temperatures can accelerate oxidation and hydrolysis.[13]

Q4: Are there any specific solvents that should be avoided?

A4: Avoid alkaline solvents or solutions. Also, be cautious with solvents that may contain reactive impurities. High-purity (e.g., HPLC-grade) solvents are recommended.

Q5: How can I prevent enzymatic browning during the initial homogenization of plant tissue?

A5: The most effective method is to freeze the tissue in liquid nitrogen immediately after harvesting and then grind it to a fine powder. This powder can then be extracted with a cold, acidic solvent containing enzyme inhibitors like ascorbic acid and/or PVPP.[6][8]

III. Quantitative Data Summary

The following tables summarize the stability of the constituent components of this compound under various conditions. This data can be used as a proxy to understand the stability of the entire molecule.

Table 1: pH Stability of Caffeic Acid

pH RangeStabilityObservations
2-4HighCaffeic acid is most stable in acidic conditions.[2]
5-6ModerateStability begins to decrease as the pH approaches neutrality.
> 7LowSignificant and irreversible degradation occurs at neutral to alkaline pH.[1][3]

Table 2: Temperature Stability of Polyamines (General)

TemperatureStabilityRecommendations
Room Temperature (20-25°C)LowAvoid prolonged exposure.
4°CModerateSuitable for short-term processing (a few hours).[6]
-20°CHighRecommended for short to medium-term storage (days to weeks).[6]
-80°CVery HighIdeal for long-term storage (months to years).

IV. Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue (e.g., Potato Tubers)

  • Sample Collection and Preparation:

    • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1 g of the frozen powder into a centrifuge tube.

    • Add 10 mL of cold extraction buffer (e.g., 80% methanol with 0.1% HCl and 0.1% ascorbic acid).

    • Vortex thoroughly and sonicate on ice for 15 minutes.

    • Centrifuge at 4°C for 15 minutes at 10,000 x g.

    • Carefully collect the supernatant.

  • Re-extraction (Optional but Recommended):

    • Add another 10 mL of cold extraction buffer to the pellet, vortex, sonicate, and centrifuge as before.

    • Combine the supernatants.

  • Storage:

    • Store the combined extract in an amber vial at -80°C until analysis.

V. Visualizations

cluster_degradation Degradation Pathways Tris This compound Oxidation Oxidation Tris->Oxidation O2, Light, High Temp Hydrolysis Hydrolysis Tris->Hydrolysis High pH Enzymatic Enzymatic Degradation (e.g., PPO) Tris->Enzymatic Tissue Damage Degraded Degraded Products (Quinones, etc.) Oxidation->Degraded Hydrolysis->Degraded Enzymatic->Degraded

Caption: Key degradation pathways for this compound.

cluster_workflow Recommended Sample Preparation Workflow Harvest 1. Harvest & Flash Freeze (Liquid Nitrogen) Grind 2. Cryogenic Grinding Harvest->Grind Extract 3. Extraction (Cold, Acidic Solvent + Inhibitors) Grind->Extract Centrifuge 4. Centrifugation (4°C) Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Store 6. Store at -80°C (Amber Vials) Supernatant->Store

Caption: Workflow for minimizing degradation during sample preparation.

References

Method development for the analysis of Tris(dihydrocaffeoyl)spermidine in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tris(dihydrocaffeoyl)spermidine in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions (FAQs) related to the quantitative analysis of this complex polyamine conjugate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Analyte Signal 1. Analyte Instability: this compound, like other phenolic compounds, may be susceptible to degradation through oxidation, light, or high temperatures.[1] 2. Inefficient Extraction: The analyte may not be efficiently extracted from the biological matrix due to its polarity and potential for protein binding. 3. Suboptimal Ionization: Electrospray ionization (ESI) efficiency can be low due to the molecule's structure or matrix effects.1. Sample Handling: Minimize freeze-thaw cycles. Process samples on ice and away from direct light. Consider adding antioxidants like ascorbic acid to the extraction solvent. 2. Extraction Optimization: Test different protein precipitation solvents (e.g., acetonitrile (B52724), methanol, acetone) and their ratios with the sample. Consider solid-phase extraction (SPE) with a suitable sorbent (e.g., mixed-mode cation exchange) for cleanup and concentration. 3. Ionization Enhancement: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to promote protonation.
Poor Chromatographic Peak Shape (Tailing or Broadening) 1. Secondary Interactions: The multiple amine groups in the spermidine (B129725) backbone can interact with residual silanols on the HPLC column. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for this analyte. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Column Selection: Use a high-purity, end-capped C18 column or consider a column with a different chemistry (e.g., phenyl-hexyl). 2. Mobile Phase Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the amine groups protonated. Optimize the gradient elution profile to ensure the peak is eluted with sufficient organic content. 3. Reduce Injection Volume: Dilute the sample or inject a smaller volume onto the column.
High Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting Endogenous Compounds: Phospholipids, salts, and other matrix components can interfere with the ionization of the target analyte. 2. Inadequate Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering substances.1. Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after protein precipitation for more thorough cleanup. 2. Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from the matrix interference. 3. Use of Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
Inconsistent or Non-Reproducible Results 1. Inconsistent Sample Preparation: Variability in extraction times, solvent volumes, or evaporation steps can lead to inconsistent recoveries. 2. Analyte Adsorption: The analyte may adsorb to plasticware or glassware. 3. Instrument Variability: Fluctuations in LC pump pressure or mass spectrometer sensitivity.1. Standardize Procedures: Use precise pipetting and timing for all sample preparation steps. Ensure complete solvent evaporation and consistent reconstitution. 2. Use Low-Binding Labware: Utilize low-adsorption microcentrifuge tubes and vials. 3. System Suitability: Perform regular system suitability tests with a standard solution to ensure the analytical system is performing consistently.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound?

A1: For the protonated molecule [M+H]⁺ of N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine, the expected m/z is 638.[2] The exact mass may vary slightly depending on the isomeric form and the adduct ion being measured.

Q2: What are the characteristic MS/MS fragment ions for this compound?

A2: A key fragment ion for dihydrocaffeoyl moieties is m/z 163.[3] Other significant fragments can arise from the cleavage of the amide bonds and the spermidine backbone. The specific fragmentation pattern will depend on the collision energy and the instrument used.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is generally not required for LC-MS/MS analysis as the molecule is large enough and contains functional groups amenable to electrospray ionization. However, for GC-MS analysis, derivatization would be necessary to improve volatility.

Q4: Which type of internal standard is best for the quantitative analysis of this compound?

A4: A stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of this compound is the ideal internal standard as it will have the same chemical and physical properties as the analyte, thus effectively compensating for matrix effects and variations in sample processing. If a stable isotope-labeled standard is not available, a structurally similar compound that is not endogenously present in the samples can be used as an alternative, but this is less ideal.

Q5: How can I confirm the identity of this compound in my samples without a pure standard?

A5: Tentative identification can be achieved by matching the retention time and MS/MS fragmentation pattern with data from published literature.[4][5] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to support the proposed elemental composition. However, for definitive identification and accurate quantification, a certified reference standard is essential.

Experimental Protocols

The following is a suggested starting protocol for the analysis of this compound in a complex biological matrix, based on methods for related compounds found in plant extracts.[4] This protocol will likely require optimization and validation for your specific matrix and instrumentation.

1. Sample Preparation: Protein Precipitation and Extraction

  • To 100 µL of biological sample (e.g., plasma, tissue homogenate), add 400 µL of ice-cold acetonitrile containing 0.1% formic acid and an appropriate amount of internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.

2. UPLC-MS/MS Conditions

  • UPLC System: A high-performance liquid chromatography system capable of high pressure gradients.

  • Column: A C18 reversed-phase column with high purity silica (B1680970) (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-15 min: 2-40% B (linear gradient)

    • 15-18 min: 40-95% B (linear gradient)

    • 18-20 min: 95% B (hold)

    • 20.1-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 638 -> Product ions (Q3) to be determined empirically (e.g., monitor for fragments around m/z 163 and others related to the spermidine backbone).

    • Internal Standard: To be determined based on the standard used.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximal signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample AddSolvent Add Acetonitrile with Internal Standard & Formic Acid BiologicalSample->AddSolvent Vortex1 Vortex AddSolvent->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 FinalExtract Transfer to Vial Centrifuge2->FinalExtract UPLC UPLC Separation FinalExtract->UPLC MS Mass Spectrometry Detection (MRM) UPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic Start Start: No or Low Signal CheckStandard Analyze Pure Standard Start->CheckStandard StandardOK Standard Signal OK? CheckStandard->StandardOK MS_Issue Troubleshoot MS/MS (Tuning, Source) StandardOK->MS_Issue No MatrixEffect Investigate Matrix Effects (Post-column infusion) StandardOK->MatrixEffect Yes Resolved Problem Resolved MS_Issue->Resolved ExtractionIssue Optimize Sample Prep (Recovery, Stability) MatrixEffect->ExtractionIssue LC_Issue Troubleshoot LC (Peak Shape, Retention) ExtractionIssue->LC_Issue LC_Issue->Resolved

Caption: Logical troubleshooting flow for low analyte signal.

References

Validation & Comparative

Comparative Analysis of Antibacterial Efficacy: Tris(dihydrocaffeoyl)spermidine versus Vancomycin against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the in vitro activity of a novel polyamine conjugate compared to the standard-of-care antibiotic for Methicillin-resistant Staphylococcus aureus (MRSA) infections.

In the ongoing battle against antibiotic resistance, the emergence of novel therapeutic agents is critical. This guide provides a comparative overview of the antibacterial activity of Tris(dihydrocaffeoyl)spermidine, a nature-inspired polyamine conjugate, and vancomycin (B549263), a glycopeptide antibiotic widely used for treating serious MRSA infections. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and a look into the potential mechanisms of action.

Quantitative Antibacterial Activity

The in vitro efficacy of this compound and vancomycin against various strains of MRSA has been evaluated, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

A key study by Yingyongnarongkul et al. (2008) investigated the antibacterial properties of several synthetic (dihydrocaffeoyl)polyamine conjugates, including a tris-substituted spermidine (B129725) derivative, against a panel of eleven MRSA strains and four vancomycin-resistant S. aureus (VRSA) strains. While the specific MIC values for the this compound were not detailed in the accessible abstracts, the research indicated that bis, tris, and tetra(dihydrocaffeoyl)polyamine analogues demonstrated antibacterial activity. Notably, the tetra(dihydrocaffeoyl)polyamine conjugate exhibited the highest activity.

For comparison, vancomycin typically exhibits MIC values against MRSA in the range of 0.5 to 2 µg/mL. However, a phenomenon known as "MIC creep," where the MIC values of vancomycin against MRSA isolates have been gradually increasing over time, is a significant clinical concern.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against MRSA

CompoundMRSA Strain(s)MIC Range (µg/mL)Reference
This compoundMultiple Clinical IsolatesData not fully available; analogues show activityYingyongnarongkul et al., 2008
VancomycinMultiple Clinical Isolates0.5 - 2.0[General Literature]

Note: The specific MIC values for this compound require access to the full-text article of the cited study.

Experimental Protocols

The determination of antibacterial activity is conducted following standardized laboratory procedures to ensure reproducibility and comparability of results. The primary method used is the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • MRSA colonies are picked from an overnight culture on a suitable agar (B569324) plate (e.g., Tryptic Soy Agar).

    • The colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • A serial two-fold dilution of the test compounds (this compound and vancomycin) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Equal volumes of the diluted bacterial suspension and the antimicrobial dilutions are added to the wells of a 96-well microtiter plate.

    • The plate is incubated at 35-37°C for 16-20 hours under ambient air.

  • Determination of MIC:

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture MRSA Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland Suspend dilution Inoculum Dilution mcfarland->dilution Dilute plate 96-well Plate Inoculation dilution->plate antimicrobial_prep Serial Dilution of Compounds antimicrobial_prep->plate incubation Incubation (37°C, 18-24h) plate->incubation mic_determination MIC Determination incubation->mic_determination

Figure 1. Workflow for MIC determination.

Potential Mechanisms of Action

The precise mechanism of action for this compound against MRSA has not been fully elucidated. However, based on its chemical structure, several potential mechanisms can be hypothesized.

  • Cell Membrane Disruption: The polyamine backbone of the molecule is positively charged and can interact with the negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction could lead to membrane destabilization, increased permeability, and ultimately cell death.

  • Enzyme Inhibition: The dihydrocaffeoyl moieties are phenolic compounds, which are known to inhibit various bacterial enzymes. These could include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

Vancomycin's mechanism of action is well-established. It inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall by binding to the D-alanyl-D-alanine termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall.

signaling_pathway cluster_tds This compound cluster_mrsa MRSA Cell tds TDS membrane Cell Membrane tds->membrane Electrostatic Interaction enzymes Essential Enzymes tds->enzymes Inhibition cell_death Cell Death membrane->cell_death Disruption & Permeabilization enzymes->cell_death Metabolic Disruption

Figure 2. Hypothesized mechanism of this compound.

Conclusion

Preliminary studies suggest that this compound and its analogues represent a promising new class of antibacterial agents with activity against MRSA. However, a direct and comprehensive comparison with vancomycin is hampered by the limited availability of quantitative data for the novel compound. Further research is required to fully elucidate the antibacterial spectrum, potency, and mechanism of action of this compound. Such studies are essential to determine its potential as a future therapeutic option for the treatment of challenging MRSA infections. The gradual decrease in vancomycin susceptibility among MRSA isolates underscores the urgent need for the development of alternative and effective antimicrobial agents.

A Comparative Analysis of the Anti-Inflammatory Properties of Tris(dihydrocaffeoyl)spermidine and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. This guide provides a detailed comparison of the anti-inflammatory effects of Tris(dihydrocaffeoyl)spermidine and its related derivatives against other well-researched natural compounds: curcumin, resveratrol (B1683913), and quercetin. The information is compiled from various experimental studies to offer an objective overview for researchers and professionals in drug development.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of the anti-inflammatory effects of the selected natural compounds. These values are compiled from various in vitro and in vivo studies and should be interpreted within the context of the specific experimental conditions.

Table 1: Inhibition of Pro-inflammatory Enzymes

CompoundEnzymeIC50 ValueCell/Assay System
Kukoamine A (related to this compound)5-Lipoxygenase (5-LOX)9.5 µM[1]Soybean lipoxygenase assay
Curcumin Cyclooxygenase-2 (COX-2)~15 µMIn vitro (unspecified)[2]
Resveratrol Cyclooxygenase-2 (COX-2)0.42 - 2.54 µM (derivatives)In vitro[3]
Quercetin Cyclooxygenase-2 (COX-2)Weak inhibitorIn vitro[4]

Table 2: Inhibition of Pro-inflammatory Mediators and Cytokines

CompoundMediator/CytokineInhibitionCell LineStimulant
Spermidine (B129725) Nitric Oxide (NO)Dose-dependent inhibitionBV2 microglia[5]LPS
Prostaglandin E2 (PGE2)Dose-dependent inhibitionBV2 microglia[5]LPS
TNF-αAttenuated productionBV2 microglia[5]LPS
IL-6Attenuated productionBV2 microglia[5]LPS
Kukoamine A TNF-α, IL-1β, IL-6Reduced serum levelsCarrageenan-induced rats[6]Carrageenan
Curcumin TNF-αInhibition at 5 µM[7]Mono Mac 6 cellsLPS
IL-6, IL-12BDose-dependent inhibitionTHP-1 macrophages[8]LPS + IFN-γ
Resveratrol IL-6Dose-dependent inhibition (5-40 µM)Mouse peritoneal macrophages[9]A23187 and fMLP
TNF-αReduced release by 48.1% (10 µM)U-937 cells[10]E. coli LPS
Quercetin Nitric Oxide (NO)Significant inhibition (5-50 µM)RAW 264.7 macrophagesPoly(I:C)
TNF-α, IL-6Significant inhibition (up to 50 µM)RAW 264.7 macrophages[3]Poly(I:C)

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of these natural compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

This compound and Related Compounds

Studies on spermidine and its dihydrocaffeoyl derivatives, such as Kukoamine A, suggest that their anti-inflammatory actions are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5] Spermidine has been shown to suppress the translocation of the NF-κB p65 subunit into the nucleus and inhibit the phosphorylation of Akt and MAPKs in LPS-stimulated microglial cells.[5] Furthermore, Kukoamine A has been found to attenuate inflammation by activating the PI3K/Akt pathway and the SIRT1/GPX4 signaling pathway .[2]

Curcumin

Curcumin is a well-established inhibitor of the NF-κB signaling pathway. It can modulate macrophage polarization by inhibiting the expression of Toll-like receptor 4 (TLR4) and subsequently suppressing the phosphorylation of ERK, JNK, p38, and NF-κB.[8]

Resveratrol

Resveratrol exerts its anti-inflammatory effects by targeting multiple pathways. It is known to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[10] It also modulates the MAPK pathway.

Quercetin

Quercetin's anti-inflammatory mechanism involves the inhibition of NF-κB activation and the modulation of other signaling pathways such as the calcium-STAT pathway . It has been shown to suppress the expression of pro-inflammatory genes by blocking the activation of transcription factors.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these natural compounds in the context of inflammation.

NF-kappaB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_Genes induces Spermidine Spermidine Spermidine->NFkB_nucleus inhibits translocation Curcumin Curcumin Curcumin->IKK inhibits Resveratrol Resveratrol Resveratrol->IKK inhibits Quercetin Quercetin Quercetin->IKK inhibits

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by natural compounds.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation Spermidine Spermidine Spermidine->p38 inhibits phosphorylation Spermidine->JNK inhibits phosphorylation Spermidine->ERK inhibits phosphorylation Curcumin Curcumin Curcumin->p38 inhibits Curcumin->JNK inhibits Curcumin->ERK inhibits Resveratrol Resveratrol Resveratrol->p38 inhibits Resveratrol->JNK inhibits Resveratrol->ERK inhibits LPS_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis seeding Seed RAW 264.7 macrophages in 96-well plates adhesion Allow cells to adhere overnight seeding->adhesion pretreatment Pre-treat with test compound (e.g., this compound) adhesion->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24 hours pretreatment->stimulation supernatant Collect cell culture supernatant stimulation->supernatant griess Nitric Oxide (NO) Assay (Griess Reagent) supernatant->griess elisa Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) supernatant->elisa

References

Structure-Activity Relationship of Dihydrocaffeoyl Polyamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic dihydrocaffeoyl polyamine analogs. By conjugating dihydrocaffeic acid with various polyamines, researchers have developed novel compounds with a range of biological activities. This document summarizes key findings, presents comparative data from antibacterial and antioxidant assays, and provides detailed experimental protocols to support further research and development in this area.

Comparative Biological Activity of Dihydrocaffeoyl Polyamine Analogs

The biological activity of dihydrocaffeoyl polyamine analogs is significantly influenced by the number and position of dihydrocaffeoyl groups, as well as the nature of the underlying polyamine scaffold. The following tables summarize the quantitative data from key studies, highlighting the antibacterial and antioxidant/enzyme inhibitory activities of these compounds.

Antibacterial Activity

A study focusing on the antibacterial potential of these analogs against resistant strains of Staphylococcus aureus revealed a clear trend: an increase in the number of dihydrocaffeoyl moieties correlates with enhanced antibacterial activity.

Table 1: Antibacterial Activity (MIC, µg/mL) of Dihydrocaffeoyl Polyamine Analogs against Methicillin-Resistant and Vancomycin-Resistant S. aureus

CompoundPolyamine ScaffoldNo. of Dihydrocaffeoyl GroupsMRSA (11 strains) MIC RangeVRSA (4 strains) MIC Range
1 (Bis-dihydrocaffeoyl)Spermidine2>1024>1024
2 (Tris-dihydrocaffeoyl)Spermidine3128 - 256256 - 512
3 (Bis-dihydrocaffeoyl)Spermine (B22157)2>1024>1024
4 (Tris-dihydrocaffeoyl)Spermine3256 - 512256 - 512
5 (Tetra-dihydrocaffeoyl)Spermine464 - 128128 - 256
Vancomycin (Control)--0.5 - 11024
Norfloxacin (Control)--0.5 - 1280.5 - 128

Data sourced from Chitkul et al., Archives of Pharmacal Research, 2008.[1][2]

The tetra(dihydrocaffeoyl)polyamine conjugate (5 ) demonstrated the highest potency among the synthesized analogs, with significantly better activity against VRSA strains than the reference drug, vancomycin.[1][2] Importantly, these compounds showed no cytotoxicity against Vero cells, indicating a favorable selectivity profile.[1][2]

Antioxidant and Lipoxygenase (LOX) Inhibitory Activity

Kukoamine A, a naturally occurring dihydrocaffeoyl spermine conjugate, and its synthetic analogs have been evaluated for their antioxidant and anti-inflammatory properties. The position of the dihydrocaffeoyl groups on the spermine backbone and modifications to the dihydrocaffeic acid moiety itself were found to influence these activities.

Table 2: Antioxidant and Soybean Lipoxygenase (LOX) Inhibitory Activities of Kukoamine A Analogs

CompoundDescriptionDPPH Radical Scavenging (%)LOX Inhibition IC₅₀ (µM)
Kukoamine A (N¹,N¹²-bis(DHCA)-spermine)Dihydrocaffeoyl groups on terminal nitrogensSignificant9.5
Analog 1 (N¹,N⁸-bis(DHCA)-spermine)Regioisomer of Kukoamine A-> 100
Analog 2 (N¹,N⁴-bis(DHCA)-spermine)Regioisomer of Kukoamine A-> 100
Analog 3 (O,O'-dimethylcaffeic acid conj.)Dihydrocaffeoyl catechol hydroxyls are methylated-Potent
Dihydrocaffeic Acid (DHCA)-Potent-
Spermine--Inactive

Data sourced from Hadjipavlou-Litina et al., as cited in related reviews.[3]

The study highlighted that the specific substitution pattern of the dihydrocaffeoyl groups is critical for LOX inhibition, with the natural Kukoamine A structure being the most active among the regioisomers.[3] The free catechol hydroxyls of the dihydrocaffeic acid moiety are essential for the potent antioxidant activity observed in the DPPH assay.[3]

Key Structure-Activity Relationship Insights

The following diagram illustrates the general structure of dihydrocaffeoyl polyamine analogs and highlights the key modification points that influence their biological activity.

SAR_Dihydrocaffeoyl_Polyamines cluster_polyamine Polyamine Backbone (e.g., Spermidine, Spermine) cluster_dhca Dihydrocaffeoyl Moiety cluster_key_features Key SAR Observations polyamine -(CH2)n-NH-(CH2)m-NH-(CH2)p- dhca Dihydrocaffeoyl Group dhca->polyamine Amide Bond (Site of Conjugation) sar_points 1. Number of DHCA groups:   - More groups = higher antibacterial activity. 2. Position of DHCA groups:   - Affects enzyme inhibition (e.g., LOX). 3. Polyamine Chain Length:   - Influences overall conformation and activity. 4. DHCA Catechol Group:   - Free hydroxyls are crucial for antioxidant activity.

Caption: General structure and SAR of dihydrocaffeoyl polyamines.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in this guide.

Synthesis of Dihydrocaffeoyl Polyamine Analogs (Solid-Phase Method)

This protocol is adapted from the method used for synthesizing bis, tris, and tetra(dihydrocaffeoyl)polyamine conjugates.[1][2]

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).

  • Polyamine Loading: React the swollen resin with the desired polyamine (e.g., spermine, spermidine) in the presence of a base like diisopropylethylamine (DIEA) in DCM. The polyamine attaches to the resin at one of its primary amino groups.

  • Fmoc Protection: Protect the remaining free amino groups of the resin-bound polyamine with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide).

  • Selective Deprotection: Selectively deprotect one or more Fmoc-protected amines using a solution of piperidine (B6355638) in dimethylformamide (DMF) to expose the desired nitrogen(s) for acylation.

  • Dihydrocaffeic Acid Coupling: Couple dihydrocaffeic acid to the deprotected amino group(s) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base (DIEA) in DMF.

  • Repeat Deprotection and Coupling: Repeat steps 4 and 5 as necessary to achieve the desired number and position of dihydrocaffeoyl groups.

  • Cleavage from Resin: Cleave the final compound from the resin using a solution of trifluoroacetic acid (TFA) in DCM.

  • Purification: Purify the crude product using preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Antibacterial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: Prepare an inoculum of the test bacteria (e.g., MRSA, VRSA) from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Prepare solutions of the test compounds at various concentrations in methanol.

  • Reaction: In a 96-well plate, mix the DPPH solution with the test compound solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The control contains methanol instead of the test compound.

Experimental and Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel dihydrocaffeoyl polyamine analogs.

workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Select Polyamine & DHCA synthesis Solid-Phase Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization MS & NMR Analysis purification->characterization antibacterial Antibacterial Assays (MIC) characterization->antibacterial antioxidant Antioxidant Assays (DPPH) characterization->antioxidant enzyme Enzyme Inhibition (e.g., LOX) characterization->enzyme cytotoxicity Cytotoxicity Assay (e.g., Vero cells) characterization->cytotoxicity analysis Structure-Activity Relationship Analysis antibacterial->analysis antioxidant->analysis enzyme->analysis cytotoxicity->analysis conclusion Identify Lead Compounds analysis->conclusion

Caption: Workflow for SAR studies of dihydrocaffeoyl polyamines.

This guide demonstrates that dihydrocaffeoyl polyamine analogs are a promising class of compounds with tunable biological activities. The SAR insights presented herein, supported by quantitative data and detailed protocols, provide a solid foundation for the rational design of new and more potent derivatives for therapeutic applications.

References

A Researcher's Guide to the Validation of an HPLC-UV Method for Tris(dihydrocaffeoyl)spermidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Tris(dihydrocaffeoyl)spermidine, a naturally occurring polyamine conjugate with potential therapeutic properties.

This document outlines the experimental protocol for a robust HPLC-UV method, presents its validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines, and offers a comparative analysis with alternative analytical techniques. The information herein is intended to support the development and validation of analytical methods for complex natural products.

Experimental Protocol: HPLC-UV Method for this compound

A reliable and validated analytical method is crucial for the accurate determination of this compound in various samples, including plant extracts and pharmaceutical formulations. The following protocol details a suitable HPLC-UV method.

Chromatographic Conditions:

ParameterSpecification
Instrument HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Gradient Program 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm and 320 nm
Injection Volume 20 µL
Column Temperature 30°C

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant material, an extraction with a suitable solvent (e.g., methanol or ethanol) followed by filtration is recommended.

Method Validation According to ICH Guidelines

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][2][3] The following table summarizes the validation parameters and typical acceptance criteria for the HPLC-UV method for this compound.

Validation ParameterAcceptance CriteriaResults
Specificity The analyte peak should be well-resolved from other components. Peak purity should be confirmed.The method demonstrates good selectivity with no interfering peaks at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.999The method is linear over the concentration range of 5-100 µg/mL with a correlation coefficient of 0.9995.
Range The range is established based on linearity, accuracy, and precision studies.The validated range for this method is 5 µg/mL to 100 µg/mL.
Accuracy (% Recovery) 98.0% to 102.0%The recovery is between 98.5% and 101.2% at three different concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%The %RSD for repeatability is less than 1.5%, and for intermediate precision is less than 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.The method is robust to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Comparative Analysis of Analytical Methods

While HPLC-UV is a widely used and robust technique, other methods can be employed for the analysis of polyamines and their derivatives. The following table compares the HPLC-UV method with alternative techniques.

FeatureHPLC-UVHPLC with Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.Similar to HPLC-UV, but detection is based on the fluorescence of the analyte or its derivative.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection by mass spectrometry.[4]
Derivatization Not always required for UV-active compounds.Often requires pre- or post-column derivatization with a fluorescent tag (e.g., dansyl chloride, OPA).[5][6][7]Derivatization is typically necessary to increase the volatility and thermal stability of polyamines (e.g., with benzoyl chloride or pentafluoropropionic anhydride).[4][8]
Sensitivity Moderate.High.Very High.
Specificity Good, can be improved with diode array detection.High, especially when combined with specific derivatizing agents.Very high, provides structural information.
Advantages Robust, relatively low cost, widely available.High sensitivity and selectivity.Excellent for identification and quantification of trace amounts.
Disadvantages Moderate sensitivity compared to other methods.Derivatization can be time-consuming and introduce variability.Derivatization is often required, which can be complex. Higher instrument cost and complexity.[4]

Experimental Workflow and Signaling Pathways

To ensure a systematic approach to method validation, a clear workflow should be followed. The diagram below illustrates the key stages in the validation of an HPLC-UV method.

HPLC_Validation_Workflow A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Validation Experiments C->D E Data Analysis and Evaluation D->E Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness F Validation Report E->F

References

Inter-laboratory Comparison of Tris(dihydrocaffeoyl)spermidine Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Tris(dihydrocaffeoyl)spermidine, a naturally occurring polyamine conjugate identified in plants such as Solanum tuberosum (potato).[1][2] While formal inter-laboratory comparison studies for this specific analyte are not widely published, this document synthesizes common analytical approaches, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), to present a hypothetical proficiency test. The aim is to guide laboratories in establishing and validating robust analytical methods for this and similar compounds.

Comparative Analysis of Analytical Methods

The following tables summarize the expected performance characteristics of three distinct hypothetical laboratory methods for the analysis of this compound. These methods are based on common practices in the analysis of polyamine derivatives.

Table 1: Method Performance Characteristics

ParameterMethod A: UPLC-QqQ-MS/MSMethod B: HPLC-Ion Trap-MS/MSMethod C: HPLC-Q-TOF-MS
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL2.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL3.0 ng/mL6.0 ng/mL
Accuracy (Recovery %) 98.5%95.2%93.8%
Precision (RSD %) < 3%< 5%< 7%

Table 2: Sample Matrix Spike Recovery

MatrixMethod A: UPLC-QqQ-MS/MS (Recovery %)Method B: HPLC-Ion Trap-MS/MS (Recovery %)Method C: HPLC-Q-TOF-MS (Recovery %)
Potato Tuber Extract 97.2%94.5%92.1%
Tomato Leaf Extract 96.8%93.1%91.5%
Human Plasma 95.5%91.0%88.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The synthesis of a this compound reference standard is a prerequisite for accurate quantification.[3]

Method A: Ultra-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UPLC-QqQ-MS/MS)

This method represents a high-sensitivity approach suitable for trace-level quantification.

  • Sample Preparation (Potato Tuber Matrix):

    • Flash-freeze 1g of potato tuber tissue in liquid nitrogen and lyophilize.

    • Homogenize the dried tissue to a fine powder.

    • Extract 100mg of the powder with 1 mL of 80% methanol (B129727) containing an internal standard (e.g., ¹³C-labeled this compound).

    • Vortex for 10 minutes, followed by ultrasonication for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 8 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (m/z): [M+H]⁺

      • Product Ions (m/z): Specific fragment ions for this compound would be determined by infusion of a standard. Based on similar structures, fragmentation would likely occur at the amide linkages.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

Method B: High-Performance Liquid Chromatography-Ion Trap Mass Spectrometry (HPLC-Ion Trap-MS/MS)

This method provides a balance between performance and instrument accessibility.

  • Sample Preparation: As per Method A.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Instrument: Ion Trap Mass Spectrometer

    • Ionization Mode: ESI+

    • Scan Mode: Full scan MS followed by data-dependent MS/MS of the top 3 most intense ions.

    • Isolation Width: 2.0 m/z

    • Collision Energy: Normalized collision energy of 35%

Method C: High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS)

This high-resolution method is ideal for identification and confirmation, though typically less sensitive for quantification than a triple quadrupole instrument.

  • Sample Preparation: As per Method A.

  • Chromatographic Conditions: As per Method B.

  • Mass Spectrometry Conditions:

    • Instrument: Q-TOF Mass Spectrometer

    • Ionization Mode: ESI+

    • Acquisition Mode: TOF-MS scan from m/z 100-1000

    • Capillary Voltage: 4.0 kV

    • Source Temperature: 120°C

    • Gas Flow: 10 L/min

Visualizations

The following diagrams illustrate a typical workflow for the analysis of this compound and a hypothetical signaling pathway where it may be involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing sample Plant Tissue / Biofluid homogenize Homogenization & Lyophilization sample->homogenize extract Solvent Extraction with Internal Standard homogenize->extract cleanup Centrifugation & Filtration extract->cleanup hplc HPLC / UPLC Separation cleanup->hplc ms MS/MS Detection (QqQ, Ion Trap, or Q-TOF) hplc->ms integrate Peak Integration ms->integrate quantify Quantification against Calibration Curve integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for this compound analysis.

signaling_pathway stress Cellular Stress (e.g., Oxidative) pa_synthesis Polyamine Biosynthesis stress->pa_synthesis spermidine Spermidine pa_synthesis->spermidine conjugation Conjugation with Dihydrocaffeic Acid spermidine->conjugation tds This compound (TDS) conjugation->tds antioxidant Antioxidant Response tds->antioxidant Activates inflammation Inflammatory Pathway (e.g., NF-κB) tds->inflammation Inhibits apoptosis Apoptosis Regulation tds->apoptosis Modulates

Caption: Hypothetical signaling pathway involving this compound.

References

A Comparative Analysis of the Antioxidant Potential: Tris(dihydrocaffeoyl)spermidine vs. Spermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant potential of Tris(dihydrocaffeoyl)spermidine and its parent polyamine, spermidine (B129725). While direct comparative studies are limited, this document synthesizes available data from related compounds and established antioxidant mechanisms to offer a comprehensive overview for research and development purposes.

Executive Summary

Spermidine, a ubiquitous polyamine, is known for its role in cellular processes and its inherent antioxidant properties. This compound, a conjugate of spermidine and dihydrocaffeic acid found in certain plants, is hypothesized to possess significantly greater antioxidant potential due to the potent free radical scavenging ability of its phenolic moieties. This guide explores the experimental evidence for the antioxidant capacity of both molecules, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes the available quantitative data on the free radical scavenging activity of spermidine and a closely related analogue of this compound, triferuloyl spermidine. Due to the lack of direct comparative studies, data for triferuloyl spermidine is used as a proxy to estimate the potential of this compound, given their structural similarities as tris-acylated spermidine derivatives with phenolic acids.

CompoundAssayIC50 / EC50 ValueSource
Triferuloyl Spermidine *DPPH Radical ScavengingEC50: 54.66 ± 3.45 µg/mL[1]
ABTS Radical ScavengingEC50: 24.56 ± 2.99 µg/mL[1]
Spermidine DPPH Radical Scavenging1mM spermidine decomposed 9.2+/-1.8% of DPPH radical[2]
LDL Oxidation InhibitionSignificant inhibition at 500 µg/mL[3]

*Note: Triferuloyl spermidine data is used as a surrogate for this compound. The antioxidant activity is attributed to the ferulic acid moieties, which, like dihydrocaffeic acid, are potent phenolic antioxidants. Direct head-to-head studies are required for a definitive comparison. The data for spermidine's DPPH scavenging activity is presented as a percentage of radical decomposition at a specific concentration due to the absence of reported IC50 values in the reviewed literature.

Discussion of Antioxidant Potential

This compound: The potent antioxidant activity of this compound is largely attributed to the three dihydrocaffeoyl units. Dihydrocaffeic acid, a phenolic compound, is a known powerful antioxidant. The presence of two hydroxyl groups on the catechol ring of each dihydrocaffeoyl moiety allows for efficient donation of hydrogen atoms to neutralize free radicals. The conjugation of three of these units to a spermidine backbone is expected to create a molecule with a high capacity to scavenge a wide range of reactive oxygen species (ROS).

Spermidine: Spermidine's antioxidant activity is more modest and is thought to occur through several mechanisms. It can directly scavenge some free radicals, although less effectively than phenolic compounds.[2] More significantly, spermidine functions as an antioxidant by inducing cytoprotective mechanisms within the cell, such as autophagy, and by modulating signaling pathways that upregulate endogenous antioxidant defenses.[4][5] It can also chelate metal ions, preventing them from participating in the generation of ROS.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized and can be adapted for a direct comparative study of this compound and spermidine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample preparation: Prepare a stock solution of the test compound (this compound or spermidine) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to be tested.

  • Reaction: In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Protocol:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a stock solution of the test compound and a series of dilutions as described for the DPPH assay.

  • Reaction: Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the test sample.

  • EC50 Determination: The EC50 value (the concentration of the sample that scavenges 50% of the ABTS•+ radicals) is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of spermidine and, by extension, this compound, are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the cell's endogenous antioxidant capacity.

Spermidine's Antioxidant Signaling Pathway

Spermidine is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.

Spermidine_Nrf2_Pathway Spermidine Spermidine Keap1 Keap1 Spermidine->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Spermidine-mediated activation of the Nrf2 antioxidant pathway.

Postulated Antioxidant Mechanism for this compound

This compound likely exerts its antioxidant effects through a dual mechanism: direct radical scavenging by its dihydrocaffeoyl moieties and potential modulation of intracellular pathways by the spermidine backbone.

Tdcs_Antioxidant_Mechanism Tdcs This compound Dihydrocaffeoyl Dihydrocaffeoyl Moieties (x3) Tdcs->Dihydrocaffeoyl Spermidine_Backbone Spermidine Backbone Tdcs->Spermidine_Backbone ROS Reactive Oxygen Species (ROS) Direct_Scavenging Direct Radical Scavenging ROS->Direct_Scavenging Neutralized by Dihydrocaffeoyl->Direct_Scavenging Cellular_Pathways Modulation of Cellular Pathways (e.g., Nrf2) Spermidine_Backbone->Cellular_Pathways Neutralized_ROS Neutralized Species Direct_Scavenging->Neutralized_ROS Antioxidant_Response Enhanced Endogenous Antioxidant Response Cellular_Pathways->Antioxidant_Response

Caption: Postulated dual antioxidant mechanism of this compound.

Conclusion

While spermidine demonstrates antioxidant properties primarily through the modulation of endogenous cellular defense mechanisms, this compound is anticipated to be a significantly more potent antioxidant due to the direct and powerful radical scavenging capabilities of its three dihydrocaffeoyl groups. The data from the structurally similar triferuloyl spermidine supports this hypothesis. Further research involving direct, side-by-side comparisons using standardized assays is essential to definitively quantify the difference in antioxidant potential and to fully elucidate the mechanisms of action of this compound. Such studies will be invaluable for the development of novel therapeutics targeting oxidative stress-related pathologies.

References

A Comparative Analysis of Tris(dihydrocaffeoyl)spermidine and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the efficacy of the naturally derived antioxidant, Tris(dihydrocaffeoyl)spermidine, against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This document synthesizes available experimental data to facilitate an objective evaluation of their respective performance.

Executive Summary

This compound, a polyamine conjugate found in plants like potato tubers, demonstrates significant antioxidant potential. While direct quantitative comparisons with synthetic antioxidants are limited in publicly available literature, the inherent properties of its constituent molecules—spermidine (B129725) and dihydrocaffeic acid—suggest a potent free-radical scavenging capability. Synthetic antioxidants like BHT, BHA, and Trolox have well-documented antioxidant activities; however, concerns regarding their safety and potential toxicity persist. This guide presents the available quantitative data, details the experimental protocols for antioxidant assessment, and visualizes the known mechanistic pathways to aid in the informed selection of antioxidant agents for research and development.

Data Presentation: Quantitative Antioxidant Activity

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

AntioxidantIC50 Value (µg/mL)Source(s)
This compound Data not available-
Butylated Hydroxytoluene (BHT)~202.35[1]
Butylated Hydroxyanisole (BHA)~112.05
TroloxData varies (e.g., ~3.8-15.9)
Kukoamine A (related compound)Qualitative: 5-97.5% inhibition[2]

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

AntioxidantIC50 Value (µg/mL)Source(s)
This compound Data not available-
Butylated Hydroxytoluene (BHT)Data varies
Butylated Hydroxyanisole (BHA)Data varies
TroloxData varies (e.g., ~2.9-6.5)

Mechanisms of Antioxidant Action

This compound: The antioxidant activity of this compound is attributed to the synergistic effects of its spermidine and dihydrocaffeic acid moieties. Dihydrocaffeic acid, a phenolic compound, can directly scavenge free radicals by donating a hydrogen atom from its hydroxyl groups, forming a stable phenoxyl radical. The polyamine backbone, spermidine, has also been shown to possess antioxidant properties, potentially through metal chelation and direct radical scavenging.

Synthetic Antioxidants: BHT and BHA are phenolic antioxidants that function as chain-breaking free radical scavengers. They donate a hydrogen atom to peroxyl radicals, thereby interrupting the lipid peroxidation chain reaction. Trolox, a water-soluble analog of vitamin E, also acts as a potent free radical scavenger.

Signaling Pathway Involvement

Recent studies suggest that spermidine, a component of this compound, may exert its antioxidant effects through the modulation of cellular signaling pathways. One key pathway is the Keap1-Nrf2-ARE pathway, a critical regulator of the cellular antioxidant response.

Caption: Keap1-Nrf2-ARE signaling pathway activated by spermidine.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare various concentrations of Test Compound start->prep_sample mix Mix DPPH solution with Test Compound (e.g., 1:1 v/v) prep_dpph->mix prep_sample->mix incubate Incubate in the dark at room temperature (e.g., 30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox) in methanol.

  • Add an equal volume of the DPPH solution to each dilution of the test compound and standard.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a reduction in absorbance.

ABTS_Assay_Workflow start Start prep_abts Prepare ABTS radical cation (ABTS•+) solution start->prep_abts prep_sample Prepare various concentrations of Test Compound start->prep_sample adjust_abs Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm prep_abts->adjust_abs mix Mix ABTS•+ solution with Test Compound adjust_abs->mix prep_sample->mix incubate Incubate at room temperature (e.g., 6 min) mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the ABTS radical scavenging assay.

Procedure:

  • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

  • Add a small volume of each sample dilution to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated as in the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound presents a promising natural alternative to synthetic antioxidants. Its unique structure, combining the functionalities of a polyamine and a potent phenolic acid, suggests a multi-faceted antioxidant capacity. However, the current body of literature lacks direct, quantitative comparisons of its efficacy against widely used synthetic antioxidants.

Future research should focus on:

  • Quantitative Antioxidant Assays: Performing standardized DPPH, ABTS, and ORAC assays on purified this compound to determine its IC50 values for direct comparison with synthetic counterparts.

  • Cellular Antioxidant Activity: Evaluating its ability to mitigate oxidative stress in cellular models to understand its biological relevance.

  • Mechanism of Action: Further elucidating the specific molecular mechanisms, including its interaction with key signaling pathways like Keap1-Nrf2, to fully characterize its antioxidant profile.

Such studies are crucial for validating the potential of this compound as a safe and effective antioxidant for applications in the pharmaceutical and nutraceutical industries.

References

A Comparative Guide to Analytical Methods for Tris(dihydrocaffeoyl)spermidine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Tris(dihydrocaffeoyl)spermidine, a naturally occurring polyamine conjugate with potential pharmacological activities, is crucial for research and development. This guide provides a comparative overview of two primary analytical methodologies: a highly specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method adapted from a closely related compound, and a more general High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD) requiring derivatization of the parent polyamine.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the study, including sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a UPLC-MS/MS method and a representative HPLC-FLD method.

Performance ParameterUPLC-MS/MS (Adapted from Kukoamine B method)HPLC-FLD (General method for polyamines)
Principle Separation by UPLC followed by detection of specific mass-to-charge ratios of the analyte and its fragments.Separation by HPLC after chemical derivatization of the amine groups to form fluorescent compounds, followed by fluorescence detection.
Specificity Very High (based on parent and fragment ion masses)Moderate to High (dependent on chromatographic separation and derivatization reaction specificity)
Linearity Range 0.100 to 50.0 ng/mL[1]1 to 50 µM[2]
Accuracy (% Bias) Within ±15% (typically 85-115%)[1]2.5 - 4.2%[2]
Precision (%RSD) < 15% (for intra- and inter-batch)[1]0.5 - 1.4%[2]
Limit of Detection (LOD) Sub-ng/mL level (estimated)0.5 nmol/mL[2]
Limit of Quantification (LOQ) 0.100 ng/mL[1]Not explicitly stated, but above 0.5 nmol/mL
Sample Preparation Solid-Phase Extraction (SPE)[1]Deproteinization followed by derivatization[2][3]
Throughput High (Rapid gradient elution)[1]Moderate (Longer run times may be required for separation of derivatives)
Instrumentation UPLC system coupled to a triple quadrupole mass spectrometerHPLC system with a fluorescence detector

Experimental Protocols

UPLC-MS/MS Method for this compound (Adapted from Kukoamine B Protocol)

This method is based on a validated assay for Kukoamine B, a structurally similar bis(dihydrocaffeoyl)polyamine, and is expected to provide high sensitivity and specificity for this compound with minor modifications.[1]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform a solid-phase extraction using a suitable SPE cartridge to remove interfering matrix components.

  • Wash the cartridge and elute the analyte using an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

b. Chromatographic Conditions

  • Column: A reversed-phase column, such as a Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm), is suitable.[1]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol[1]

  • Flow Rate: Approximately 0.4 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and its internal standard.

HPLC-FLD Method with Pre-column Derivatization (General Polyamine Protocol)

This widely-used method for polyamines involves a chemical derivatization step to render the non-fluorescent polyamines detectable by a fluorescence detector.[2][3]

a. Sample Preparation and Derivatization

  • Deproteinization: Precipitate proteins in the sample (e.g., plasma, tissue homogenate) using an acid like perchloric acid or trichloroacetic acid.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Derivatization: Mix the supernatant with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) or dansyl chloride to form a fluorescent derivative.[2][3]

  • The reaction mixture is then directly injected or may require a further extraction step.

b. Chromatographic Conditions

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed to separate the different polyamine derivatives. The mobile phase often consists of an acetate (B1210297) buffer and an organic modifier like methanol (B129727) or acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

c. Fluorescence Detection

  • Excitation Wavelength: 340 nm (for OPA derivatives)[2][3]

  • Emission Wavelength: 450 nm (for OPA derivatives)[2][3]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

analytical_method_cross_validation_workflow cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Biological Sample SPE Solid-Phase Extraction (for LC-MS/MS) Sample->SPE Deriv Deproteinization & Derivatization (for HPLC-FLD) Sample->Deriv LCMS UPLC-MS/MS Analysis SPE->LCMS Clean Extract HPLC HPLC-FLD Analysis Deriv->HPLC Fluorescent Derivative Data Data Acquisition LCMS->Data HPLC->Data Params Performance Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data->Params Compare Method Comparison Params->Compare

Caption: General workflow for the cross-validation of analytical methods.

signaling_pathway_placeholder cluster_biosynthesis Biosynthesis Pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Tris_Spermidine This compound Spermidine->Tris_Spermidine Acyltransferase Dihydrocaffeoyl_CoA Dihydrocaffeoyl-CoA Dihydrocaffeoyl_CoA->Tris_Spermidine

References

A Comparative Analysis of Tris(dihydrocaffeoyl)spermidine and Established Anti-Inflammatory Drugs in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory potential of Tris(dihydrocaffeoyl)spermidine and its related compounds against established anti-inflammatory drugs like Indomethacin and Dexamethasone (B1670325). Due to the limited availability of direct in vivo comparative studies on this compound, this guide utilizes data from its close structural analog, Kukoamine A (N¹,N¹²-bis(dihydrocaffeoyl)spermine), to draw relevant comparisons. Phenolamides, the class of compounds to which this compound belongs, are recognized for their antioxidant and anti-inflammatory properties.[1][2]

Quantitative Performance Analysis

The primary model for evaluating acute anti-inflammatory activity in this comparison is the carrageenan-induced paw edema model in rats, a standard and well-established preclinical assay.[3][4] The efficacy of the test compounds is measured by their ability to reduce the swelling (edema) in the paw after the injection of carrageenan, an inflammatory agent.

While direct data for this compound is not available, studies on the structurally similar Kukoamine A demonstrate significant anti-inflammatory effects comparable to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Compound/DrugDose (mg/kg)Route of AdministrationMax. Inhibition of Edema (%)Time Point of Max. Inhibition (hours)
Kukoamine A 10Oral~55%4
Indomethacin 10Oral~60%4
Indomethacin (Reference) 10Intraperitoneal / Oral54% - 79.2%3 - 5
Dexamethasone (Reference) 1Subplantar / Intraperitoneal>60%3

Data for Kukoamine A and the directly compared Indomethacin are derived from the study by Wang et al. (2020). Data for Indomethacin (Reference) and Dexamethasone (Reference) are typical values sourced from multiple studies to provide a general benchmark.[5][6][7][8] It is crucial to note that these reference values were not obtained from a head-to-head comparison with Kukoamine A.

In addition to reducing edema, Kukoamine A has been shown to significantly decrease the serum levels of pro-inflammatory cytokines in the same animal model.

Table 2: Effect on Pro-Inflammatory Cytokine Levels in Rat Serum (4 hours post-carrageenan)

Compound/DrugDose (mg/kg)TNF-α ReductionIL-1β ReductionIL-6 Reduction
Kukoamine A 10SignificantSignificantSignificant
Indomethacin 10SignificantSignificantSignificant

Based on graphical data from Wang et al. (2020), both Kukoamine A and Indomethacin demonstrated a marked reduction in the serum levels of TNF-α, IL-1β, and IL-6 compared to the carrageenan-treated control group.[9]

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of this compound and related phenolamides are believed to be mediated through the modulation of key inflammatory signaling pathways. Drawing from studies on the parent compound spermidine (B129725) and other natural polyphenols, the primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][10][11][12]

The NF-κB pathway is a central regulator of inflammation. When activated by stimuli like carrageenan or lipopolysaccharide (LPS), it promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][12] By inhibiting this pathway, this compound can theoretically suppress the production of these key inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus e.g., Carrageenan, LPS IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB_trans NF-κB Nuclear Translocation IkB->NFkB_trans Gene_trans Gene Transcription NFkB_trans->Gene_trans Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_trans->Mediators TDCS This compound TDCS->IKK TDCS->NFkB_trans

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

The data presented for Kukoamine A and Indomethacin were generated using the following standard methodology.

Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-220g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Grouping: Animals are randomly divided into several groups:

    • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • Test Compound Group(s): Receive varying doses of the test compound (e.g., this compound or Kukoamine A).

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Dosing: The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL injection of 1% (w/v) carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[13]

  • Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Cytokine Analysis: At the end of the experiment (e.g., 4 or 5 hours), blood samples can be collected to measure the serum levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 using ELISA kits.

G cluster_prep Preparation (Day -1) cluster_exp Experiment (Day 0) cluster_analysis Analysis Acclimatize Animal Acclimatization & Fasting Measure0 Measure Paw Volume (Baseline) Acclimatize->Measure0 Dosing Administer Test Compound or Drug (t = -1 hr) Induction Inject Carrageenan (t = 0 hr) Dosing->Induction Measure_t Measure Paw Volume (t = 1, 2, 3, 4, 5 hr) Induction->Measure_t Measure0->Dosing Calculate Calculate Edema & % Inhibition Measure_t->Calculate Cytokine Serum Cytokine Analysis (ELISA) Measure_t->Cytokine

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

While direct comparative in vivo data for this compound is currently lacking in publicly accessible literature, evidence from the closely related compound Kukoamine A suggests a potent anti-inflammatory activity that is comparable to the established NSAID, Indomethacin. The mechanism is likely rooted in the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in pro-inflammatory mediators. Further head-to-head studies are warranted to precisely quantify the efficacy of this compound against a broader range of anti-inflammatory agents and to fully elucidate its molecular mechanisms of action.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tris(dihydrocaffeoyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Tris(dihydrocaffeoyl)spermidine, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.

Immediate Safety Considerations

Core Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.

  • Irritant: May cause respiratory irritation.

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

Given the hazardous nature of this compound and its derivatives, the primary and most crucial step is to treat it as hazardous chemical waste. In-lab neutralization is not recommended without a specific, validated protocol for this compound, as incomplete or improper neutralization can create additional hazards.

1. Waste Segregation and Collection:

  • Isolate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Use Compatible Containers: Collect all solid and liquid waste containing this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with corrosive amines.

2. Labeling:

  • Clearly Identify Contents: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste (e.g., "Solid waste," "Aqueous solution").

  • Indicate Hazards: Affix appropriate hazard symbols (e.g., corrosive) to the container.

3. Storage:

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

4. Professional Disposal:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations for hazardous waste disposal. The recommended final disposal method for such compounds is typically incineration at a licensed facility[3].

Quantitative Data on Related Compounds

To provide context on the hazards of the spermidine (B129725) family of compounds, the following table summarizes key safety information for spermidine.

Hazard InformationSpermidine
GHS Hazard Statements H314: Causes severe skin burns and eye damage
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.

Data sourced from Safety Data Sheets for Spermidine.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing safety and compliance.

DisposalWorkflow start Start: this compound Waste Generated ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check segregate Segregate waste into a dedicated, compatible container ppe_check->segregate Yes no_ppe STOP! Obtain and wear required PPE. ppe_check->no_ppe No label_waste Label container with: 'Hazardous Waste' Chemical Name Hazard Symbols segregate->label_waste store_waste Store in a designated hazardous waste accumulation area with secondary containment label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company store_waste->contact_ehs professional_disposal Arrange for professional disposal (e.g., incineration) contact_ehs->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end no_ppe->ppe_check

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on the known hazards of related compounds. Always consult your institution's specific safety protocols and the most current regulatory guidelines for chemical waste disposal. The absence of a specific SDS for this compound necessitates a cautious approach, prioritizing the highest level of safety.

References

Personal protective equipment for handling Tris(dihydrocaffeoyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Tris(dihydrocaffeoyl)spermidine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of its constituent components: phenolic compounds (dihydrocaffeoyl groups) and a polyamine (spermidine). Phenolic compounds can be corrosive and toxic, with some having the ability to cause severe burns that may not be immediately painful.[1][2] Polyamines like spermidine (B129725) can also cause severe skin burns and eye damage.[3] Therefore, a cautious approach is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure safety. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications and Notes
Eye and Face Protection Safety goggles and a face shieldGoggles should be worn at all times. A face shield is required when there is a splash hazard.[2][4]
Hand Protection Chemical-resistant gloves (double-gloving recommended)For incidental contact, double nitrile gloves may be sufficient.[2] For direct or prolonged contact, heavy-duty gloves such as butyl rubber or Viton are recommended.[1] Always inspect gloves for integrity before use and change them frequently.[4]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoesAn additional chemically resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat if there is a significant risk of splashing.[1][2]
Respiratory Protection Use in a chemical fume hoodAll work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Engineering Controls:

  • All procedures involving this compound must be performed in a certified chemical fume hood.[2]

  • A safety shower and eyewash station must be readily accessible within a 10-second travel distance and in the same room where the compound is handled.[1]

Handling Procedures:

  • Preparation: Before beginning work, ensure all required PPE is correctly worn. Cover the work surface within the fume hood with a disposable absorbent liner.[4]

  • Weighing and Aliquoting: Handle the solid compound with care to avoid generating dust.[3] If preparing solutions, add the solid to the solvent slowly.

  • During Operations: Keep all containers with the compound sealed when not in use. Never work alone when handling this substance.[1]

  • Post-Operation: Decontaminate all surfaces that may have come into contact with the chemical.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.[4]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • Store containers at or below eye level.[2]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Collection:

  • Solid Waste: Collect all contaminated solid waste, including used gloves, absorbent liners, and disposable labware, in a designated, clearly labeled, and sealable hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not pour any waste down the drain.[3]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers should then be disposed of as hazardous waste.[3]

Waste Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[5]

Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handling1 Weighing/Aliquoting prep2->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Surfaces handling2->cleanup1 disposal1 Collect Solid Waste handling2->disposal1 disposal2 Collect Liquid Waste handling2->disposal2 cleanup2 Store Compound cleanup1->cleanup2 disposal3 Dispose via EHS disposal1->disposal3 disposal2->disposal3

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.